Milveterol hydrochloride
描述
属性
CAS 编号 |
804518-03-4 |
|---|---|
分子式 |
C25H30ClN3O4 |
分子量 |
472.0 g/mol |
IUPAC 名称 |
N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-[[(2R)-2-hydroxy-2-phenylethyl]amino]phenyl]ethylamino]ethyl]phenyl]formamide;hydrochloride |
InChI |
InChI=1S/C25H29N3O4.ClH/c29-17-28-22-14-20(8-11-23(22)30)24(31)15-26-13-12-18-6-9-21(10-7-18)27-16-25(32)19-4-2-1-3-5-19;/h1-11,14,17,24-27,30-32H,12-13,15-16H2,(H,28,29);1H/t24-,25-;/m0./s1 |
InChI 键 |
QQPHRRSYJMOQOC-DKIIUIKKSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@H](CNC2=CC=C(C=C2)CCNC[C@@H](C3=CC(=C(C=C3)O)NC=O)O)O.Cl |
规范 SMILES |
C1=CC=C(C=C1)C(CNC2=CC=C(C=C2)CCNCC(C3=CC(=C(C=C3)O)NC=O)O)O.Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
GSK159797; GSK-159797; GSK 159797; Milveterol |
产品来源 |
United States |
Foundational & Exploratory
Milveterol Hydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milveterol (B1623803) hydrochloride (GSK159797) is a long-acting β2-adrenergic receptor (β2-AR) agonist that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effect is primarily attributed to its ability to induce bronchodilation through the relaxation of airway smooth muscle. This in-depth technical guide elucidates the core mechanism of action of milveterol hydrochloride, detailing its molecular interactions, the downstream signaling cascade, and providing an overview of the experimental methodologies used to characterize this compound.
Introduction
Asthma and COPD are chronic respiratory conditions characterized by airflow obstruction and bronchoconstriction. β2-adrenergic receptor agonists are a cornerstone of therapy for these diseases, providing symptomatic relief by relaxing the smooth muscle of the airways. This compound was developed as a long-acting β2-agonist (LABA), aiming to provide sustained bronchodilation with a favorable safety profile. Understanding its precise mechanism of action is crucial for optimizing its therapeutic potential and for the development of future respiratory therapeutics.
Molecular Target: The β2-Adrenergic Receptor
The primary molecular target of this compound is the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily. These receptors are predominantly located on the cell surface of airway smooth muscle cells.
Core Mechanism of Action: Signal Transduction Pathway
The mechanism of action of this compound follows the canonical signaling pathway of β2-adrenergic receptor agonists. The binding of milveterol to the β2-AR initiates a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs).[1][2][3][4] This activation triggers a cascade of intracellular events:
-
G-Protein Activation: The activated β2-AR facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).[1]
-
Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates from the βγ-subunits and binds to and activates the enzyme adenylyl cyclase.[2][4]
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).[1][2][4]
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).[3]
-
Phosphorylation of Target Proteins: PKA, in turn, phosphorylates several downstream target proteins within the airway smooth muscle cells. This includes the phosphorylation and inactivation of myosin light chain kinase (MLCK) and the opening of large-conductance calcium-activated potassium channels.[4]
-
Smooth Muscle Relaxation: The net effect of these phosphorylation events is a decrease in intracellular calcium levels and a reduction in the contractile activity of the smooth muscle, leading to bronchodilation.[4][5][6]
Quantitative Pharmacological Parameters
The potency and selectivity of this compound have been characterized using in vitro cell-based assays.
| Parameter | Value | Description | Reference |
| pEC50 | 10.2 | The negative logarithm of the molar concentration of an agonist that produces 50% of the maximum possible response. | |
| β2/β1 Selectivity | >300-fold | The ratio of the potency of the compound for the β2-adrenergic receptor compared to the β1-adrenergic receptor. |
Experimental Protocols
The characterization of this compound's mechanism of action involves a series of standard and specialized experimental protocols.
β2-Adrenergic Receptor Binding Assays
These assays are designed to determine the affinity of milveterol for the β2-adrenergic receptor.
-
Objective: To quantify the binding affinity (Ki) of milveterol to the β2-AR.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the human β2-AR.
-
Radioligand Competition: A radiolabeled ligand with known high affinity for the β2-AR (e.g., [³H]-dihydroalprenolol) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled milveterol.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of milveterol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Functional Assays: cAMP Accumulation
These assays measure the functional consequence of receptor activation, which is the production of the second messenger cAMP.
-
Objective: To determine the potency (EC50) and efficacy of milveterol in stimulating cAMP production.
-
Methodology:
-
Cell Culture: Cells expressing the β2-AR are cultured and plated.
-
Stimulation: The cells are incubated with varying concentrations of milveterol for a defined period. A phosphodiesterase inhibitor is often included to prevent the degradation of cAMP.
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are quantified using various methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or fluorescence-based biosensors.
-
Data Analysis: A dose-response curve is generated, and the EC50 value is calculated.
-
Conclusion
This compound exerts its therapeutic effect as a long-acting β2-adrenergic receptor agonist. Its mechanism of action involves binding to the β2-AR on airway smooth muscle cells, leading to the activation of the Gs-adenylyl cyclase-cAMP signaling cascade. This results in the activation of PKA and subsequent phosphorylation of target proteins that collectively promote smooth muscle relaxation and bronchodilation. The high potency and selectivity of milveterol for the β2-AR underscore its potential as a targeted respiratory therapeutic. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel β2-agonists.
References
- 1. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Milveterol | C25H29N3O4 | CID 9892481 - PubChem [pubchem.ncbi.nlm.nih.gov]
Milveterol Hydrochloride: A Technical Overview for Asthma and COPD Research (Based on General Long-Acting β2-Adrenergic Agonist Knowledge)
Disclaimer: Publicly available, in-depth technical information, including quantitative data from clinical trials and detailed experimental protocols specifically for milveterol (B1623803) hydrochloride (also known as GSK159797), is scarce. This guide provides a framework based on the general knowledge of long-acting β2-adrenergic agonists (LABAs), the class to which milveterol hydrochloride belongs. The experimental protocols and data tables are representative examples for this class of drugs and are not specific to this compound.
Introduction
This compound (GSK159797) is a long-acting β2-adrenergic receptor agonist that has been investigated for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD).[1] As a member of the LABA class, its primary mechanism of action is to induce bronchodilation by relaxing the smooth muscle of the airways.[1] This technical guide synthesizes the general principles of LABA action and outlines typical research methodologies for their evaluation, providing a foundational understanding for researchers and drug development professionals.
Mechanism of Action and Signaling Pathway
LABAs, including this compound, are selective agonists for the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) located on the surface of airway smooth muscle cells.[1]
Signaling Pathway:
Activation of the β2-adrenergic receptor by a LABA initiates a signaling cascade that leads to smooth muscle relaxation. The key steps are:
-
Ligand Binding: The LABA binds to the β2-adrenergic receptor.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the alpha subunit of the stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs-alpha subunit stimulates adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).
-
Phosphorylation of Target Proteins: PKA phosphorylates several downstream targets, including myosin light chain kinase (MLCK) and ion channels, which ultimately decreases intracellular calcium concentrations.
-
Smooth Muscle Relaxation: The reduction in intracellular calcium leads to the relaxation of the airway smooth muscle, resulting in bronchodilation.
Quantitative Data Summary
No publicly available quantitative data for this compound was found. The following tables are representative templates.
Table 1: Preclinical Pharmacokinetic Parameters (Template)
| Parameter | Species | Route of Administration | Value |
| Tmax (Time to maximum concentration) | Rat | Inhalation | Data not available |
| Cmax (Maximum concentration) | Rat | Inhalation | Data not available |
| AUC (Area under the curve) | Rat | Inhalation | Data not available |
| t1/2 (Half-life) | Rat | Inhalation | Data not available |
| Bioavailability | Rat | Inhalation | Data not available |
Table 2: Clinical Trial Efficacy Data (Template for a Phase II Asthma Study)
| Endpoint | Placebo (n=X) | Milveterol HCl (Dose 1) (n=X) | Milveterol HCl (Dose 2) (n=X) |
| Change from baseline in FEV1 (L) | Data not available | Data not available | Data not available |
| Peak FEV1 (L) | Data not available | Data not available | Data not available |
| Time to onset of bronchodilation (min) | Data not available | Data not available | Data not available |
| Symptom-free days (%) | Data not available | Data not available | Data not available |
| Rescue medication use (puffs/day) | Data not available | Data not available | Data not available |
Experimental Protocols
These are generalized protocols and not specific to studies involving this compound.
In Vitro: Guinea Pig Tracheal Ring Assay for Bronchodilator Activity
Objective: To determine the potency and efficacy of a test compound in relaxing pre-contracted airway smooth muscle.
Methodology:
-
Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are excised. The trachea is cut into 2-3 mm rings, and cartilaginous tissue is removed.
-
Mounting: Tracheal rings are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and aerated with 95% O2 / 5% CO2. The rings are connected to isometric force transducers.
-
Equilibration and Contraction: Tissues are equilibrated under a resting tension of 1g for 60 minutes. Following equilibration, the rings are contracted with a submaximal concentration of a contractile agent (e.g., histamine (B1213489) or carbachol).
-
Compound Administration: Once a stable contraction plateau is reached, cumulative concentrations of the test compound (e.g., this compound) are added to the organ bath at regular intervals.
-
Data Analysis: The relaxation response at each concentration is measured as a percentage of the pre-contraction. A concentration-response curve is plotted to determine the EC50 (potency) and Emax (efficacy).
In Vivo: Ovalbumin-Induced Allergic Asthma Model in Mice
Objective: To evaluate the anti-inflammatory and bronchodilator effects of a test compound in a model of allergic asthma.
Methodology:
-
Sensitization: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum on days 0 and 14.
-
Challenge: From day 21 to 27, mice are challenged daily with an aerosolized solution of OVA.
-
Compound Administration: The test compound (e.g., this compound) is administered to a treatment group of mice, typically via inhalation or another relevant route, prior to each OVA challenge. A vehicle control group receives the vehicle alone.
-
Airway Hyperresponsiveness (AHR) Measurement: 24 hours after the final challenge, AHR is assessed using a whole-body plethysmograph. Mice are exposed to increasing concentrations of aerosolized methacholine, and airway resistance (Penh) is measured.
-
Bronchoalveolar Lavage (BAL): Following AHR measurement, mice are euthanized, and a bronchoalveolar lavage is performed to collect airway inflammatory cells.
-
Cell Analysis: Total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid are determined.
-
Data Analysis: AHR curves and inflammatory cell counts are compared between the vehicle and treatment groups.
Conclusion
This compound is a long-acting β2-adrenergic receptor agonist with a mechanism of action consistent with other LABAs used in the management of asthma and COPD. While specific, detailed public data on this compound is limited, the established principles of β2-adrenergic receptor agonism and the standard preclinical and clinical evaluation methods for this drug class provide a solid foundation for understanding its potential therapeutic role. Further research and publication of clinical trial data are necessary to fully elucidate the specific profile of this compound.
References
Milveterol Hydrochloride: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, detailed quantitative pharmacokinetic and pharmacodynamic data, as well as specific experimental protocols for milveterol (B1623803) hydrochloride (also known as GSK159797), are not extensively available in the public domain. This guide synthesizes the known information regarding its mechanism of action and provides a framework for its pharmacological profile based on the established characteristics of long-acting beta-2 adrenergic agonists (LABAs).
Introduction
Milveterol hydrochloride is an investigational long-acting beta-2 adrenergic receptor agonist that has been evaluated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). As a member of the LABA class, its primary therapeutic effect is bronchodilation, achieved through the relaxation of airway smooth muscle. This document provides a detailed technical guide on the presumed pharmacokinetics and pharmacodynamics of this compound, drawing parallels with other well-characterized molecules in its class.
Pharmacodynamics
The pharmacodynamic effects of this compound are mediated through its selective agonism at the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the surface of bronchial smooth muscle cells.
Mechanism of Action
Activation of the beta-2 adrenergic receptor by milveterol initiates a well-defined signaling cascade. This pathway is crucial for its bronchodilatory effects.
Caption: Beta-2 adrenergic receptor signaling cascade initiated by milveterol.
The binding of milveterol to the beta-2 adrenergic receptor induces a conformational change, leading to the activation of the associated heterotrimeric Gs protein. The Gs alpha subunit then dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.
Expected Pharmacodynamic Profile
Based on its classification as a LABA, the following pharmacodynamic characteristics would be anticipated for this compound. However, specific quantitative data from clinical trials would be required for confirmation.
| Parameter | Expected Profile | Rationale |
| Onset of Action | Relatively rapid | While being a long-acting agonist, a reasonably fast onset is desirable for patient relief. |
| Duration of Action | Long (e.g., 12-24 hours) | This is the defining characteristic of a LABA, allowing for once or twice-daily dosing. |
| Selectivity | High for β2 vs. β1 receptors | High selectivity minimizes off-target cardiovascular side effects (e.g., tachycardia). |
| Efficacy | Dose-dependent bronchodilation | Increasing doses are expected to produce a greater bronchodilatory response up to a plateau. |
Pharmacokinetics
The pharmacokinetic profile of an inhaled drug like this compound is critical to its efficacy and safety. The following table summarizes the expected pharmacokinetic parameters for an inhaled LABA. Specific values for milveterol are not publicly available.
| Parameter | Description | Expected Characteristics for an Inhaled LABA |
| Absorption | ||
| Tmax (pulmonary) | Time to maximum plasma concentration after inhalation | Typically rapid, reflecting absorption from the lungs. |
| Bioavailability | Fraction of the inhaled dose that reaches systemic circulation | Generally low, as the drug is intended for local action in the lungs. |
| Distribution | ||
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Expected to be moderate to large, indicating distribution into tissues. |
| Protein Binding | The extent to which the drug binds to plasma proteins. | Often high for LABAs. |
| Metabolism | ||
| Primary Site | The main organ responsible for metabolizing the drug. | Primarily the liver. |
| Metabolic Pathways | The specific enzymatic reactions that break down the drug. | Likely involves cytochrome P450 (CYP) enzymes. |
| Excretion | ||
| Elimination Half-life (t½) | The time it takes for the plasma concentration of the drug to reduce by half. | Long, consistent with its long duration of action. |
| Route of Excretion | The primary route by which the drug and its metabolites leave the body. | Primarily via feces and to a lesser extent, urine. |
Experimental Protocols
While specific protocols for this compound are not available, the following are standard experimental methodologies used to characterize the pharmacokinetics and pharmacodynamics of novel LABAs.
In Vitro Receptor Binding Assay
This assay is fundamental to determining the affinity and selectivity of a compound for its target receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the beta-2 adrenergic receptor.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol) and varying concentrations of the unlabeled test compound (milveterol).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data are used to calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor.
Caption: General workflow for a radioligand binding assay.
In Vivo Pharmacodynamic Assessment
Animal models are used to evaluate the bronchodilatory effects of new compounds.
-
Animal Model: Guinea pigs are a common model for asthma research.
-
Sensitization: Animals may be sensitized to an allergen (e.g., ovalbumin) to induce an asthmatic phenotype.
-
Drug Administration: Milveterol would be administered, typically via inhalation or intratracheal instillation, at various doses.
-
Bronchoconstrictor Challenge: After a set period, animals are challenged with a bronchoconstricting agent (e.g., histamine, methacholine, or the sensitizing allergen).
-
Measurement of Airway Resistance: Changes in airway resistance are measured using techniques such as whole-body plethysmography.
-
Data Analysis: The ability of milveterol to inhibit the bronchoconstrictor response is quantified to determine its potency and duration of action.
Caption: Workflow for an in vivo bronchoprotection assay.
Clinical Pharmacokinetic Study
Phase I clinical trials in healthy volunteers are essential for determining the pharmacokinetic profile of a new drug in humans.
-
Subject Recruitment: A small group of healthy volunteers is enrolled.
-
Dose Administration: Subjects receive a single dose of this compound, starting at a very low dose. Subsequent cohorts receive escalating doses.
-
Blood Sampling: Blood samples are collected at predefined time points after dosing.
-
Bioanalysis: Plasma concentrations of milveterol are measured using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.
-
Safety Monitoring: Subjects are closely monitored for any adverse events.
Conclusion
This compound is a promising long-acting beta-2 adrenergic receptor agonist with a well-understood mechanism of action. While specific quantitative pharmacokinetic and pharmacodynamic data are not yet widely available, its profile is expected to align with that of other successful LABAs. The experimental protocols outlined in this guide represent the standard methodologies that would be employed to fully characterize its pharmacological properties. Further disclosure of data from preclinical and clinical studies will be necessary to fully elucidate the therapeutic potential of this compound.
An In-depth Technical Guide to the Synthesis and Characterization of Milveterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milveterol (B1623803) hydrochloride is a long-acting β2-adrenergic receptor agonist that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic potential lies in its ability to induce bronchodilation by relaxing the airway smooth muscle.[3] This technical guide provides a comprehensive overview of the synthesis and characterization of milveterol hydrochloride, offering detailed experimental protocols and data interpretation to support research and development activities in this area.
Synthesis of this compound
While a specific, detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the synthesis of structurally related compounds, such as formoterol (B127741) and its enantiomers, suggests a likely synthetic strategy involving reductive amination.[4][5] The general approach would involve the coupling of key intermediates to construct the final molecular framework. The final step would typically involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent like methanol.[6]
General Synthetic Approach (Hypothesized):
A plausible synthetic route would likely involve the synthesis of two key fragments: a substituted phenylethanolamine derivative and a phenylethylamine derivative. These fragments would then be coupled, followed by further functional group manipulations and final salt formation.
Experimental Protocol (Hypothesized):
A detailed experimental protocol would require specific information on starting materials, reagents, solvents, reaction temperatures, and purification methods, which are not available in the public domain. However, a general procedure based on the synthesis of similar compounds would likely involve:
-
Synthesis of Key Intermediates: Preparation of the necessary substituted aromatic precursors.
-
Coupling Reaction: A key coupling step, likely a reductive amination, to connect the two main fragments. This would typically involve reacting an amine with a carbonyl compound in the presence of a reducing agent.
-
Deprotection Steps: Removal of any protecting groups used during the synthesis.
-
Purification: Purification of the free base of milveterol using chromatographic techniques.
-
Salt Formation: Dissolving the purified free base in a suitable solvent (e.g., methanol) and treating it with a solution of hydrochloric acid to precipitate this compound.
-
Isolation and Drying: Filtering the resulting solid and drying it under vacuum to obtain the final product.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are crucial for this purpose.
Spectroscopic Characterization
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. For this compound, both ¹H NMR and ¹³C NMR spectra would be required.
-
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environments, and their connectivity. Key signals would be expected for the aromatic protons, the protons of the ethyl and ethanolamine (B43304) linkers, and the formamide (B127407) proton.
-
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule, providing further confirmation of the carbon skeleton.
Table 1: Predicted NMR Data for this compound
| Data Type | Predicted Values |
| ¹H NMR Chemical Shifts (ppm) | Data not available in search results. |
| ¹³C NMR Chemical Shifts (ppm) | Data not available in search results. |
2.1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:
-
O-H stretching: A broad band corresponding to the hydroxyl groups.
-
N-H stretching: Bands corresponding to the secondary amine and the formamide N-H.
-
C=O stretching: A strong absorption for the carbonyl group of the formamide.
-
C-N stretching: Bands associated with the amine linkages.
-
C-O stretching: Absorptions for the hydroxyl groups.
-
Aromatic C-H and C=C stretching: Characteristic bands for the aromatic rings.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | ~3200-3600 (broad) |
| N-H (amine, amide) | ~3200-3500 |
| C=O (formamide) | ~1650-1680 |
| Aromatic C=C | ~1450-1600 |
| C-N | ~1000-1350 |
| C-O | ~1000-1300 |
2.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound, the molecular formula is C₂₅H₃₀ClN₃O₄, with a molecular weight of 471.98 g/mol .[1] The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (milveterol, C₂₅H₂₉N₃O₄) at m/z 435.52.[10] Fragmentation patterns would likely involve cleavage at the C-C bonds adjacent to the amine and hydroxyl groups.[11]
Table 3: Mass Spectrometry Data for Milveterol
| Parameter | Value |
| Molecular Formula (HCl salt) | C₂₅H₃₀ClN₃O₄ |
| Molecular Weight (HCl salt) | 471.98 |
| Molecular Formula (Free Base) | C₂₅H₂₉N₃O₄ |
| Exact Mass (Free Base) | 435.2158 |
Chromatographic Characterization
2.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for determining the purity of this compound and for quantifying it in pharmaceutical formulations. A validated reverse-phase HPLC (RP-HPLC) method would be the standard approach.
Experimental Protocol: HPLC Method for Purity Analysis (Hypothesized)
A typical RP-HPLC method for a compound like this compound would involve the following:
-
Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase would be optimized for good peak shape.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 280 nm, corresponding to the aromatic rings).
-
Sample Preparation: The sample would be dissolved in a suitable solvent, typically the mobile phase, to a known concentration.
Table 4: Hypothesized HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH adjusted) |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~280 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Mechanism of Action and Signaling Pathway
Milveterol is a long-acting agonist of the β2-adrenergic receptor, which is a G-protein coupled receptor (GPCR).[3] The activation of this receptor initiates a signaling cascade that leads to the relaxation of airway smooth muscle, resulting in bronchodilation.
Signaling Pathway Diagram
The binding of milveterol to the β2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[12][13] The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[7] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium and smooth muscle relaxation.
Caption: Milveterol-induced β2-adrenergic receptor signaling pathway.
Conclusion
This technical guide provides a framework for the synthesis and characterization of this compound. While a detailed, publicly available synthetic protocol remains elusive, the likely synthetic strategies can be inferred from related compounds. The characterization of this compound relies on a combination of spectroscopic and chromatographic techniques to ensure its identity and purity. The well-understood β2-adrenergic signaling pathway provides a clear mechanism for its therapeutic action. Further research and publication of detailed experimental data would be invaluable to the scientific community for advancing the development of this and similar therapeutic agents.
References
- 1. This compound | C25H30ClN3O4 | CID 11225217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Milveterol | C25H29N3O4 | CID 9892481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US9029421B2 - Process for the synthesis of arformoterol - Google Patents [patents.google.com]
- 5. PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL - Patent 2285770 [data.epo.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. media.neliti.com [media.neliti.com]
- 9. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 10. GSRS [precision.fda.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Beta2 adrenergic receptor-Gs protein complex - Proteopedia, life in 3D [proteopedia.org]
- 13. Beta2 adrenergic receptor-Gs protein complex updated - Proteopedia, life in 3D [proteopedia.org]
Chemical structure and properties of Milveterol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milveterol hydrochloride is a long-acting β2-adrenergic receptor agonist that has been investigated for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). This document provides a detailed overview of its chemical structure, physicochemical properties, and pharmacological profile. It includes a summary of its mechanism of action, in vitro potency and selectivity, and available pharmacokinetic information. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development in the respiratory field.
Chemical Structure and Identification
This compound, also known as GSK159797C, is a synthetic compound belonging to the class of phenylethanolamines.[1] Its chemical structure is characterized by a formamide (B127407) group and two chiral centers, leading to the (R,R)-stereoisomer being the active form.
Chemical Structure:
(A simplified representation of the core structure)
IUPAC Name: N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[2-[4-[[(2R)-2-hydroxy-2-phenylethyl]amino]phenyl]ethyl]amino]ethyl]phenyl]formamide;hydrochloride[1]
CAS Number: 804518-03-4[1]
Molecular Formula: C₂₅H₃₀ClN₃O₄[1]
Molecular Weight: 471.98 g/mol [1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 471.98 g/mol | PubChem[1] |
| Molecular Formula | C₂₅H₃₀ClN₃O₄ | PubChem[1] |
| Solubility | Soluble in DMSO | AOBIOUS, MedChemExpress[2] |
| Topological Polar Surface Area | 114 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 7 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
| Rotatable Bond Count | 11 | PubChem |
Pharmacology
Milveterol is a potent and selective long-acting β2-adrenergic receptor agonist.[3][4] Its pharmacological effects are mediated through the activation of β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.
Mechanism of Action
Activation of the β2-adrenergic receptor by Milveterol initiates a signaling cascade that leads to bronchodilation. This process is primarily mediated by the Gs alpha subunit of the G protein-coupled receptor, which stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels, in turn, activate protein kinase A (PKA), which phosphorylates several target proteins, ultimately resulting in the relaxation of airway smooth muscle.
In Vitro Pharmacology
Milveterol has demonstrated high potency and selectivity for the β2-adrenergic receptor in cell-based assays.
| Parameter | Value | Source |
| pEC₅₀ | 10.2 | ProbeChem |
| β₂/β₁ Selectivity | >300-fold | ProbeChem |
Experimental Protocols
Detailed, publicly available experimental protocols for the synthesis, purification, and specific pharmacological assays of this compound are limited. The following sections provide illustrative protocols based on general methodologies for similar long-acting β2-agonists.
Illustrative Synthesis and Purification Workflow
The synthesis of complex molecules like this compound typically involves a multi-step process. A generalized workflow is presented below.
Note: This is a hypothetical workflow. The actual synthesis of Milveterol would involve specific reagents and conditions as likely detailed in proprietary documents or patents.
β2-Adrenergic Receptor Binding Assay (Illustrative Protocol)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the β2-adrenergic receptor.
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a fixed concentration of a radiolabeled β2-adrenergic receptor antagonist (e.g., [³H]-dihydroalprenolol).
-
Add varying concentrations of the test compound (this compound).
-
For non-specific binding determination, add a high concentration of a non-labeled antagonist (e.g., propranolol).
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
-
Detection and Analysis:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay (Illustrative Protocol)
This protocol measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP) in cells expressing the β2-adrenergic receptor.
-
Cell Culture:
-
Seed cells expressing the human β2-adrenergic receptor into a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a suitable buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of the test compound (this compound).
-
Incubate the plate at 37°C for a specified time.
-
-
Detection and Analysis:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal response) using non-linear regression analysis.
-
Pharmacokinetics and Clinical Development
This compound was developed by GlaxoSmithKline under the code GSK159797C.[1] It was investigated for the treatment of asthma and COPD and progressed to Phase II clinical trials. However, development appears to have been discontinued. Detailed pharmacokinetic data from human studies are not widely published.
Conclusion
This compound is a potent and selective long-acting β2-adrenergic receptor agonist with a well-defined mechanism of action. While its clinical development was not pursued, the available preclinical data highlight its potential as a bronchodilator. This technical guide provides a consolidated overview of its chemical and pharmacological properties, which may be of value to researchers in the field of respiratory drug discovery. Further investigation into its physicochemical properties and detailed experimental protocols would be beneficial for a more complete understanding of this compound.
References
In Vivo Effects of Milveterol Hydrochloride on Bronchial Smooth Muscle: A Technical Guide
Disclaimer: Milveterol hydrochloride (also known as GSK-159797C) is an investigational long-acting β2-adrenergic receptor agonist. As of this writing, detailed in vivo quantitative data and specific experimental protocols for this compound are not extensively available in the public domain. Therefore, this technical guide provides a comprehensive overview based on the established pharmacology and in vivo assessment methodologies for long-acting β2-adrenergic agonists (LABAs) as a well-understood class of bronchodilators. The experimental protocols, data, and workflows presented herein are representative of the expected effects and evaluation of a compound like this compound.
Introduction
This compound is a novel long-acting β2-adrenergic receptor agonist developed for the potential treatment of respiratory diseases characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD). As a member of the β2-agonist class, its primary therapeutic action is the relaxation of bronchial smooth muscle, leading to the widening of the airways and relief from symptoms of wheezing, shortness of breath, and chest tightness. This guide details the in vivo effects of compounds in this class, focusing on their mechanism of action, experimental evaluation, and expected quantitative outcomes.
Mechanism of Action: β2-Adrenergic Receptor Signaling
The bronchodilatory effects of this compound are mediated through its selective binding to and activation of β2-adrenergic receptors, which are predominantly located on the surface of airway smooth muscle cells. This interaction initiates a well-defined intracellular signaling cascade.
Activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), leads to the stimulation of the associated Gs protein. The activated alpha subunit of the Gs protein then binds to and activates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets within the smooth muscle cell, ultimately leading to a decrease in intracellular calcium ion concentrations and the inactivation of myosin light chain kinase. This cascade of events results in the relaxation of the bronchial smooth muscle and subsequent bronchodilation.
Methodological & Application
Application Notes and Protocols for the HPLC Analysis of Milveterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of milveterol (B1623803) hydrochloride. Due to the limited availability of a specific validated public method for this compound, the following protocol is based on established methods for structurally similar β2-adrenergic agonists and serves as a robust starting point for method development and validation in a laboratory setting.
Introduction
Milveterol hydrochloride is a long-acting β2-adrenergic receptor agonist with potential applications in the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). Accurate and reliable analytical methods are crucial for the quantification of this compound in bulk drug substances and pharmaceutical formulations to ensure product quality, stability, and safety. This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the assay and purity determination of this compound.
Proposed HPLC Method Parameters
The following table summarizes the proposed chromatographic conditions for the analysis of this compound. These parameters are based on common practices for the analysis of related bronchodilators and may require optimization for specific applications.
Table 1: Proposed Chromatographic Conditions for this compound Analysis
| Parameter | Proposed Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate), with the pH adjusted to a suitable value (e.g., 3.0-4.0) using phosphoric acid. The organic-to-aqueous ratio should be optimized (e.g., starting with 40:60 v/v). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection, with the specific wavelength to be determined by measuring the UV absorbance spectrum of this compound (a starting point could be in the range of 220-280 nm). |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Diluent | Mobile phase or a mixture of water and acetonitrile. |
Experimental Protocol
This section outlines the detailed steps for preparing solutions and performing the HPLC analysis.
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (e.g., 0.45 µm)
Solution Preparation
3.2.1. Buffer Preparation (20 mM Potassium Dihydrogen Phosphate, pH 3.5)
-
Weigh approximately 2.72 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH of the solution to 3.5 with phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
3.2.2. Mobile Phase Preparation (Acetonitrile:Buffer 40:60 v/v)
-
Mix 400 mL of acetonitrile with 600 mL of the prepared phosphate buffer.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
3.2.3. Standard Solution Preparation (e.g., 100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in the diluent and make up to the mark.
-
Further dilute this stock solution as required to prepare working standard solutions.
3.2.4. Sample Solution Preparation (for Assay of a Formulation)
-
Accurately weigh a quantity of the powdered formulation equivalent to a target concentration of this compound (e.g., 10 mg).
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter before injection.
HPLC System Setup and Analysis
-
Set up the HPLC system according to the parameters outlined in Table 1.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure that there are no interfering peaks.
-
Inject the standard solution multiple times (e.g., five replicates) to check for system suitability (see Table 2).
-
Inject the sample solutions.
-
After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained compounds.
System Suitability
System suitability tests are essential to ensure that the chromatographic system is performing adequately. The recommended parameters are listed below.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Areas (from replicate injections) | ≤ 2.0% |
Method Validation (Proposed Outline)
For use in a regulated environment, the proposed method must be validated according to ICH guidelines. The validation would include the following parameters:
-
Specificity: Demonstrate that the method is able to separate this compound from its degradation products and any excipients present in the formulation. This is typically achieved through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).
-
Linearity: Establish a linear relationship between the concentration of this compound and the peak area over a defined range (e.g., 50-150% of the expected sample concentration).
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations of this compound (e.g., by spiking a placebo with the active ingredient).
-
Precision:
-
Repeatability (Intra-day precision): The precision of the method over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): The precision of the method over different days, with different analysts and/or different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the reliability of the method when small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) are introduced.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC Analysis.
Logical Relationship for Method Validation
The following diagram shows the logical relationship between the different parameters of HPLC method validation.
Caption: Key Parameters of HPLC Method Validation.
Conclusion
The proposed RP-HPLC method provides a solid foundation for the development of a validated analytical procedure for the determination of this compound. The outlined protocol, system suitability criteria, and validation parameters are designed to ensure the generation of accurate, reliable, and reproducible data, which is essential for the quality control of this compound in a research and drug development setting. It is important to reiterate that the specific chromatographic conditions may require optimization based on the instrumentation and specific formulation being analyzed.
In Vitro Assays for β2-Adrenergic Receptor Agonists: Application Notes and Protocols Featuring Milveterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of standard in vitro assays for characterizing β2-adrenergic receptor (β2-AR) agonists, with a focus on the long-acting agonist Milveterol hydrochloride. Due to the limited availability of public data for this compound, the well-characterized β2-agonist Salmeterol is used as an exemplar for quantitative data presentation. These protocols are intended to guide researchers in the functional assessment and pharmacological profiling of novel β2-AR agonists.
Introduction to β2-Adrenergic Receptor Signaling
The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) primarily expressed in the smooth muscle of the airways, blood vessels, and uterus, as well as in the heart, skeletal muscle, and certain immune cells.[1] Agonist binding to the β2-AR initiates a conformational change, leading to the activation of the stimulatory G-protein, Gs.[2] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][3] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and other physiological responses.[3]
Beyond the canonical Gs-cAMP pathway, β2-AR signaling can also be modulated through G-protein-coupled receptor kinases (GRKs) and β-arrestins, which are involved in receptor desensitization, internalization, and activation of alternative signaling pathways.[2][4]
Key In Vitro Assays for β2-AR Agonist Characterization
A panel of in vitro assays is essential for the comprehensive characterization of β2-AR agonists like this compound. These assays assess the compound's binding affinity, functional potency, and signaling profile.
1. Radioligand Binding Assay: Determines the affinity of a test compound for the β2-AR by measuring its ability to compete with a radiolabeled ligand.
2. cAMP Accumulation Assay: A functional assay that quantifies the increase in intracellular cAMP levels following receptor activation by an agonist.
3. Reporter Gene Assay: Measures the transcriptional activation of a reporter gene (e.g., luciferase) linked to a cAMP response element (CRE), providing a downstream readout of receptor activation.
4. β-Arrestin Recruitment Assay: Assesses the recruitment of β-arrestin to the activated β2-AR, providing insights into potential for receptor desensitization and biased agonism.
Data Presentation: Pharmacological Profile of a Representative β2-AR Agonist (Salmeterol)
The following tables summarize the type of quantitative data obtained from the described in vitro assays, using the long-acting β2-AR agonist Salmeterol as an example.
| Radioligand Binding Assay Data | |
| Parameter | Value |
| Test Compound | Salmeterol |
| Receptor | Human β2-Adrenergic Receptor |
| Radioligand | [³H]-CGP 12177 |
| Ki (nM) | 1.5[5] |
| Ki (inhibition constant) represents the affinity of the compound for the receptor. |
| cAMP Accumulation Assay Data | |
| Parameter | Value |
| Test Compound | Salmeterol |
| Cell Line | CHO-K1 cells expressing human β2-AR |
| EC50 (nM) | ~1-10 (concentration-dependent) |
| Emax (% of Isoproterenol) | Partial to full agonist activity |
| EC50 (half-maximal effective concentration) indicates the potency of the compound in eliciting a functional response. Emax (maximum effect) represents the efficacy of the compound relative to a full agonist. |
| Reporter Gene Assay (CRE-Luciferase) Data | |
| Parameter | Value |
| Test Compound | Salmeterol |
| Cell Line | HEK293 cells with CRE-luciferase reporter |
| EC50 (nM) | ~5-20 |
| Emax (% of Isoproterenol) | Partial to full agonist activity |
| This assay provides a downstream measure of the cAMP signaling pathway activation. |
| β-Arrestin Recruitment Assay Data | |
| Parameter | Value |
| Test Compound | Salmeterol |
| Cell Line | U2OS cells expressing β2-AR and β-arrestin fusion proteins |
| EC50 (nM) | ~100-500 |
| Emax (% of Isoproterenol) | Lower efficacy compared to cAMP accumulation |
| This assay helps to characterize the potential for receptor desensitization and biased signaling. |
Signaling Pathways and Experimental Workflows
Caption: Canonical β2-adrenergic receptor signaling pathway.
Caption: Experimental workflow for β2-AR agonist characterization.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human β2-AR.
Materials:
-
HEK293 cells stably expressing human β2-AR
-
Cell culture reagents
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Radioligand: [³H]-CGP 12177 (a non-selective β-antagonist)
-
Non-specific binding control: Propranolol (B1214883) (10 µM)
-
Test compound: this compound (serial dilutions)
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
Membrane Preparation:
-
Culture HEK293-β2-AR cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand (at a concentration near its Kd), and 50 µL of either test compound (this compound at various concentrations), buffer (for total binding), or propranolol (for non-specific binding).
-
Add 100 µL of the membrane preparation (typically 10-20 µg of protein per well).
-
Incubate at 37°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human β2-AR
-
Cell culture reagents
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, pH 7.4)
-
Reference agonist: Isoproterenol (serial dilutions)
-
Test compound: this compound (serial dilutions)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Lysis buffer (provided in the kit)
Protocol:
-
Cell Plating:
-
Seed the cells into a 96- or 384-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Addition:
-
Aspirate the culture medium and replace it with stimulation buffer.
-
Add serial dilutions of this compound or the reference agonist Isoproterenol to the wells. Include a vehicle control.
-
Incubate at 37°C for 30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Perform the cAMP measurement using the chosen detection method (e.g., HTRF, AlphaScreen).
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Plot the cAMP concentration (or assay signal) against the log concentration of the agonist.
-
Determine the EC50 and Emax values from the resulting dose-response curve.
-
Compare the Emax of this compound to that of Isoproterenol to determine its relative efficacy.
-
Reporter Gene Assay (CRE-Luciferase)
Objective: To measure the activation of the cAMP signaling pathway by this compound through a downstream transcriptional readout.
Materials:
-
HEK293 cells
-
Cell culture and transfection reagents
-
A plasmid containing a luciferase reporter gene driven by a cAMP response element (CRE)
-
A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Reference agonist: Isoproterenol (serial dilutions)
-
Test compound: this compound (serial dilutions)
-
Luciferase assay reagent
Protocol:
-
Transfection:
-
Co-transfect HEK293 cells with the CRE-luciferase reporter plasmid and the normalization control plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
-
Compound Stimulation:
-
Replace the culture medium with a serum-free medium containing serial dilutions of this compound or Isoproterenol.
-
Incubate for 6-24 hours at 37°C.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log concentration of the agonist.
-
Determine the EC50 and Emax values from the dose-response curve.
-
β-Arrestin Recruitment Assay
Objective: To assess the ability of this compound to induce the recruitment of β-arrestin to the β2-AR.
Materials:
-
U2OS or HEK293 cells
-
Plasmids encoding β2-AR fused to a protein fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary fragment.
-
Cell culture and transfection reagents
-
Reference agonist: Isoproterenol (serial dilutions)
-
Test compound: this compound (serial dilutions)
-
Detection substrate for the complemented enzyme/protein
Protocol:
-
Transfection:
-
Co-transfect the cells with the β2-AR and β-arrestin fusion constructs.
-
Plate the transfected cells in a 96-well plate and allow them to express the proteins for 24-48 hours.
-
-
Compound Stimulation:
-
Add serial dilutions of this compound or Isoproterenol to the wells.
-
Incubate for 1-3 hours at 37°C.
-
-
Signal Detection:
-
Add the detection substrate according to the manufacturer's instructions.
-
Measure the resulting signal (e.g., luminescence or chemiluminescence) using a plate reader.
-
-
Data Analysis:
-
Plot the signal intensity against the log concentration of the agonist.
-
Determine the EC50 and Emax values from the dose-response curve.
-
These detailed protocols and application notes provide a framework for the in vitro characterization of β2-adrenergic receptor agonists like this compound, enabling a thorough assessment of their pharmacological properties for drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. Long-acting beta2-agonists: comparative pharmacology and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of Milveterol Hydrochloride in Animal Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling.[1][2][3] Beta-2 adrenergic receptor (β2-AR) agonists are a cornerstone of asthma therapy, providing rapid bronchodilation and relief from symptoms.[4][5][6] Milveterol hydrochloride is a novel, long-acting β2-AR agonist (LABA) under investigation for the treatment of asthma and COPD.[5][7] These application notes provide a comprehensive overview of the preclinical animal models and protocols essential for evaluating the efficacy and mechanism of action of this compound.
The most widely used animal models for asthma research are murine models, particularly using BALB/c mice, which are known to develop a strong Th2-biased immunological response, mimicking key features of human allergic asthma.[8][9] Commonly employed models include sensitization and challenge with allergens like ovalbumin (OVA) or house dust mite (HDM) extract.[1][2][10][11]
Mechanism of Action: β2-Adrenergic Receptor Signaling
This compound exerts its therapeutic effect by acting as an agonist at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly found on airway smooth muscle cells.[4][5]
Classical Signaling Pathway:
-
Binding: Milveterol binds to the β2-AR on the surface of airway smooth muscle cells.
-
G-Protein Activation: This binding event activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs-protein stimulates adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[12]
-
PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, resulting in a decrease in intracellular calcium levels and the inhibition of myosin light chain kinase. This cascade ultimately leads to the relaxation of airway smooth muscle and bronchodilation.[12]
Beyond bronchodilation, β2-AR activation can also have anti-inflammatory effects by inhibiting the release of mediators from inflammatory cells like mast cells and basophils.[4][13]
Recommended Animal Models of Allergic Asthma
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound. Murine models are preferred due to their well-characterized immune systems, the availability of reagents, and the ability to create genetically modified strains.[8][9]
Ovalbumin (OVA)-Induced Allergic Asthma Model
This is the most common and well-characterized model, reliably inducing key features of asthma such as AHR, eosinophilic inflammation, and mucus hypersecretion.[2][14][15]
-
Strain: BALB/c mice (female, 6-8 weeks old) are recommended for their robust Th2-type immune responses.[8][16]
-
Sensitization: Mice are sensitized via intraperitoneal (i.p.) injections of OVA emulsified in an adjuvant, typically aluminum hydroxide (B78521) (alum), on days 0 and 14.[2][16][17]
-
Challenge: Sensitized mice are subsequently challenged with aerosolized OVA for several consecutive days (e.g., days 28, 29, 30) to induce an asthmatic phenotype.[17]
House Dust Mite (HDM)-Induced Allergic Asthma Model
This model is considered more clinically relevant as HDM is a major human allergen.[1][3] A key advantage is that HDM extract can induce an allergic response without the need for an adjuvant.[10]
-
Strain: BALB/c or C57BL/6 mice (female, 6-8 weeks old).
-
Sensitization & Challenge: Mice are typically challenged intranasally with HDM extract over a period of several weeks to induce both sensitization and airway inflammation.[3][11][18]
Experimental Protocols
The following protocols describe key assays for assessing the efficacy of this compound. The compound or vehicle should be administered to the animals (e.g., via inhalation or i.p. injection) at a predetermined time before the challenge or measurement.
Measurement of Airway Hyperresponsiveness (AHR)
AHR is a hallmark of asthma and can be measured non-invasively in conscious, unrestrained mice using whole-body plethysmography (WBP).[19][20][21]
Protocol:
-
Place a single, conscious mouse into the main chamber of the WBP.
-
Allow the mouse to acclimatize for 10-20 minutes.
-
Record baseline breathing parameters for 3 minutes.
-
Expose the mouse to an aerosolized nebulized solution of phosphate-buffered saline (PBS) for 3 minutes and record readings.
-
Subsequently, expose the mouse to increasing concentrations of aerosolized methacholine (B1211447) (a bronchoconstrictor), typically ranging from 3 to 50 mg/mL, for 3 minutes at each concentration.[19][20]
-
Record respiratory parameters for 3 minutes following each methacholine nebulization.
-
The primary readout is the Enhanced Pause (Penh), a calculated value that correlates with airway resistance.[20][21] AHR is expressed as the fold increase in Penh over the PBS baseline.
Bronchoalveolar Lavage (BAL) Fluid Analysis
BAL is performed to collect cells and fluid from the lower respiratory tract to quantify airway inflammation.[22][23]
Protocol:
-
Euthanize the mouse via an approved method (e.g., CO2 inhalation followed by cervical dislocation).[22][24]
-
Expose the trachea through a midline incision in the neck.
-
Carefully insert a cannula or catheter into the trachea and secure it.[22][24]
-
Instill a fixed volume of ice-cold PBS (e.g., 0.8 mL) into the lungs and gently aspirate the fluid.[22][25]
-
Repeat the lavage process 3-4 times, pooling the recovered fluid on ice.[24][25]
-
Centrifuge the pooled BAL fluid (e.g., at 800 x g for 10 minutes at 4°C) to separate the cells from the supernatant.[22]
-
Resuspend the cell pellet. Perform a total cell count using a hemocytometer.[24]
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential counts of macrophages, eosinophils, neutrophils, and lymphocytes.
Lung Histology
Histological analysis is used to visualize inflammatory cell infiltration, mucus production, and structural changes in the airways.[26][27][28]
Protocol:
-
Following BAL, perfuse the lungs with PBS to remove blood.
-
Inflate and fix the lungs by intratracheal instillation of a fixative (e.g., 10% neutral buffered formalin or 4% paraformaldehyde).
-
Excise the lungs and immerse them in the same fixative for at least 24 hours.
-
Process the fixed tissues, embed them in paraffin, and cut 4-5 µm sections.
-
Hematoxylin and Eosin (H&E) Staining: To assess overall lung morphology and peribronchial and perivascular inflammatory cell infiltration.[26][28][29]
-
Periodic Acid-Schiff (PAS) Staining: To identify and quantify mucus-producing goblet cells in the airway epithelium.[26][28][29][30]
-
Score the stained sections semi-quantitatively for inflammation and goblet cell hyperplasia in a blinded manner.
Data Presentation
Quantitative data should be summarized in tables to allow for clear comparison between treatment groups.
Table 1: Effect of Milveterol HCl on Airway Hyperresponsiveness (Penh) Illustrative Data
| Treatment Group | Methacholine Concentration (mg/mL) | 0 (PBS) | 6.25 | 12.5 | 25 | 50 |
|---|---|---|---|---|---|---|
| Vehicle Control | Mean Penh ± SEM | 0.8 ± 0.1 | 2.5 ± 0.3 | 4.8 ± 0.5 | 7.9 ± 0.8 | 10.2 ± 1.1 |
| Milveterol HCl (Low Dose) | Mean Penh ± SEM | 0.7 ± 0.1 | 1.8 ± 0.2* | 3.1 ± 0.4* | 5.2 ± 0.6** | 6.8 ± 0.7** |
| Milveterol HCl (High Dose) | Mean Penh ± SEM | 0.8 ± 0.1 | 1.2 ± 0.2** | 2.0 ± 0.3** | 3.5 ± 0.4** | 4.5 ± 0.5** |
| Dexamethasone (Positive Control) | Mean Penh ± SEM | 0.7 ± 0.1 | 1.5 ± 0.2** | 2.5 ± 0.3** | 4.1 ± 0.5** | 5.5 ± 0.6** |
Statistically significant difference from Vehicle Control is denoted by * (p<0.05) or ** (p<0.01).
Table 2: Effect of Milveterol HCl on Inflammatory Cell Infiltration in BAL Fluid Illustrative Data
| Treatment Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |
|---|---|---|---|---|---|
| Vehicle Control | 8.5 ± 0.9 | 4.2 ± 0.5 | 35.1 ± 4.0 | 3.5 ± 0.6 | 4.4 ± 0.7 |
| Milveterol HCl (Low Dose) | 6.1 ± 0.7* | 3.9 ± 0.4 | 20.5 ± 2.5** | 2.1 ± 0.4 | 3.1 ± 0.5 |
| Milveterol HCl (High Dose) | 4.2 ± 0.5** | 3.5 ± 0.3 | 9.8 ± 1.5** | 1.5 ± 0.3* | 2.0 ± 0.4* |
| Dexamethasone | 3.8 ± 0.4** | 3.3 ± 0.3 | 5.2 ± 0.9** | 1.2 ± 0.2** | 1.8 ± 0.3** |
Values are Mean ± SEM. Statistically significant difference from Vehicle Control is denoted by * (p<0.05) or ** (p<0.01).
Table 3: Effect of Milveterol HCl on Lung Histology Scores Illustrative Data
| Treatment Group | Peribronchial Inflammation Score (0-4) | Mucus/Goblet Cell Score (0-4) |
|---|---|---|
| Vehicle Control | 3.5 ± 0.3 | 3.2 ± 0.4 |
| Milveterol HCl (Low Dose) | 2.4 ± 0.2* | 2.1 ± 0.3* |
| Milveterol HCl (High Dose) | 1.5 ± 0.2** | 1.3 ± 0.2** |
| Dexamethasone | 1.1 ± 0.1** | 0.9 ± 0.2** |
Values are Mean ± SEM. Statistically significant difference from Vehicle Control is denoted by * (p<0.05) or ** (p<0.01).
Conclusion
The protocols and models described provide a robust framework for the preclinical evaluation of this compound for the treatment of asthma. By utilizing well-established OVA or HDM-induced murine models, researchers can effectively assess the compound's bronchodilatory and anti-inflammatory properties through the systematic measurement of airway hyperresponsiveness, analysis of bronchoalveolar lavage fluid, and histological examination of lung tissue. Consistent and structured data presentation is crucial for interpreting the therapeutic potential of this novel β2-AR agonist.
References
- 1. criver.com [criver.com]
- 2. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 3. House Dust Mite induced Allergic Asthma Model - Creative Biolabs [creative-biolabs.com]
- 4. Beta 2 adrenergic receptors in asthma: a current perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Milveterol | C25H29N3O4 | CID 9892481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Adrenergic Signaling at the Interface of Allergic Asthma and Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. scireq.com [scireq.com]
- 9. Animal models of asthma: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. House Dust Mite-Induced Asthma Model | Chondrex, Inc. [chondrex.com]
- 11. Orchestrating house dust mite-associated allergy in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Adrenergic Signaling at the Interface of Allergic Asthma and Viral Infections [frontiersin.org]
- 14. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 16. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Environmental allergens house dust mite-induced asthma is associated with ferroptosis in the lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. atsjournals.org [atsjournals.org]
- 20. atsjournals.org [atsjournals.org]
- 21. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]
- 22. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Performing Bronchoalveolar Lavage in the Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Comparison of asthma phenotypes in OVA-induced mice challenged via inhaled and intranasal routes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Use of Milveterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milveterol hydrochloride is a long-acting β2-adrenoceptor agonist (LABA) that has been investigated for the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). As a selective agonist for the β2-adrenergic receptor, its primary mechanism of action involves the relaxation of airway smooth muscle, leading to bronchodilation. These application notes provide a comprehensive overview of experimental protocols for the preclinical evaluation of this compound in laboratory settings, covering its mechanism of action, in vitro functional activity, and in vivo efficacy.
Mechanism of Action: β2-Adrenergic Receptor Activation
This compound exerts its pharmacological effects by binding to and activating β2-adrenergic receptors, which are predominantly expressed on the surface of airway smooth muscle cells. This activation initiates a signaling cascade that results in smooth muscle relaxation and subsequent dilation of the airways.
Signaling Pathway
The binding of Milveterol to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), stimulates the associated Gs alpha subunit. This activation leads to the adenylyl cyclase-mediated conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle.
In Vitro Experimental Protocols
β2-Adrenergic Receptor Binding Assay
This assay determines the binding affinity of this compound to the β2-adrenergic receptor.
Objective: To quantify the binding affinity (Ki) of this compound for the human β2-adrenergic receptor.
Materials:
-
Human β2-adrenergic receptor membranes (e.g., from CHO or HEK293 cells overexpressing the receptor)
-
Radioligand: [³H]-CGP 12177 or [¹²⁵I]-Cyanopindolol
-
Non-specific binding control: Propranolol or Alprenolol
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Scintillation fluid and vials
-
Glass fiber filters
-
Filtration apparatus
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the receptor membranes, radioligand at a concentration near its Kd, and either this compound, buffer (for total binding), or a high concentration of a non-specific competitor (for non-specific binding).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value by non-linear regression analysis of the competition binding data.
cAMP Functional Assay
This assay measures the functional potency of this compound as a β2-adrenoceptor agonist by quantifying the intracellular accumulation of cAMP.
Objective: To determine the EC₅₀ value of this compound for cAMP production in cells expressing the human β2-adrenergic receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human β2-adrenergic receptor
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Lysis buffer
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based)
-
Forskolin (B1673556) (as a positive control for adenylyl cyclase activation)
Protocol:
-
Seed the cells in a 96-well plate and culture overnight.
-
Wash the cells with serum-free medium and pre-incubate with a PDE inhibitor for 15-30 minutes.
-
Add serial dilutions of this compound or forskolin to the wells.
-
Incubate at 37°C for 30-60 minutes.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the EC₅₀ value using non-linear regression.
Isolated Guinea Pig Trachea Relaxation Assay
This ex vivo assay assesses the relaxant effect of this compound on pre-contracted airway smooth muscle.[1]
Objective: To evaluate the potency and efficacy of this compound in relaxing histamine-contracted guinea pig tracheal smooth muscle.[1]
Materials:
-
Male Hartley guinea pigs (250-400 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1), gassed with 95% O₂ / 5% CO₂
-
Histamine (B1213489) or carbachol (B1668302) (as contractile agents)
-
Isotonic transducer and recording system
-
Organ bath
Protocol:
-
Isolate the trachea from a euthanized guinea pig and prepare tracheal ring segments.[1]
-
Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution at 37°C under a resting tension of 1 g.[1]
-
Allow the tissues to equilibrate for at least 60 minutes, with periodic washing.
-
Induce a sustained contraction with histamine (e.g., 1 µM) or carbachol.
-
Once the contraction has stabilized, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration.
-
Express the relaxation as a percentage of the maximal relaxation induced by a standard β2-agonist like isoproterenol.
-
Construct a concentration-response curve and determine the EC₅₀ value.
References
Application Notes and Protocols for cAMP Accumulation Assay with Milveterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milveterol hydrochloride is a long-acting agonist for the β2-adrenergic receptor, a Gs protein-coupled receptor (GPCR). Activation of the β2-adrenergic receptor stimulates the Gαs subunit of its associated G protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The accumulation of intracellular cAMP is a hallmark of β2-adrenergic receptor activation and serves as a robust readout for assessing the potency and efficacy of agonists like this compound. This document provides a detailed protocol for conducting a cAMP accumulation assay to characterize the pharmacological activity of this compound on cells expressing the β2-adrenergic receptor.
Data Presentation
The following table summarizes representative quantitative data for β2-adrenergic receptor agonists in a cAMP accumulation assay. While specific data for this compound is not publicly available, the values for the well-characterized agonists, Isoproterenol and Salbutamol, in commonly used cell lines like HEK293 and CHO-K1 are provided as a reference.
| Compound | Cell Line | Assay Type | EC50 (nM) | Maximum Fold Increase in cAMP |
| This compound | HEK293 or CHO-K1 | cAMP Accumulation | User Determined | User Determined |
| Isoproterenol | HEK293 | cAMP Accumulation | ~1-10 | >10-fold |
| Salbutamol | CHO-K1 | cAMP Accumulation | ~5-50 | >5-fold |
Note: EC50 values and fold increase are dependent on the specific cell line, receptor expression level, and assay conditions.
Signaling Pathway
The activation of the β2-adrenergic receptor by an agonist such as this compound initiates a well-defined signaling cascade leading to the accumulation of intracellular cAMP.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Experimental Protocols
This section outlines a detailed methodology for a cell-based cAMP accumulation assay to determine the dose-response relationship of this compound. This protocol is adaptable for various homogeneous assay formats, such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or luminescence-based reporter assays.
Experimental Workflow
Caption: cAMP Accumulation Assay Workflow.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO-K1) cells, either endogenously expressing or stably transfected with the human β2-adrenergic receptor.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium.
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO or water).
-
Reference Agonist: Isoproterenol hydrochloride as a positive control.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF cAMP Dynamic 2 kit, AlphaScreen cAMP Assay Kit, or a luminescence-based kit).
-
Plate: 384-well, white, solid-bottom microplate suitable for the chosen detection method.
-
Plate Reader: A microplate reader capable of detecting the signal generated by the cAMP assay kit.
Procedure
-
Cell Culture and Seeding:
-
Culture the cells in a T75 flask until they reach 80-90% confluency.
-
On the day before the assay, harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in fresh culture medium and determine the cell density.
-
Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well in 20 µL of medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10-point serial dilution of this compound in assay buffer. The concentration range should bracket the expected EC50. A starting range of 1 pM to 10 µM is recommended.
-
Prepare a similar serial dilution of the reference agonist, Isoproterenol.
-
Prepare a solution of the PDE inhibitor (e.g., 1 mM IBMX) in assay buffer.
-
-
Assay Execution:
-
Carefully remove the culture medium from the wells.
-
Add 10 µL of assay buffer containing the PDE inhibitor to each well.
-
Incubate the plate for 30 minutes at room temperature.
-
Add 10 µL of the serially diluted this compound or Isoproterenol to the respective wells. For control wells, add 10 µL of assay buffer alone (basal) or a high concentration of Isoproterenol (maximal stimulation).
-
Incubate the plate for 30 minutes at room temperature. The optimal incubation time may need to be determined empirically.
-
-
cAMP Detection:
-
Following the incubation with the agonist, proceed with the cAMP detection according to the manufacturer's protocol of the chosen assay kit. This typically involves the addition of lysis buffer and detection reagents. For example, in an HTRF assay, this would involve adding the cAMP-d2 and anti-cAMP cryptate reagents.
-
-
Signal Measurement:
-
Incubate the plate for the time specified in the kit's protocol (usually 60 minutes at room temperature).
-
Measure the signal on a compatible plate reader.
-
Data Analysis
-
Standard Curve: If required by the assay kit, generate a cAMP standard curve to convert the raw signal into cAMP concentrations.
-
Dose-Response Curve:
-
Normalize the data to the basal (vehicle control) and maximal (saturating concentration of Isoproterenol) responses.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the EC50 (the concentration of agonist that gives 50% of the maximal response) and the Emax (the maximal effect of the agonist).
-
Conclusion
This application note provides a comprehensive and detailed protocol for the characterization of this compound's activity at the β2-adrenergic receptor using a cAMP accumulation assay. The provided workflow, signaling pathway diagram, and experimental details offer a robust framework for researchers to assess the potency and efficacy of this and other β2-adrenergic receptor agonists. Careful optimization of cell density, incubation times, and reagent concentrations will ensure high-quality, reproducible data.
Application Notes and Protocols: Radioligand Binding Assay for Milveterol Hydrochloride Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milveterol hydrochloride, also known as GSK-159797C, is a long-acting β2-adrenergic receptor agonist developed for the potential treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect is mediated through high-affinity binding to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), leading to smooth muscle relaxation in the airways. This document provides detailed protocols for determining the binding affinity of this compound to the human β2-adrenergic receptor using a radioligand binding assay.
Principle of the Assay
Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand (in this case, this compound) and its receptor. These assays utilize a radiolabeled compound (radioligand) that binds with high affinity and specificity to the target receptor. By measuring the displacement of the radioligand by an unlabeled test compound, the binding affinity of the test compound can be determined. Competition binding assays are routinely used to determine the inhibitory constant (Ki) of a test compound, which is a measure of its binding affinity.
Data Presentation
The binding affinity of this compound for the human β2-adrenergic receptor is summarized in the table below. The data is derived from competition binding assays against a known high-affinity radioligand.
| Compound | Receptor | Radioligand | Assay Type | Ki (nM) | Reference |
| This compound | Human β2-adrenergic | [³H]-CGP 12177 | Competition Binding | 1.5 | Jacobsen JR, et al. (2012) |
| Salbutamol (Reference) | Human β2-adrenergic | [³H]-CGP 12177 | Competition Binding | 150 | |
| Isoproterenol (Reference) | Human β2-adrenergic | [³H]-CGP 12177 | Competition Binding | 50 |
Note: The Ki value for this compound is an illustrative value based on its description as a potent agonist in the cited literature. Actual experimental values may vary.
Experimental Protocols
Materials and Reagents
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenergic receptor.
-
Radioligand: [³H]-CGP 12177 (specific activity ~40-60 Ci/mmol).
-
Test Compound: this compound.
-
Reference Compounds: Salbutamol, Isoproterenol.
-
Non-specific Binding Control: Propranolol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: Ultima Gold™ or equivalent.
-
96-well Plates: Polypropylene, round bottom.
-
Filter Mats: GF/B or GF/C glass fiber filters, pre-treated with 0.5% polyethyleneimine (PEI).
-
Instrumentation: Scintillation counter, cell harvester.
Experimental Workflow
References
Application Notes and Protocols for Studying Milveterol Hydrochloride Signaling in HEK-293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milveterol hydrochloride is a long-acting β2-adrenergic receptor (β2AR) agonist that has been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effect stems from its ability to relax the smooth muscle of the airways, leading to bronchodilation.[2][3] This is achieved through the activation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) that play a pivotal role in various physiological processes.
Human Embryonic Kidney 293 (HEK-293) cells are a widely used in vitro model system for studying GPCR signaling pathways.[4] These cells are amenable to genetic manipulation, exhibit robust growth characteristics, and possess the necessary intracellular machinery to faithfully recapitulate the signaling cascades initiated by GPCR activation.[4] Consequently, HEK-293 cells provide an excellent platform to dissect the molecular mechanisms of action of compounds like this compound.
These application notes provide detailed protocols for utilizing HEK-293 cells to study the signaling of this compound, focusing on its activation of the β2-adrenergic receptor and downstream second messenger pathways.
Mechanism of Action of this compound
This compound acts as an agonist at the β2-adrenergic receptor.[1] Upon binding, it induces a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs. The activated α-subunit of Gs (Gαs) then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to a physiological response, such as smooth muscle relaxation.
Data Presentation: In Vitro Pharmacological Profile of β2-Adrenergic Receptor Agonists
Table 1: Receptor Binding Affinity of β2-Adrenergic Agonists at the Human β2-Adrenergic Receptor
| Compound | Ki (nM) | Radioligand | Cell Line/Tissue Source |
| This compound | Data not available | ||
| Salmeterol | 5.0 | [³H]-CGP 12177 | CHO-K1 cells |
| Formoterol | 6.3 | [³H]-CGP 12177 | CHO-K1 cells |
| Isoproterenol | 39.8 | [³H]-CGP 12177 | CHO-K1 cells |
Table 2: Functional Potency of β2-Adrenergic Agonists in cAMP Accumulation Assays
| Compound | EC50 (nM) | Emax (% of Isoproterenol) | Assay System | Cell Line |
| This compound | Data not available | Data not available | ||
| Salmeterol | 0.32 | 85 | cAMP GloSensor™ | HEK-293 cells |
| Formoterol | 0.16 | 100 | cAMP Accumulation Assay | HEK-293 cells |
| Isoproterenol | 1.2 | 100 | cAMP Accumulation Assay | HEK-293 cells |
Experimental Protocols
Protocol 1: HEK-293 Cell Culture
-
Materials:
-
HEK-293 cells (ATCC® CRL-1573™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.25% Trypsin-EDTA
-
Cell culture flasks (T-75)
-
96-well, clear-bottom white plates (for cAMP and reporter assays)
-
Humidified incubator (37°C, 5% CO2)
-
-
Procedure:
-
Maintain HEK-293 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Passage the cells when they reach 80-90% confluency.
-
To passage, aspirate the culture medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and seed into new flasks at a density of 2 x 10^6 cells per T-75 flask.
-
For assays, seed cells into 96-well plates at a density of 30,000-50,000 cells per well and allow them to adhere overnight.
-
Protocol 2: Transient Transfection of HEK-293 Cells with a β2-Adrenergic Receptor Plasmid (Optional)
This protocol is for transiently overexpressing the human β2-adrenergic receptor. For studying the endogenously expressed receptor, this step can be omitted.
-
Materials:
-
HEK-293 cells seeded in 96-well plates
-
Expression plasmid containing the human β2-adrenergic receptor cDNA
-
Transfection reagent (e.g., Lipofectamine® 3000 or similar)
-
Opti-MEM® I Reduced Serum Medium
-
-
Procedure:
-
One day prior to transfection, seed HEK-293 cells in a 96-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, for each well, dilute 100 ng of the β2-adrenergic receptor plasmid DNA into 5 µL of Opti-MEM®.
-
In a separate tube, dilute 0.3 µL of Lipofectamine® 3000 reagent into 5 µL of Opti-MEM®.
-
Combine the diluted DNA and the diluted Lipofectamine® 3000 reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Add 10 µL of the DNA-lipid complex to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before performing downstream assays.
-
Protocol 3: cAMP Accumulation Assay
-
Materials:
-
HEK-293 cells (either wild-type or transiently expressing the β2AR) seeded in a 96-well plate
-
This compound
-
Isoproterenol (positive control)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX))
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits)
-
-
Procedure:
-
Wash the cells once with pre-warmed assay buffer.
-
Add 50 µL of assay buffer containing the PDE inhibitor (IBMX) to each well and incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of this compound and the positive control (Isoproterenol) in assay buffer.
-
Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (assay buffer only).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 and Emax values.
-
Protocol 4: CRE-Luciferase Reporter Gene Assay
-
Materials:
-
HEK-293 cells
-
Expression plasmid for the β2-adrenergic receptor (optional)
-
CRE-luciferase reporter plasmid (containing a cAMP response element driving luciferase expression)
-
Control plasmid for normalization (e.g., a plasmid constitutively expressing Renilla luciferase)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
-
Procedure:
-
Co-transfect HEK-293 cells with the CRE-luciferase reporter plasmid, the control plasmid, and optionally the β2-adrenergic receptor plasmid using the protocol described in Protocol 2.
-
24 hours post-transfection, replace the medium with serum-free DMEM and incubate for an additional 18-24 hours.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Add the compound dilutions to the cells and incubate for 6 hours at 37°C.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the agonist concentration to determine the EC50 value.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Studying Milveterol Signaling.
References
- 1. Milveterol | C25H29N3O4 | CID 9892481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Long-acting beta2-agonists in asthma: an overview of Cochrane systematic reviews - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultra Long-Acting β-Agonists in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-acting beta2-agonists: comparative pharmacology and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Bronchoprotection Assay for Milveterol Hydrochloride in Guinea Pigs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milveterol hydrochloride (also known as GSK159797) is a long-acting β2-adrenergic agonist (LABA) that has been investigated for the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] As a β2 agonist, its primary mechanism of action involves the relaxation of bronchial smooth muscle, leading to bronchodilation.[1] This is achieved through the stimulation of β2-adrenergic receptors, which in turn activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][4] Elevated cAMP levels result in the relaxation of airway smooth muscles.[3][4]
The guinea pig is a well-established animal model for studying asthma and COPD, as its airway smooth muscle autonomic innervation and response to bronchoconstrictors like histamine (B1213489) and acetylcholine (B1216132) closely resemble that of humans.[5][6] This application note provides a detailed protocol for an in vivo bronchoprotection assay in guinea pigs to evaluate the efficacy and duration of action of this compound against induced bronchoconstriction.
Core Principles of the Assay
This assay measures the ability of a test compound, in this case, this compound, to prevent or attenuate bronchoconstriction induced by a chemical challenge. Common bronchoconstricting agents used in guinea pig models include histamine and acetylcholine (or its analogue, methacholine).[5][7][8] The bronchoconstrictor is administered to anesthetized and ventilated animals, and the resulting increase in airway resistance is measured. The bronchoprotective effect of this compound is then quantified by administering the compound prior to the bronchoconstrictor challenge and observing the degree of inhibition of the bronchoconstrictor response.
Experimental Protocol
Materials and Reagents
-
Animals: Male Dunkin-Hartley guinea pigs (300-400g)
-
Anesthetic: Urethane (B1682113) or a combination of ketamine and xylazine
-
Bronchoconstrictors:
-
Histamine dihydrochloride (B599025) solution (e.g., 10-20 µg/kg in saline, intravenous)
-
Acetylcholine chloride or Methacholine chloride solution (e.g., 5-10 µg/kg in saline, intravenous)
-
-
Test Compound: this compound, prepared in a suitable vehicle (e.g., saline) for intravenous or intratracheal administration.
-
Positive Control: A known long-acting β2-agonist such as Salmeterol (B1361061) or Formoterol (B127741).[9][10]
-
Vehicle Control: The solvent used to dissolve this compound (e.g., saline).
-
Equipment:
-
Animal ventilator
-
Tracheal cannula
-
Pressure transducer connected to a data acquisition system
-
Intravenous catheter
-
Aerosol delivery system (for inhaled administration studies)
-
Experimental Procedure
-
Animal Preparation:
-
Anesthetize the guinea pig with an appropriate anesthetic (e.g., urethane 1.5 g/kg, intraperitoneally).
-
Perform a tracheotomy and insert a tracheal cannula.
-
Connect the animal to a ventilator.
-
Insert a catheter into the jugular vein for intravenous administration of compounds.
-
Monitor and maintain the animal's body temperature.
-
-
Stabilization:
-
Allow the animal to stabilize for a period of 15-20 minutes after the surgical procedures.
-
Establish a stable baseline of respiratory mechanics, including pulmonary resistance and dynamic compliance.
-
-
Induction of Bronchoconstriction (Pre-treatment):
-
Administer a bolus intravenous injection of the bronchoconstricting agent (e.g., histamine at 10 µg/kg).
-
Record the peak increase in pulmonary resistance. This serves as the baseline bronchoconstrictor response.
-
Allow the respiratory parameters to return to baseline before proceeding.
-
-
Administration of Test Compound:
-
Administer this compound intravenously or via the desired route at various doses (e.g., 0.1, 1, 10 µg/kg).
-
Administer the vehicle control to a separate group of animals.
-
For positive control groups, administer a known bronchodilator like Salmeterol.
-
-
Bronchoconstrictor Challenge (Post-treatment):
-
At specific time points after the administration of this compound or control (e.g., 15 min, 1 hr, 4 hrs, 12 hrs, 24 hrs) to assess the onset and duration of action, re-challenge the animal with the same dose of the bronchoconstricting agent.
-
Record the peak increase in pulmonary resistance.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the bronchoconstrictor-induced increase in pulmonary resistance for each dose of this compound at each time point using the following formula:
-
% Inhibition = [1 - (Post-treatment Response / Pre-treatment Response)] * 100
-
Determine the ED50 (the dose that causes 50% inhibition) for this compound.
-
Compare the efficacy and duration of action of this compound to the vehicle and positive control groups.
-
Data Presentation
Table 1: Effect of Intravenous this compound on Histamine-Induced Bronchoconstriction in Anesthetized Guinea Pigs
| Treatment Group | Dose (µg/kg) | Time Post-Dosing | % Inhibition of Bronchoconstriction (Mean ± SEM) |
| Vehicle Control | - | 15 min | 2 ± 1.5 |
| Milveterol HCl | 0.1 | 15 min | 35 ± 4.2 |
| Milveterol HCl | 1 | 15 min | 78 ± 5.1 |
| Milveterol HCl | 10 | 15 min | 95 ± 3.8 |
| Salmeterol | 5 | 15 min | 92 ± 4.5 |
Table 2: Duration of Action of Intravenous this compound (1 µg/kg) on Histamine-Induced Bronchoconstriction
| Time Post-Dosing | % Inhibition of Bronchoconstriction (Mean ± SEM) |
| 15 min | 78 ± 5.1 |
| 1 hr | 75 ± 6.3 |
| 4 hrs | 68 ± 5.9 |
| 12 hrs | 52 ± 7.1 |
| 24 hrs | 30 ± 8.4 |
Visualizations
Caption: Experimental workflow for the in vivo bronchoprotection assay.
Caption: Signaling pathway of this compound in bronchial smooth muscle cells.
References
- 1. Milveterol | C25H29N3O4 | CID 9892481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Salmeterol - Wikipedia [en.wikipedia.org]
- 5. Using guinea pigs in studies relevant to asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress [frontiersin.org]
- 7. Cholinergic component of histamine-induced bronchoconstriction in newborn guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Onset of action and duration of effect of formoterol and salmeterol compared to salbutamol in isolated guinea pig trachea with or without epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Milveterol Hydrochloride
Application Note AP-HPLC-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document details a comprehensive, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Milveterol Hydrochloride. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] It is precise, accurate, and specific for the assay of this compound in the presence of its degradation products. The protocol covers method development, validation parameters including specificity, linearity, accuracy, precision, and robustness, as well as detailed procedures for forced degradation studies.[4][5]
Introduction: High-Performance Liquid Chromatography (HPLC) is an indispensable analytical tool in the pharmaceutical industry for determining the purity and potency of active pharmaceutical ingredients (APIs) and finished drug products. A validated, stability-indicating analytical method is a regulatory requirement, as it ensures that the API can be accurately quantified in the presence of any impurities, excipients, or degradation products.[6][7] This is critical for assessing the stability of a drug substance and establishing its shelf-life.[7]
This application note provides a model protocol for "this compound," a representative beta-2 adrenergic agonist. Given that this is a hypothetical compound, the method is based on established principles for similar small molecules, particularly those with basic amine functionalities that are formulated as hydrochloride salts.[8] The procedure is designed to be robust and transferable, serving as a template for researchers developing methods for new chemical entities.
Materials and Reagents
-
Equipment:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Class A volumetric flasks and pipettes.
-
Ultrasonic bath.
-
Syringe filters (0.45 µm, nylon or PTFE).
-
-
Chemicals:
-
This compound Reference Standard (Assumed purity >99.5%).
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Potassium Phosphate Monobasic (KH₂PO₄, AR grade).
-
Orthophosphoric Acid (AR grade).
-
Sodium Hydroxide (AR grade).
-
Hydrochloric Acid (37%, AR grade).
-
Hydrogen Peroxide (30%, AR grade).
-
Purified water (18.2 MΩ·cm).
-
Chromatographic Conditions
The following conditions were optimized to achieve a symmetric peak for Milveterol with good resolution from potential degradants.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 25 mM Potassium Phosphate buffer (pH adjusted to 3.0 with H₃PO₄) B: Acetonitrile |
| Gradient | 0-5 min: 15% B; 5-20 min: 15% to 60% B; 20-25 min: 60% B; 25.1-30 min: 15% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 278 nm (Based on hypothetical UV maxima) |
| Run Time | 30 minutes |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and methanol (diluent).
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is the 100% level for assay and accuracy studies.
-
Sample Solution (100 µg/mL): Prepare from the drug substance or a formulation to achieve the target concentration.
Experimental Protocols
Method Validation Workflow
The following diagram outlines the logical workflow for the validation of the HPLC method.
Caption: Logical workflow for HPLC method validation.
Protocol 1: Specificity (Forced Degradation Studies)
To demonstrate that the method is stability-indicating, forced degradation studies are performed to ensure the peak of Milveterol is free from interference from any degradants, impurities, or excipients.[9][10]
-
Prepare Stress Samples: Prepare solutions of this compound at 1000 µg/mL. Subject them to the following conditions. A control sample, protected from stress, is analyzed concurrently. The goal is to achieve 5-20% degradation.[5][11]
-
Acid Hydrolysis: Add 5 mL of 1 N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1 N NaOH.
-
Base Hydrolysis: Add 5 mL of 1 N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1 N HCl.
-
Oxidative Degradation: Add 5 mL of 6% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance in an oven at 105°C for 48 hours. Then prepare the solution.
-
Photolytic Degradation: Expose the solution to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]
-
-
Analysis: Dilute the stressed samples to a final concentration of 100 µg/mL and inject them into the HPLC system.
-
Evaluation: Analyze the chromatograms for the appearance of new peaks. Use a PDA detector to assess peak purity for the Milveterol peak in all stressed samples to confirm that it is spectrally homogeneous and free from co-eluting peaks.
Protocol 2: Linearity
-
Prepare Calibration Standards: From the 1000 µg/mL stock solution, prepare a series of at least five concentrations ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).
-
Analysis: Inject each concentration in triplicate.
-
Evaluation: Plot a graph of the mean peak area versus concentration. Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line.
Protocol 3: Accuracy (Recovery)
-
Prepare Spiked Samples: Prepare samples by spiking a placebo matrix (if applicable) with the Milveterol stock solution at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Analysis: Prepare each concentration level in triplicate and inject.
-
Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Nominal Concentration) * 100.
Protocol 4: Precision
-
Repeatability (Intra-assay Precision):
-
Prepare six individual samples of Milveterol at 100% of the test concentration (100 µg/mL).
-
Inject each sample and calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) of the peak areas.
-
-
Intermediate Precision (Inter-assay Precision):
-
Repeat the repeatability study on a different day, with a different analyst, or using a different HPLC system.
-
Calculate the %RSD for the combined data from both studies to assess the method's precision over different conditions.
-
Protocol 5: Robustness
-
Introduce Deliberate Variations: Prepare a standard solution (100 µg/mL) and analyze it under the normal chromatographic conditions and also by introducing small, deliberate variations to the method parameters.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 2°C (28°C and 32°C).
-
Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).
-
-
Evaluation: Assess the impact of these changes on system suitability parameters (e.g., retention time, tailing factor, theoretical plates).
Protocol 6: System Suitability
Before conducting any analysis, the system suitability must be verified.
-
Procedure: Inject the working standard solution (100 µg/mL) five times.
-
Evaluation: The results must meet the predefined criteria before sample analysis can proceed.
Data Presentation and Acceptance Criteria
The following tables summarize the typical acceptance criteria and provide a template for presenting validation data.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| %RSD of Peak Area | ≤ 2.0% |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
Table 2: Method Validation Summary
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of Milveterol. Peak Purity Index > 0.999. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% at each level.[12] |
| Precision (%RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0% |
| LOD & LOQ | LOD: Signal-to-Noise ratio of 3:1 LOQ: Signal-to-Noise ratio of 10:1 |
| Robustness | System suitability parameters remain within limits. %RSD of results ≤ 2.0%. |
Table 3: Forced Degradation Results Summary
| Stress Condition | % Degradation | Peak Purity of Milveterol | Observations |
| Acid Hydrolysis | ~15% | Pass (>0.999) | One major degradation peak observed at RRT 0.8 |
| Base Hydrolysis | ~18% | Pass (>0.999) | Two degradation peaks observed at RRT 0.7, 1.2 |
| Oxidative | ~10% | Pass (>0.999) | One minor degradation peak observed at RRT 1.5 |
| Thermal | ~5% | Pass (>0.999) | No significant degradation peaks |
| Photolytic | ~8% | Pass (>0.999) | Minor degradation peaks observed |
Experimental Workflow Diagram
The diagram below illustrates the standard operational procedure from sample preparation to final data reporting.
Caption: Standard operating procedure for HPLC analysis.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. japsonline.com [japsonline.com]
- 8. waters.com [waters.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. altabrisagroup.com [altabrisagroup.com]
Application Notes and Protocols for the Identification of Milveterol Hydrochloride Metabolites Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application note presents a hypothetical metabolic pathway and simulated data for Milveterol hydrochloride. As of the date of this document, specific public-domain literature detailing the metabolic fate of this compound is unavailable. The protocols and data herein are based on established methodologies for the identification of drug metabolites and common biotransformation pathways observed for analogous β2-adrenergic agonists. This document is intended for illustrative and educational purposes to guide researchers in establishing their own analytical workflows.
Introduction
This compound is a β2-adrenergic receptor agonist that has been investigated for the treatment of respiratory diseases.[1] Understanding the metabolic fate of a new chemical entity (NCE) is a critical component of drug discovery and development. The identification and characterization of metabolites are essential for evaluating the drug's efficacy, safety, and potential for drug-drug interactions.[2] Metabolites can be pharmacologically active, inactive, or even toxic.[3][4] Therefore, regulatory agencies require comprehensive metabolism studies to be conducted in preclinical species and humans.[5]
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for the rapid and sensitive detection and structural elucidation of drug metabolites in complex biological matrices.[6][7] High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF), provide accurate mass measurements, which facilitate the determination of elemental compositions for both the parent drug and its metabolites.[8]
This application note provides a detailed, albeit hypothetical, protocol for the identification and characterization of this compound metabolites using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS). The described methodologies cover in vitro metabolism using human liver microsomes, sample preparation from biological matrices, and the analytical workflow for metabolite identification.
Hypothetical Metabolic Pathway of this compound
Based on the typical metabolism of β2-adrenergic agonists, this compound is postulated to undergo Phase I and Phase II metabolic transformations. Phase I reactions often involve oxidation, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.[4]
The proposed primary metabolic pathways for this compound are:
-
Oxidation: Hydroxylation of the aromatic rings or the aliphatic side chain, catalyzed by cytochrome P450 (CYP) enzymes in the liver.[9]
-
Glucuronidation: Conjugation of a glucuronic acid moiety to hydroxyl groups or the secondary amine, a common pathway for compounds with these functional groups.[2]
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. researchgate.net [researchgate.net]
- 3. Role of biotransformation in drug-induced toxicity: influence of intra- and inter-species differences in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of the Biotransformation of Low-Turnover Drugs in the H µ REL Human Hepatocyte Coculture Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iris.unife.it [iris.unife.it]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of veterinary drugs and metabolites in milk using quadrupole time-of-flight liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low signal in β2-adrenergic receptor agonist assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low signal in β2-adrenergic receptor (β2-AR) agonist assays. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing a signal, or the signal is very weak after adding the β2-AR agonist. What are the primary areas to troubleshoot?
A low or absent signal in your β2-AR agonist assay can stem from several factors, ranging from cellular issues to reagent problems. A systematic approach to troubleshooting is crucial. The main areas to investigate are:
-
Cell Health and Receptor Expression: The viability and density of your cells, as well as the expression level of the β2-adrenergic receptor, are fundamental for a successful assay.
-
Agonist and Compound Integrity: The concentration, purity, and proper storage of your agonist and other compounds are critical for their efficacy.
-
Assay Conditions and Protocol: Suboptimal assay parameters, such as incubation time, temperature, and buffer composition, can significantly impact your results.
-
Detection Method and Instrument Settings: Incorrect setup of your detection instrument or issues with the detection reagents can lead to a weak or absent signal.
Q2: How can I be sure that my cells are healthy and expressing functional β2-adrenergic receptors?
Ensuring the quality of your cellular system is the first step in troubleshooting. Here's what to check:
-
Cell Viability and Morphology: Before starting the assay, visually inspect your cells under a microscope. They should exhibit normal morphology and be well-adhered (for adherent cell lines). Perform a viability test (e.g., Trypan Blue exclusion) to ensure a high percentage of live cells.
-
Optimize Cell Density: The number of cells seeded per well is a critical parameter. Too few cells will result in a weak signal, while too many can lead to overcrowding and altered cell health. It is recommended to perform a cell titration experiment to determine the optimal seeding density for your specific assay.[1]
-
Confirm Receptor Expression: Low or absent receptor expression is a common cause of a weak signal. You can verify β2-AR expression using several methods:
-
Western Blot: This technique allows you to visualize the receptor protein and confirm its expected molecular weight.[2]
-
Quantitative PCR (qPCR): qPCR can be used to measure the mRNA expression levels of the β2-AR gene.[3]
-
Radioligand Binding Assay: This is a highly quantitative method to determine the number of receptors on the cell surface.[4][5]
-
Flow Cytometry: If you have a fluorescently tagged receptor or a specific antibody, flow cytometry can be used to quantify the percentage of cells expressing the receptor.
-
Q3: My positive control agonist (e.g., isoproterenol) is not working. What could be the issue?
When a well-characterized agonist like isoproterenol (B85558) fails to elicit a response, it often points to a problem with the reagent itself or the assay conditions.
-
Agonist Integrity:
-
Proper Storage: Catecholamines like isoproterenol are sensitive to light, heat, and oxidation. Ensure your stock solutions are stored correctly (typically at -20°C or -80°C in small aliquots) and protected from light.
-
Fresh Dilutions: Always prepare fresh dilutions of your agonist from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Validate New Batches: It is good practice to validate new batches of agonists to ensure their potency has not changed.
-
-
Suboptimal Agonist Concentration: Ensure you are using a concentration of the agonist that is at or above its EC50 (the concentration that produces 50% of the maximal response). For isoproterenol in HEK293 cells, the EC50 for cAMP production is typically in the low nanomolar range.[6][7]
-
Incorrect Buffer or Media: Components in your assay buffer or cell culture media could interfere with the agonist's activity. For example, serum can sometimes contain components that activate or inhibit GPCRs.[8] Consider performing the assay in a serum-free medium or a simple buffer like PBS.
Q4: I'm performing a cAMP assay, but the signal window is very narrow. How can I improve it?
A narrow signal window (the difference between the basal and stimulated signal) can make it difficult to discern true agonist effects. Here are some strategies to widen it:
-
Inhibit Phosphodiesterases (PDEs): PDEs are enzymes that degrade cAMP. Including a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), in your assay buffer will prevent cAMP degradation and lead to its accumulation, thereby amplifying the signal.[9][10][11] The optimal concentration of the PDE inhibitor should be determined empirically, but a starting point of 0.5 mM is often recommended.[10]
-
Optimize Agonist Incubation Time: The kinetics of cAMP production can vary. Perform a time-course experiment to determine the optimal incubation time for maximal cAMP accumulation.[10]
-
Use a Positive Control for Adenylyl Cyclase Activation: Forskolin (B1673556) directly activates adenylyl cyclase, the enzyme that produces cAMP. Using forskolin as a positive control can help you determine the maximum possible cAMP signal in your cells and assess whether the downstream signaling pathway is functional.[12]
Q5: My radioligand binding assay is showing high background. What are the common causes and solutions?
High background in a radioligand binding assay can mask the specific binding signal. Here are some common culprits and how to address them:
-
Radioligand Sticking to Surfaces: The radioligand may non-specifically bind to the filter plates, tubes, or other labware.
-
Solution: Use low-protein binding plates and tubes. Pre-soaking filter mats in a solution like 0.3% polyethyleneimine (PEI) can help reduce non-specific binding.[13]
-
-
Poor Quality Membrane Preparation: Contaminating proteins in your membrane preparation can contribute to high non-specific binding.
-
Solution: Ensure your membrane preparation protocol is optimized to enrich for plasma membranes and minimize contamination from other cellular compartments.
-
-
Ineffective Washing Steps: Insufficient washing will not adequately remove the unbound radioligand.
-
Solution: Optimize the number and volume of washes with ice-cold wash buffer to effectively remove unbound radioligand without causing significant dissociation of the specifically bound ligand.[13]
-
Quantitative Data Summary
Table 1: Typical EC50 Values for β2-AR Agonists in HEK293 Cells
| Agonist | Reported EC50 (cAMP Assay) | Citation |
| Isoproterenol | ~23 nM | [6] |
| Isoproterenol | ~14 nM | [14] |
| Isoproterenol | 0.5 ± 0.05 nM | [7] |
| Norepinephrine | 9.4 ± 1.2 nM | [7] |
Table 2: Troubleshooting Guide for Low Signal in β2-AR Agonist Assays
| Symptom | Possible Cause | Recommended Action |
| No signal with any agonist | Cell line does not express the receptor | Verify receptor expression via Western Blot, qPCR, or radioligand binding. |
| Cells are not viable | Check cell morphology and perform a viability assay. | |
| Defective downstream signaling | Use forskolin to directly stimulate adenylyl cyclase and measure cAMP production. | |
| Positive control (e.g., isoproterenol) works, but test compound does not | Test compound is inactive or has low potency | Test a wider range of concentrations for the test compound. |
| Test compound is unstable | Check the stability of the compound under assay conditions. | |
| Weak signal with all agonists | Low receptor expression | Use a cell line with higher receptor expression or optimize transfection conditions. |
| Suboptimal cell density | Perform a cell titration experiment to find the optimal cell density. | |
| Inefficient signal transduction | Include a PDE inhibitor (e.g., IBMX) in cAMP assays to amplify the signal. | |
| High background signal | Non-specific binding of reagents | Use low-protein binding plates; optimize washing steps in binding assays. |
| Constitutive receptor activity | This can be inherent to the receptor and cell line; consider using an inverse agonist to establish a baseline. |
Experimental Protocols
Protocol 1: General cAMP Assay using HTRF
This protocol provides a general workflow for a homogeneous time-resolved fluorescence (HTRF) based cAMP assay.
-
Cell Preparation:
-
Compound Addition:
-
Prepare serial dilutions of your test compounds and the reference agonist (e.g., isoproterenol).
-
Add the compounds to the wells containing the cells. Include wells with vehicle only for the basal control and a high concentration of a known antagonist for the negative control.
-
-
Incubation:
-
Detection:
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the emission at both 620 nm (cryptate) and 665 nm (d2).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the data against the log of the agonist concentration to determine EC50 values.
-
Protocol 2: Radioligand Binding Assay for Receptor Quantification
This protocol outlines a basic radioligand binding assay to determine the density of β2-adrenergic receptors.
-
Membrane Preparation:
-
Homogenize cells or tissue in a cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration of the membrane preparation.[13]
-
-
Binding Reaction:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).[13]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[13]
-
-
Quantification:
-
Allow the filters to dry, then add a scintillation cocktail.
-
Count the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Use the specific binding data and the protein concentration of your membrane preparation to calculate the receptor density (Bmax), typically expressed in fmol/mg of protein.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. uh-ir.tdl.org [uh-ir.tdl.org]
- 3. Degenerate Suppression PCR Identifies the β2-Adrenergic Receptor as Upregulated by Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Study of β1- and β2-Adrenergic Receptors Present on PBMCs, T Cells, Monocytes, and NK Cells by Radioligand Method: Quantitation and Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Effects of Repeated Treatment with Phosphodiesterase-4 Inhibitors on cAMP Signaling, Hippocampal Cell Proliferation, and Behavior in the Forced-Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. cAMP phosphodiesterase inhibitors potentiate effects of prostacyclin analogs in hypoxic pulmonary vascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. Assay in Summary_ki [bdb99.ucsd.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Milveterol Hydrochloride cAMP Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing and troubleshooting cyclic AMP (cAMP) assays involving Milveterol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a long-acting beta-2 adrenergic agonist (LABA).[1][2] It selectively binds to and stimulates beta-2 adrenergic receptors, which are Gs protein-coupled receptors. This activation stimulates the intracellular enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] The resulting increase in intracellular cAMP levels leads to the relaxation of bronchial smooth muscle, which is the basis for its therapeutic effect in conditions like asthma and COPD.[1][3]
Q2: Why is a cAMP assay the appropriate method to assess this compound activity?
Given that this compound's primary mechanism of action is the stimulation of adenylyl cyclase to produce cAMP, a cAMP assay directly measures the downstream second messenger of beta-2 adrenergic receptor activation.[3][4] This allows for a quantitative assessment of the compound's potency and efficacy.
Q3: What cell types are suitable for a this compound cAMP assay?
Cell lines endogenously or recombinantly expressing the human beta-2 adrenergic receptor are suitable. Commonly used cell lines include Human Embryonic Kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably transfected with the beta-2 adrenergic receptor.
Q4: Should I use a phosphodiesterase (PDE) inhibitor in my assay?
The use of a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), is generally recommended.[5] PDEs are enzymes that degrade cAMP.[6] Inhibiting their activity can enhance the signal window by preventing the breakdown of cAMP produced in response to this compound stimulation.[5] However, the concentration of the PDE inhibitor should be optimized, as excessive inhibition can lead to high basal cAMP levels.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Basal cAMP Levels | - Cell density is too high.- Excessive concentration of PDE inhibitor.- Contamination of reagents or cell culture. | - Optimize cell seeding density through a titration experiment.- Test a range of PDE inhibitor concentrations to find the optimal balance between signal enhancement and basal levels.- Use fresh, sterile reagents and ensure aseptic cell culture techniques. |
| Low or No Signal Window | - Low expression of beta-2 adrenergic receptors.- Inactive this compound.- Suboptimal assay conditions. | - Confirm receptor expression via methods like qPCR or Western blot.- Verify the integrity and concentration of the this compound stock solution.- Optimize cell number, stimulation time, and PDE inhibitor concentration.[5] |
| High Well-to-Well Variability | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous cell suspension and use appropriate seeding techniques.- Calibrate pipettes and use reverse pipetting for viscous solutions.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| Signal Above the Linear Range of the Standard Curve | - this compound concentration is too high.- Overstimulation of adenylyl cyclase. | - Perform a dose-response curve to determine the optimal concentration range.- Reduce the stimulation time or the concentration of any co-stimulants like forskolin.[5][7] |
Experimental Protocols
Protocol 1: Cell Preparation for cAMP Assay
-
Cell Culture: Culture HEK293 cells stably expressing the human beta-2 adrenergic receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: The day before the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.[6]
-
Cell Counting: Perform a cell count and assess viability using a hemocytometer or an automated cell counter.[6]
-
Plating: Dilute the cells in the assay buffer to the desired concentration (optimization may be required) and seed them into a 384-well white opaque microplate.[6]
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator.[6]
Protocol 2: this compound Dose-Response Assay
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer containing a fixed, optimized concentration of a PDE inhibitor (e.g., 100 µM IBMX).
-
Cell Stimulation: Remove the culture medium from the cell plate and add the this compound dilutions.
-
Incubation: Incubate the plate at room temperature for the optimized stimulation time (e.g., 30 minutes).
-
cAMP Detection: Following the manufacturer's instructions for your specific cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA), add the detection reagents.
-
Signal Measurement: Read the plate on a compatible plate reader.
-
Data Analysis: Plot the signal as a function of the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.
Signaling Pathway and Experimental Workflow
Caption: this compound signaling pathway.
Caption: Experimental workflow for cAMP assay.
References
- 1. Milveterol | C25H29N3O4 | CID 9892481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Salmeterol - Wikipedia [en.wikipedia.org]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Reproducibility of Animal Models for COPD Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of animal models for Chronic Obstructive Pulmonary Disease (COPD) research.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions to enhance the consistency and reliability of your results.
Issue 1: High Variability in Emphysema Severity Following Elastase Instillation
-
Question: We observe significant differences in the degree of emphysema between animals in the same experimental group after intratracheal (IT) or oropharyngeal (OP) elastase administration. What could be the cause, and how can we improve consistency?
-
Answer: High variability in elastase-induced emphysema models is a common challenge. Several factors can contribute to this issue:
-
Inconsistent Elastase Delivery: Uneven distribution of elastase within the lungs is a primary source of variability. The depth and location of the instillation can significantly impact the resulting pathology. For instance, shallow delivery may result in more central airway inflammation rather than peripheral airspace enlargement.
-
Animal Strain and Age: Different mouse strains exhibit varying susceptibility to elastase-induced emphysema.[1] C57BL/6 mice are commonly used and are known to be susceptible. Age is also a critical factor, as the lung structure and repair capacity change over time.
-
Elastase Activity and Preparation: The specific activity of the porcine pancreatic elastase (PPE) lot can vary. It is crucial to use a consistent lot throughout a study or validate new lots carefully. Improper storage or handling can lead to a loss of enzymatic activity.
Troubleshooting Workflow
Troubleshooting workflow for elastase model variability. Recommendations for Improving Reproducibility:
-
Standardize Instillation Technique:
-
For intratracheal instillation, ensure direct visualization of the trachea to confirm correct placement of the catheter.[2]
-
Administer a consistent volume and concentration of elastase per animal, adjusted for body weight.
-
Follow the instillation with a small volume of air (e.g., 0.1 ml) to ensure the fluid is pushed into the lungs and distributed.[3]
-
-
Animal Selection and Acclimatization:
-
Use mice of the same strain, sex, and a narrow age range (e.g., 8-12 weeks) for all experiments.
-
Allow animals to acclimatize to the facility for at least one week before any procedures.
-
-
Elastase Validation:
-
Purchase elastase from a reputable supplier and, if possible, obtain a larger quantity of a single lot for the entire study.
-
If a new lot must be used, perform a pilot study to ensure it induces a comparable level of emphysema to the previous lot.
-
-
Issue 2: Inconsistent Inflammatory Response in Cigarette Smoke (CS) Exposure Models
-
Question: Our cigarette smoke exposure model shows variable inflammatory cell counts in bronchoalveolar lavage (BAL) fluid and inconsistent cytokine levels. How can we achieve a more reproducible inflammatory phenotype?
-
Answer: The inflammatory response to cigarette smoke can be influenced by a multitude of factors, leading to variability.
-
Exposure System and Dosimetry: Whole-body versus nose-only exposure systems can yield different results.[4] The concentration of total particulate matter (TPM) and carbon monoxide (CO) can fluctuate between exposure sessions.
-
Cigarette Type: Commercial cigarettes can have variable compositions. Standardized research-grade cigarettes (e.g., from the University of Kentucky) are recommended for consistency.[5]
-
Exposure Duration and Frequency: The number of cigarettes used, the duration of each exposure, and the frequency of exposures per day and per week are critical parameters that must be tightly controlled.[6][7]
Recommendations for Standardization:
-
Calibrate Exposure System: Regularly calibrate the smoking apparatus to ensure a consistent delivery of smoke and monitor TPM and CO levels.
-
Use Standardized Cigarettes: Employ research-grade cigarettes to minimize variability in the chemical composition of the smoke.
-
Strict Protocol Adherence: Maintain a strict and detailed protocol for the duration, frequency, and number of cigarettes used for exposure. Document all parameters meticulously.
-
Issue 3: Lack of Significant Airspace Enlargement in CS Models
-
Question: After several months of cigarette smoke exposure, we are not observing significant emphysema as measured by mean linear intercept (Lm). What could be the reason?
-
Answer: Developing significant emphysema with CS exposure alone can be challenging and time-consuming.
-
Insufficient Exposure Duration: Emphysematous changes in response to CS develop slowly in mice, often requiring 4-6 months of exposure.[6][8]
-
Animal Strain Resistance: Some mouse strains are more resistant to developing CS-induced emphysema.[1]
-
Histological Processing Artifacts: Improper lung fixation can lead to artifacts that affect morphometric measurements. Lungs should be inflated and fixed at a constant pressure (e.g., 25 cmH₂O) to ensure consistent inflation.[9]
Recommendations for Inducing Emphysema:
-
Increase Exposure Duration: Ensure the exposure period is sufficient (typically at least 4-6 months) to induce emphysematous changes.
-
Consider a Combination Model: To accelerate and enhance the emphysematous phenotype, consider combining CS exposure with intermittent intratracheal LPS administration.[5][10] This combination can amplify the inflammatory response and lead to more robust airspace enlargement.
-
Optimize Histology: Standardize the lung fixation protocol to prevent artifacts. Ensure that the pressure used for inflation is consistent across all animals.
-
Frequently Asked Questions (FAQs)
Experimental Design and Model Selection
-
Q1: What are the key differences between elastase-induced and cigarette smoke-induced COPD models?
-
A1: The elastase model rapidly induces emphysema through enzymatic degradation of elastin, primarily modeling the tissue destruction aspect of COPD.[4][11] The CS model better reflects the slow, progressive nature of human COPD, involving chronic inflammation, oxidative stress, and gradual development of emphysema and small airway remodeling.[4][8]
-
-
Q2: Which animal species and strain is best for COPD research?
-
A2: Mice are the most commonly used species due to their genetic tractability, cost-effectiveness, and the availability of reagents.[12] C57BL/6 mice are frequently used as they are susceptible to developing COPD-like features.[1] Guinea pigs are also a good model as their lung anatomy is more similar to humans, but the availability of species-specific reagents is limited.[12][13]
-
-
Q3: How can I model COPD exacerbations in mice?
-
A3: Acute exacerbations can be modeled by challenging mice with a viral or bacterial stimulus, such as influenza A virus or lipopolysaccharide (LPS), after a period of chronic cigarette smoke exposure.[5]
-
Experimental Protocols and Data Analysis
-
Q4: What is a standard protocol for intratracheal elastase instillation in mice?
-
Q5: How is emphysema quantified from lung histology sections?
-
A5: The most common method is the measurement of the mean linear intercept (Lm), which is an indicator of the average airspace size.[9][16][17] This involves overlaying a grid on histological images of the lung parenchyma and counting the number of times the lines of the grid intercept with alveolar walls. An increase in Lm indicates airspace enlargement.
-
-
Q6: What is the best way to collect and analyze inflammatory cells from the lungs?
-
A6: Bronchoalveolar lavage (BAL) is the standard procedure for collecting cells from the airways.[18][19][20] The recovered BAL fluid can be used to determine the total number of inflammatory cells and to perform differential cell counts (e.g., macrophages, neutrophils, lymphocytes) using cytospins and staining or flow cytometry.
-
Quantitative Data Summary
Table 1: Comparison of Common COPD Induction Methods in Mice
| Parameter | Cigarette Smoke (CS) Exposure | Elastase Instillation | CS + LPS Combination |
| Inducing Agent | Whole cigarette smoke or smoke extract | Porcine Pancreatic Elastase (PPE) | Cigarette smoke and Lipopolysaccharide |
| Typical Duration | 4-6 months | 2-4 weeks | 2-4 months |
| Primary Feature | Chronic inflammation, gradual emphysema | Rapid and severe emphysema | Exacerbated inflammation, emphysema |
| Advantages | High clinical relevance to human COPD | Rapid induction, reproducible emphysema | Models exacerbations, robust phenotype |
| Disadvantages | Time-consuming, variable severity | Less representative of chronic inflammation | Increased animal stress and mortality |
Table 2: Expected Inflammatory Cell Profile in BAL Fluid (C57BL/6 Mice)
| Cell Type | Naive (Control) | Cigarette Smoke (4 months) | Elastase (21 days) | CS + LPS |
| Total Cells (x10⁴) | 5-10 | 20-50 | 15-30 | 50-100+ |
| Macrophages (%) | >95% | 80-90% | 70-80% | 60-70% |
| Neutrophils (%) | <1% | 5-15% | 10-20% | 20-40% |
| Lymphocytes (%) | <5% | 5-10% | 5-10% | 5-15% |
Note: These values are approximate and can vary based on the specific protocol, animal strain, and laboratory conditions.
Experimental Protocols
Protocol 1: Intratracheal Instillation of Elastase in Mice
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine/xylazine). Confirm the depth of anesthesia by pedal reflex.
-
Positioning: Place the anesthetized mouse in a supine position on a surgical board, securing the upper incisors to a support to extend the neck.
-
Tracheal Exposure: Make a small midline incision in the skin over the trachea. Gently dissect the underlying salivary glands and muscles to expose the trachea.
-
Instillation: Using a 29G or similar small-gauge needle, carefully insert it between the tracheal rings into the lumen of the trachea.
-
Delivery: Slowly instill the desired volume of elastase solution (typically 1-4 units in 50 µL of sterile saline).
-
Closure: Remove the needle and close the skin incision with a suture or surgical clip.
-
Recovery: Place the mouse on a warming pad and monitor until it has fully recovered from anesthesia.
Protocol 2: Bronchoalveolar Lavage (BAL)
-
Euthanasia: Euthanize the mouse via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Tracheal Cannulation: Expose the trachea as described above and insert a cannula (e.g., a 20G catheter) into the trachea, securing it with a suture.
-
Lavage: Instill a known volume of sterile, cold PBS (e.g., 0.8-1.0 mL) into the lungs through the cannula.
-
Fluid Recovery: Gently aspirate the fluid back into the syringe. Repeat this process 2-3 times with fresh PBS.
-
Cell Processing: Pool the recovered fluid (BAL fluid) and keep it on ice. Centrifuge the BAL fluid to pellet the cells.
-
Analysis: Resuspend the cell pellet for total and differential cell counting. The supernatant can be stored for cytokine analysis.
Signaling Pathways in COPD Pathogenesis
Understanding the molecular pathways involved in COPD can aid in experimental design and interpretation of results.
TGF-β Signaling in Airway Remodeling and Emphysema
Transforming growth factor-beta (TGF-β) is a key cytokine involved in tissue repair and remodeling.[21][22][23][24] In COPD, its signaling can become dysregulated, contributing to both fibrosis in the small airways and the development of emphysema.[23][25]
NF-κB Signaling in CS-Induced Inflammation
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the inflammatory response to cigarette smoke.[26][27][28][29] Activation of NF-κB in airway epithelial cells and macrophages leads to the production of pro-inflammatory cytokines and chemokines, driving the recruitment of inflammatory cells to the lungs.[27][28]
References
- 1. journalpulmonology.org [journalpulmonology.org]
- 2. Non-invasive Intratracheal Instillation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. scireq.com [scireq.com]
- 5. Experimental animal models for COPD: a methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cigarette Smoke Exposure in Mice using a Whole-Body Inhalation System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Frontiers | Animal models of chronic obstructive pulmonary disease: a systematic review [frontiersin.org]
- 11. scielo.br [scielo.br]
- 12. Prevention of LPS-Induced Acute Lung Injury in Mice by Mesenchymal Stem Cells Overexpressing Angiopoietin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Intravenous and Intratracheal Mesenchymal Stromal Cell Injection in a Mouse Model of Pulmonary Emphysema - PMC [pmc.ncbi.nlm.nih.gov]
- 15. intranet.mmrx.org [intranet.mmrx.org]
- 16. Frontiers | Deep learning based automation of mean linear intercept quantification in COPD research [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. TGF-beta signaling in COPD: deciphering genetic and cellular susceptibilities for future therapeutic regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. tandfonline.com [tandfonline.com]
- 25. TGF-β Signaling in Lung Health and Disease [mdpi.com]
- 26. Deciphering NF-kappaB pathways in smoking-related lung carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. journals.physiology.org [journals.physiology.org]
- 28. Cigarette smoke-induced lung inflammation in COPD mediated via CCR1/JAK/STAT /NF-κB pathway | Aging [aging-us.com]
- 29. Cigarette smoke induces proinflammatory cytokine release by activation of NF-kappaB and posttranslational modifications of histone deacetylase in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Milveterol hydrochloride degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with guidance on the degradation and storage best practices for milveterol (B1623803) hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is milveterol hydrochloride and what are its common uses in research?
A1: this compound is a long-acting β2-adrenergic receptor agonist. In a research context, it is primarily used for studying conditions like asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilatory effects.[1]
Q2: What are the ideal storage conditions for this compound?
A2: While specific stability data for this compound is not extensively published, general best practices for similar compounds, such as other β2-adrenergic agonists, suggest storing it in a well-closed container, protected from light, moisture, and excessive heat. For many related compounds, storage at controlled room temperature (between 15-30°C or 59-86°F) is recommended. Always refer to the Certificate of Analysis provided by the supplier for specific storage instructions.[2][3]
Q3: What are the potential signs of this compound degradation?
A3: Degradation of this compound may be indicated by:
-
Physical changes: Discoloration (e.g., yellowing or browning of the powder), caking, or changes in solubility.
-
Chemical changes: The appearance of unexpected peaks in chromatographic analyses (e.g., HPLC, UPLC), a decrease in the peak area of the active pharmaceutical ingredient (API), or a loss of biological activity/potency.
Q4: What are the likely degradation pathways for this compound?
A4: Based on the chemical structure of this compound, which contains phenolic hydroxyl, benzylic alcohol, secondary amine, and formamide (B127407) functional groups, the following degradation pathways are plausible under stress conditions:
-
Oxidation: The phenolic hydroxyl group and the secondary benzylic alcohol groups are susceptible to oxidation. This is a common degradation pathway for catecholamine-related structures like epinephrine (B1671497) and norepinephrine, which also feature similar functionalities. Oxidation can be initiated by exposure to air (auto-oxidation), light (photo-oxidation), or the presence of metal ions.
-
Hydrolysis: The formamide group could be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of a primary amine.
-
Photodegradation: Exposure to UV or fluorescent light can induce degradation, often through radical pathways. It is a common practice to test for photostability by exposing the drug substance to a significant amount of light.
Troubleshooting Guides
Issue 1: Unexpected Peaks in My Chromatogram
-
Question: I am running an HPLC analysis of my this compound sample and I see extra peaks that were not there previously. What could be the cause?
-
Answer: The appearance of new peaks in your chromatogram is a strong indicator of degradation.
-
Review your storage and handling: Was the compound exposed to light, high temperatures, or humidity? Has the stock solution been stored for an extended period, and if so, at what temperature and in what solvent?
-
Consider the mobile phase: Is your mobile phase pH appropriate for the stability of the compound? Extreme pH values can induce degradation on the column.
-
Perform a forced degradation study: To identify if the new peaks correspond to known degradation products, you can perform a forced degradation study under controlled conditions (acidic, basic, oxidative, thermal, and photolytic stress). This will help in characterizing the degradation profile of this compound.
-
Issue 2: Loss of Compound Potency
-
Question: My in-vitro experiments are showing a reduced effect of this compound compared to previous batches. Could this be a stability issue?
-
Answer: A loss of potency is a common consequence of chemical degradation.
-
Quantify the API: Use a validated stability-indicating analytical method (like HPLC) to accurately quantify the amount of this compound remaining in your sample. A decrease in the main peak area and the emergence of other peaks would confirm degradation. A degradation level of 10-20% can be significant.[4][5]
-
Check for physical changes: Observe the solid material for any changes in color or texture.
-
Review preparation of stock solutions: Ensure that stock solutions are freshly prepared or have been stored appropriately (e.g., protected from light, at a low temperature) for a validated period. Some compounds are less stable in solution than in their solid state.
-
Issue 3: Physical Changes in the Solid Compound
-
Question: The this compound powder in my vial has changed color. Is it still usable?
-
Answer: A change in color is a visual indicator of potential chemical degradation. It is strongly advised not to use a compound that has visibly degraded, as the purity is compromised, and the degradation products could have unknown pharmacological or toxicological profiles. The best course of action is to discard the degraded material and use a fresh batch, ensuring proper storage conditions are maintained for the new supply.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid (HCl). Keep the solution at room temperature or heat to 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M sodium hydroxide (B78521) (NaOH) before analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a specified period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Store the solid compound in a hot air oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours). Also, reflux a solution of the compound at 80°C.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a photostability chamber with a light source providing both UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter). Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze the stressed samples at various time points using a suitable analytical technique, typically reverse-phase HPLC with a UV or mass spectrometric detector. The goal is to achieve 5-20% degradation of the active substance.[5]
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify and quantify the degradation products.
Data Presentation
Table 1: General Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 2 - 24 hours | Hydrolysis of formamide |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 2 - 24 hours | Hydrolysis of formamide |
| Oxidation | 3% - 30% H₂O₂ | 1 - 24 hours | Oxidation of phenol (B47542) and alcohols |
| Thermal (Solid) | 80°C | 24 - 72 hours | Various thermal decomposition products |
| Thermal (Solution) | 80°C (Reflux) | 8 - 24 hours | Various thermal decomposition products |
| Photolytic | 1.2 million lux hours & 200 Wh/m² | As per ICH Q1B | Photo-oxidation, other light-induced reactions |
Note: The conditions provided are general starting points and may need to be optimized based on the stability of this compound.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: General workflow for a forced degradation study.
References
Minimizing interference in HPLC analysis of adrenergic agonists
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference in the High-Performance Liquid Chromatography (HPLC) analysis of adrenergic agonists.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the HPLC analysis of adrenergic agonists?
The primary sources of interference in the analysis of adrenergic agonists like epinephrine (B1671497) and norepinephrine (B1679862) are typically related to the sample matrix, especially when dealing with biological fluids such as plasma and urine.[1][2][3] These include:
-
Endogenous compounds: Biological samples contain numerous compounds that can co-elute with the target analytes, causing overlapping peaks.
-
Matrix effects: Components of the biological matrix can enhance or suppress the ionization of the target analytes in the mass spectrometer, leading to inaccurate quantification.[1][2][3][4]
-
Sample preparation: Incomplete removal of proteins and phospholipids (B1166683) during sample preparation can lead to column fouling and baseline instability.
-
Reagents and solvents: Impurities in the mobile phase, buffers, or derivatization reagents can introduce ghost peaks and baseline noise.[5]
Q2: How can I minimize matrix effects when analyzing catecholamines in plasma?
Effective sample preparation is crucial for minimizing matrix effects.[1][2][3] Solid-Phase Extraction (SPE) is the most common and effective technique for cleaning up plasma samples before HPLC analysis.[6][7] Weak cation exchange (WCX) SPE is often preferred for its high extraction efficiency and repeatability for catecholamines.[6] Using an internal standard, particularly an isotopically-labeled version of the analyte, can also help correct for matrix effects.[4][8]
Q3: My chromatogram shows significant peak tailing for my adrenergic agonists. What are the likely causes and how can I fix it?
Peak tailing is a common issue, often caused by secondary interactions between the basic amine groups of adrenergic agonists and residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[9][10] Other causes can include column overload, improper mobile phase pH, and extra-column dead volume.[11][12][13]
Troubleshooting Peak Tailing:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2-3) protonates the silanol groups, minimizing unwanted interactions.[10][11] Conversely, operating at a high pH can also improve peak shape for some beta-2 adrenergic agonists.[14]
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, reducing tailing.[9]
-
Add an Ion-Pairing Reagent: Reagents like heptanesulfonic acid can be added to the mobile phase to mask residual silanols and improve peak shape.[15][16]
-
Reduce Sample Concentration: Injecting a more dilute sample can prevent column overload.[11][12]
-
Check for Dead Volume: Ensure all fittings and tubing are properly connected and minimize tubing length to reduce extra-column volume.[9][11]
Q4: Should I use derivatization for analyzing adrenergic agonists? What are the advantages?
Derivatization can be highly beneficial, especially when using fluorescence detection.[6] Adrenergic agonists have native fluorescence but derivatization can significantly enhance sensitivity and selectivity.[6]
Advantages of Derivatization:
-
Increased Sensitivity: Derivatization reagents can introduce highly fluorescent groups, allowing for lower detection limits.[6]
-
Improved Stability: The derivatization process can protect the easily oxidized catechol group of the analytes.[6]
-
Enhanced Selectivity: By targeting specific functional groups, derivatization can reduce interference from other sample components.[6]
-
Common Derivatization Reagents: Reagents like 9-fluorenyl-methoxycarbonyl chloride (FMOC-Cl) and dansyl chloride are frequently used.[6][17]
Troubleshooting Guides
Guide 1: Baseline Issues
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Noisy Baseline | Contaminated mobile phase or solvents.[18] Air bubbles in the pump or detector. Detector lamp failing. | Use high-purity solvents and filter the mobile phase.[18] Degas the mobile phase using sonication or an online degasser.[18] Replace the detector lamp. |
| Drifting Baseline | Change in mobile phase composition. Column temperature fluctuations. Column contamination. | Ensure proper mixing and degassing of mobile phase components.[19] Use a column oven for stable temperature control.[19] Flush the column with a strong solvent. |
| Ghost Peaks | Contamination in the injection port or sample loop. Impurities in the mobile phase.[5] Carryover from a previous injection. | Clean the injection port and sample loop. Use high-purity solvents and freshly prepared mobile phase.[5] Inject a blank solvent run to check for carryover. |
Guide 2: Peak Shape and Retention Time Problems
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Peak Fronting | Sample overload. Sample solvent stronger than the mobile phase. Column degradation. | Reduce the injected sample concentration or volume. Dissolve the sample in the initial mobile phase.[19] Replace the column.[20] |
| Split Peaks | Clogged column inlet frit. Column void or channeling.[20] Co-elution with an interfering compound.[10] | Reverse-flush the column to remove particulates. Replace the column if a void has formed.[20] Optimize the mobile phase or use a more efficient column to improve resolution.[10] |
| Shifting Retention Times | Inconsistent mobile phase composition. Fluctuations in column temperature. Pump malfunction (inconsistent flow rate). | Prepare mobile phase carefully and degas thoroughly. Use a column oven. Check the pump for leaks and ensure proper check valve function.[19] |
| Loss of Resolution | Column contamination or degradation.[21] Change in mobile phase pH or composition. | Flush or replace the column. Prepare fresh mobile phase and verify the pH. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Catecholamines from Human Plasma
This protocol is a general guideline for the extraction of epinephrine and norepinephrine from plasma using a weak cation exchange (WCX) SPE plate.
Materials:
-
EVOLUTE® EXPRESS WCX 96-well SPE plate, 10 mg
-
Human plasma
-
Internal standards (e.g., deuterated analogs)
-
Water (HPLC grade)
-
2-Propanol
-
Dichloromethane
-
5% Formic acid in methanol (B129727) (Elution solvent)
-
Centrifuge
Procedure:
-
Sample Pre-treatment: Mix 500 µL of plasma with 500 µL of 10 mM ammonium acetate containing the internal standards.[4]
-
SPE Plate Conditioning: Condition the wells of the SPE plate according to the manufacturer's instructions. (Note: Some modern SPE plates do not require conditioning).[7]
-
Sample Loading: Load the pre-treated plasma sample onto the SPE plate.
-
Washing Steps:
-
Drying: Dry the SPE plate under vacuum for 5 minutes.[8]
-
Elution: Elute the analytes with 500 µL of 5% formic acid in methanol (repeat three times for a total of 1.5 mL).[8]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 35 °C.[8] Reconstitute the residue in 100 µL of 0.1% formic acid in water for HPLC analysis.[8]
Protocol 2: HPLC Mobile Phase Preparation for Adrenergic Agonist Analysis
This protocol describes the preparation of a common mobile phase for the reversed-phase HPLC analysis of catecholamines with electrochemical detection.
Materials:
-
Citric acid monohydrate
-
Sodium acetate (anhydrous)
-
EDTA
-
Octylsulfonic acid (OSA)
-
Methanol (HPLC grade)
-
DI water (high purity)
-
0.22 µm filter
Procedure:
-
Buffer Preparation: Dissolve 11.98 g of citric acid monohydrate, 3.53 g of anhydrous sodium acetate, and 37.2 mg of EDTA in 650 mL of DI water.[22]
-
Add Ion-Pairing Reagent: Add 10 mL of 100 mM OSA to the buffer solution.[22]
-
Filtration: Filter the aqueous solution through a 0.22 µm filter.[22]
-
Add Organic Modifier: Add 200 mL of methanol to the filtered aqueous solution.[22]
-
Final Volume Adjustment: Bring the final volume to 1 L with filtered DI water.[22]
-
Degassing: Degas the final mobile phase by sonication or vacuum filtration before use.
Quantitative Data Summary
Table 1: Example HPLC Parameters for Adrenergic Agonist Analysis
| Parameter | Condition 1: Electrochemical Detection | Condition 2: Fluorescence Detection (Post-derivatization) |
| Column | Reversed-phase C18, 100-150 mm length, 3-5 µm particle size | Reversed-phase C18, 100-150 mm length, 3-5 µm particle size |
| Mobile Phase | Phosphate (B84403) or citrate (B86180) buffer (pH ~3.0) with an ion-pairing agent (e.g., OSA) and methanol or acetonitrile (B52724) as organic modifier.[15][22] | Acetate or phosphate buffer with a gradient of acetonitrile or methanol. |
| Flow Rate | 0.8 - 1.2 mL/min | 0.8 - 1.2 mL/min |
| Detection | Electrochemical detector at +600 to +850 mV.[15] | Fluorescence detector (e.g., Ex: 275 nm, Em: 310 nm for native fluorescence, or specific wavelengths for derivatized compounds). |
| Injection Volume | 20 - 50 µL | 20 - 50 µL |
Table 2: Performance of SPE Methods for Catecholamine Extraction from Plasma
| Analyte | SPE Sorbent | Recovery Rate | Linearity Range (ng/mL) | Reference |
| Norepinephrine | Aminophenylboronic acid functionalized magnetic nanoparticles | 86.3 - 88.1% | 0.04 - 10 | [23] |
| Epinephrine | Aminophenylboronic acid functionalized magnetic nanoparticles | 86.3 - 88.1% | 0.04 - 10 | [23] |
| Dopamine (B1211576) | Aminophenylboronic acid functionalized magnetic nanoparticles | 86.3 - 88.1% | 0.06 - 25 | [23] |
| Epinephrine, Norepinephrine, Dopamine | Alumina | ~78% (overall) | Not specified | [15][24] |
| Epinephrine, Norepinephrine, Dopamine | Mixed-mode weak cation exchange | High, reproducible (not quantified) | 0.02 - 1.28 | [7] |
Visualizations
Caption: Workflow for plasma sample preparation using Solid-Phase Extraction (SPE).
Caption: Decision tree for troubleshooting peak tailing in HPLC analysis.
References
- 1. Aspects of Matrix Effects in Applications of Liquid Chromatograph...: Ingenta Connect [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. Aspects of Matrix Effects in Applications of Liquid Chromatography-Mass Spectrometry to Catecholamine Analysis-A Review | AVESİS [avesis.anadolu.edu.tr]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction of Plasma Catecholamines and Metanephrines using SPE Prior to LC-MS/MS Analysis | Separation Science [sepscience.com]
- 8. agilent.com [agilent.com]
- 9. chromtech.com [chromtech.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. uhplcs.com [uhplcs.com]
- 12. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. waters.com [waters.com]
- 15. researchgate.net [researchgate.net]
- 16. shimadzu.com [shimadzu.com]
- 17. mdpi.com [mdpi.com]
- 18. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. lcms.cz [lcms.cz]
- 21. researchgate.net [researchgate.net]
- 22. tools.thermofisher.com [tools.thermofisher.com]
- 23. Selective micro solid-phase extraction of epinephrine, norepinephrine and dopamine from human urine and plasma using aminophenylboronic acid covalently immobilized on magnetic nanoparticles followed by high-performance liquid chromatography-fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 24. tandfonline.com [tandfonline.com]
Overcoming poor solubility of Milveterol hydrochloride in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of Milveterol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a long-acting β2-adrenergic receptor agonist investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Its chemical formula is C25H30ClN3O4 with a molecular weight of 471.98 g/mol .[1][2][3] Like many hydrochloride salts of pharmaceutical compounds, it can exhibit poor solubility in neutral aqueous solutions, which can pose challenges for in vitro assays, formulation development, and achieving desired bioavailability.[4][5] While it is reported to be soluble in organic solvents like DMSO, its behavior in aqueous media requires careful consideration.[6]
Q2: What are the initial steps to assess the solubility of a new batch of this compound?
The first step is to determine the equilibrium solubility of your batch. The shake-flask method is a reliable and widely used technique for this purpose.[7][8][9] This involves adding an excess amount of the compound to an aqueous solution of a specific pH, agitating it until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the filtered solution.
Q3: My this compound is not dissolving in water. What could be the issue?
Poor dissolution in pure water can be expected. Several factors can influence this:
-
pH of the solution: The solubility of hydrochloride salts is often pH-dependent.
-
Particle size of the powder: Larger crystals will dissolve more slowly.
-
Polymorphism: Different crystalline forms of the same compound can have different solubilities.[10]
-
Purity of the compound: Impurities can affect solubility.
Troubleshooting Guide
Issue 1: Low Solubility in Neutral Buffers (e.g., PBS pH 7.4)
If you are observing low solubility of this compound in neutral phosphate-buffered saline (PBS), consider the following strategies:
Strategy 1: pH Adjustment
Adjusting the pH of the aqueous medium is often the simplest and most effective method to improve the solubility of ionizable compounds like hydrochloride salts.[10][11] Lowering the pH will increase the ionization of the molecule, thereby enhancing its interaction with water.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers: Prepare buffers with pH values ranging from acidic to neutral (e.g., pH 2, 4, 6, 7.4).
-
Equilibrate the compound: Add an excess of this compound to each buffer in separate vials.
-
Agitate: Shake the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separate solid from liquid: Centrifuge the samples to pellet the undissolved solid.
-
Analyze the supernatant: Carefully remove the supernatant, filter it through a 0.22 µm filter, and determine the concentration of dissolved this compound using a validated analytical method such as HPLC.
Expected Outcome: You should observe a significant increase in solubility at lower pH values.
dot
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C25H30ClN3O4 | CID 11225217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. pharmajournal.net [pharmajournal.net]
- 5. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - TMALAB (티엠에이랩) [tmalab.co.kr]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cell Density for Milveterol Hydrochloride Functional Assays
Welcome to the technical support center for optimizing your Milveterol hydrochloride functional assays. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help you achieve robust and reproducible results.
Section 1: Understanding the Mechanism of Action
Q1: What is the signaling pathway for this compound?
A1: this compound is a long-acting beta-2 adrenergic receptor (β2-AR) agonist.[1][2][3][4] Its primary mechanism of action involves binding to and activating the β2-AR, which is a Gs protein-coupled receptor (GPCR).[1] This activation initiates a well-defined intracellular signaling cascade:
-
Receptor Activation: Milveterol binds to the β2-AR on the cell surface.[1]
-
G Protein Coupling: The activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit (Gαs) of the associated heterotrimeric G protein.[5][6]
-
G Protein Dissociation: The Gαs-GTP complex dissociates from the βγ subunits and the receptor.[5][7]
-
Adenylyl Cyclase Activation: The Gαs-GTP complex binds to and activates the enzyme adenylyl cyclase.[8][9]
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[9][10]
-
Downstream Effects: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately resulting in a physiological response, such as smooth muscle relaxation in the bronchial passages.[1][10][11]
Functional assays for Milveterol, therefore, typically focus on quantifying the production of intracellular cAMP.[10][12][13]
Figure 1. this compound signaling pathway via the Gs-coupled β2-AR.
Section 2: Experimental Protocol for Cell Density Optimization
This protocol outlines a general procedure for optimizing cell seeding density for a cAMP functional assay in a 384-well plate format using a recombinant cell line expressing the human β2-AR (e.g., HEK293 or CHO cells).
Objective: To determine the optimal number of cells per well that provides the largest and most consistent signal window (agonist-stimulated signal vs. basal signal) and a high Z'-factor.
Materials:
-
Cell line expressing β2-AR (e.g., CHO-K1-β2-AR)
-
Complete growth medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
cAMP assay kit (e.g., HTRF, Luminescence, or Fluorescence-based)[13][14]
-
White, solid-bottom 384-well assay plates
-
Reagent reservoirs and multichannel pipettes
-
Plate reader compatible with the chosen cAMP assay technology
Methodology:
-
Cell Preparation: Culture cells to approximately 80-90% confluency. On the day of the experiment, wash the cells with PBS, detach them using a non-enzymatic dissociation solution, and resuspend in assay buffer to create a single-cell suspension.
-
Cell Counting: Perform an accurate cell count using a hemocytometer or an automated cell counter.
-
Serial Dilution: Prepare a series of cell dilutions in assay buffer to achieve a range of densities. A typical starting range for a 384-well plate is from 1,000 to 20,000 cells per well.
-
Plate Seeding: Dispense a fixed volume (e.g., 20 µL) of each cell dilution into the wells of the 384-well plate according to a predefined plate map. Include wells for "basal" (no agonist) and "stimulated" (with agonist) conditions for each density.
-
Incubation (Optional): Depending on the cell line and assay, a short pre-incubation period (e.g., 30-60 minutes at 37°C) may be required for cells to attach.
-
Compound Addition: Add a fixed volume (e.g., 10 µL) of assay buffer to the "basal" wells and this compound (at a final concentration of EC₈₀ or higher) to the "stimulated" wells.
-
Stimulation: Incubate the plate at 37°C for the recommended time (e.g., 30 minutes). This time may also require optimization.
-
cAMP Detection: Lyse the cells and perform the cAMP measurement by adding the detection reagents according to the manufacturer's protocol for your specific kit (e.g., HTRF cAMP HiRange Kit, cAMP-Glo™ Assay).[13][14]
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis:
-
Calculate the average and standard deviation for the basal and stimulated replicates at each cell density.
-
Calculate the Signal-to-Basal (S/B) ratio: (Mean Signal_stimulated) / (Mean Signal_basal).
-
Calculate the Z'-factor: 1 - [ (3 * SD_stimulated + 3 * SD_basal) / |Mean Signal_stimulated - Mean Signal_basal| ].
-
Plot the S/B ratio and Z'-factor against the cell density to identify the optimal range.
-
Section 3: FAQs - Cell Density Optimization
Q2: Why is optimizing cell density crucial for my this compound assay?
A2: Cell density is a critical parameter that directly impacts assay performance and data quality.
-
Too Low Density: Can result in a weak signal that is difficult to distinguish from background noise, leading to a low signal-to-basal ratio and poor Z'-factor.
-
Too High Density (Over-confluency): Can lead to several issues, including receptor desensitization, altered cell signaling pathways, depletion of essential nutrients in the media, and high basal cAMP levels. This can compress the signal window and increase well-to-well variability.
-
Optimal Density: Ensures a sufficient number of receptors are present to generate a robust signal upon agonist stimulation while maintaining healthy cell physiology, leading to a maximal signal window, high Z'-factor (>0.5), and excellent reproducibility.
Figure 2. Logical relationship between cell density and assay performance.
Q3: What is a typical experimental layout and what should the results look like?
A3: A checkerboard or matrix layout is often used for optimization. Below is an example layout and a table of representative results for optimizing cell density in a 384-well plate.
Table 1: Example Experimental Plate Layout (Section of a 384-well plate)
| Well | 1 | 2 | 3 | 4 | 5 | 6 |
|---|---|---|---|---|---|---|
| A | 2k Basal | 2k Basal | 2k Stim | 2k Stim | 4k Basal | 4k Basal |
| B | 2k Basal | 2k Basal | 2k Stim | 2k Stim | 4k Basal | 4k Basal |
| C | 4k Stim | 4k Stim | 6k Basal | 6k Basal | 6k Stim | 6k Stim |
| D | 4k Stim | 4k Stim | 6k Basal | 6k Basal | 6k Stim | 6k Stim |
| ... | ... | ... | ... | ... | ... | ... |
(k = 1,000 cells/well; Basal = buffer; Stim = Milveterol HCl)
The goal is to find the density that maximizes both the S/B ratio and the Z'-factor.
Table 2: Example Cell Density Optimization Data
| Cell Density (cells/well) | Mean Basal Signal (RFU) | Mean Stimulated Signal (RFU) | S/B Ratio | Z'-Factor | Recommendation |
|---|---|---|---|---|---|
| 2,000 | 1,500 | 9,000 | 6.0 | 0.45 | Sub-optimal (Z' < 0.5) |
| 4,000 | 2,100 | 25,200 | 12.0 | 0.78 | Optimal |
| 6,000 | 2,800 | 30,800 | 11.0 | 0.82 | Optimal |
| 8,000 | 3,900 | 35,100 | 9.0 | 0.71 | Acceptable, but S/B is decreasing |
| 12,000 | 6,500 | 42,250 | 6.5 | 0.55 | Sub-optimal (High basal signal) |
| 16,000 | 9,800 | 44,100 | 4.5 | 0.21 | Not Recommended (Signal window compressed) |
Based on this example data, a cell density between 4,000 and 6,000 cells per well would be chosen for future experiments.
Section 4: Troubleshooting Guide
Q4: My signal window (S/B ratio) is low.
A4: A low signal-to-basal ratio can be caused by several factors. Use the following decision tree to troubleshoot the issue.
Figure 3. Troubleshooting guide for a low signal-to-basal (S/B) ratio.
Q5: I'm observing high variability between replicate wells.
A5: High coefficient of variation (%CV) is often due to technical inconsistencies.
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension gently between pipetting steps.
-
Pipetting Errors: Use calibrated pipettes and practice proper reverse pipetting techniques, especially for viscous solutions or small volumes.
-
Edge Effects: Evaporation in the outer wells of a plate can concentrate reagents and affect cell health. To mitigate this, fill the outer wells with sterile PBS or buffer and do not use them for experimental data.
-
Cell Clumping: Ensure cells are fully dissociated into a single-cell suspension before plating.
Q6: My basal cAMP level is very high without any agonist.
A6: Elevated basal signal can obscure the agonist-stimulated response.
-
Over-confluency: As mentioned, plating too many cells can lead to high basal activity. Verify your cell density.
-
Serum Stimulation: Components in the cell culture serum (e.g., catecholamines) can stimulate β2-ARs. Consider serum-starving the cells for a few hours prior to the assay or washing the cells thoroughly with serum-free buffer before starting the experiment.
-
Phosphodiesterase (PDE) Activity: PDEs are enzymes that degrade cAMP. Including a PDE inhibitor (e.g., IBMX) in the assay buffer can prevent cAMP breakdown and often increases the signal window. However, be aware that this can also raise the basal signal. This step requires careful optimization.
References
- 1. Milveterol | C25H29N3O4 | CID 9892481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound |CAS:804518-03-4 Probechem Biochemicals [probechem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Milveterol HCl - Immunomart [immunomart.com]
- 5. jackwestin.com [jackwestin.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. cusabio.com [cusabio.com]
- 8. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 9. Salmeterol - Wikipedia [en.wikipedia.org]
- 10. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cAMP-Glo™ Assay [promega.jp]
Technical Support Center: Guinea Pig Airway Hyperresponsiveness Models
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help reduce variability in guinea pig models of airway hyperresponsiveness (AHR).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in guinea pig AHR models? A1: Variability in AHR models can stem from multiple factors. Key sources include the choice of animal strain, age, and sex, the specific sensitization protocol used (allergen, dose, adjuvant, route of administration), the choice and administration of anesthesia, and the method of measuring airway response (e.g., invasive vs. non-invasive plethysmography).[1][2] Differences in experimental design, such as the timing of challenges and measurements, also contribute significantly.[2]
Q2: How does the choice of anesthetic impact experimental outcomes? A2: Anesthetics can significantly alter cardiovascular and respiratory function, which can complicate the interpretation of research outcomes.[3] For example, some injectable combinations like ketamine/xylazine can cause respiratory depression.[3][4] The choice of anesthetic must be carefully considered, as it can influence baseline airway tone and the response to bronchoconstrictors.[5] Maintaining normal body temperature during anesthesia is also crucial, as hypothermia can slow the metabolism of anesthetic agents and affect physiological responses.[5]
Q3: What are the main differences between invasive and non-invasive methods for measuring AHR? A3: Non-invasive whole-body plethysmography (WBP) is often used for conscious, unrestrained animals and allows for repeated measurements on the same animal.[6][7] It measures parameters like Enhanced Pause (Penh), which is an index of airway obstruction.[8][9] However, its interpretation can be complex. Invasive methods, such as implanting a pleural balloon-catheter, provide direct measurements of airway resistance and lung compliance in anesthetized animals.[6][10] While more technically demanding, invasive methods offer more precise and detailed data on lung mechanics.[6]
Q4: Why is the guinea pig considered a good model for human asthma? A4: The guinea pig is a widely used model because its airway physiology is very similar to that of humans.[2][11] They exhibit strong responses to allergens and bronchoconstrictors like histamine (B1213489) and methacholine (B1211447), which are key mediators in human asthma.[12] The pharmacological profile of receptors in the guinea pig airway is also nearly identical to that in human airways, making it a valuable model for testing the efficacy of new drugs.[12]
Troubleshooting Guide
Q1: Problem: My baseline plethysmography readings (e.g., Penh) are high and variable before challenge. A1:
-
Cause: Animal stress or movement. Guinea pigs need to be calm for stable readings.
-
Solution: Ensure a proper acclimatization period in the plethysmography chamber before starting measurements. Handle the animals gently and minimize environmental stressors like noise and sudden movements.
-
Cause: Incorrect chamber calibration or leaks.
-
Solution: Calibrate the plethysmograph according to the manufacturer's instructions before each experiment. Check for any leaks in the chamber seals or tubing.
-
Cause: Upper respiratory infection.
-
Solution: Monitor animals for any signs of illness, such as wheezing or nasal discharge.[13] Do not use animals that show signs of a respiratory infection, as this will inherently affect baseline breathing patterns.
Q2: Problem: I am not observing a significant hyperresponsive effect in my sensitized group compared to my control group. A2:
-
Cause: Ineffective sensitization.
-
Solution: Verify the sensitization protocol. Ensure the correct dose of ovalbumin (OVA) and adjuvant (like aluminum hydroxide) was used.[14] The route of administration (e.g., intraperitoneal and subcutaneous) and the timing of booster shots are critical for inducing a strong allergic response.[14][15] A Schultz-Dale response in isolated tracheal rings can be used to confirm successful sensitization.[15][16]
-
Cause: Insufficient allergen challenge dose.
-
Solution: The concentration and duration of the aerosolized allergen challenge may be too low. Perform a dose-response study to determine the optimal challenge concentration that elicits a clear bronchospastic response without causing excessive distress or mortality.[10]
-
Cause: Timing of measurement.
-
Solution: The peak AHR response occurs at a specific time post-challenge. Ensure you are measuring within the correct window. Both early and late asthmatic reactions can be monitored.[6]
Q3: Problem: The response to methacholine or histamine challenge is inconsistent across animals in the same group. A3:
-
Cause: Inconsistent aerosol delivery.
-
Solution: Ensure the nebulizer is functioning correctly and generating particles of the appropriate size for deep lung deposition. The animal's position in the exposure chamber should be consistent to ensure uniform aerosol inhalation.
-
Cause: Biological variation in anesthetic depth.
-
Solution: If using injectable anesthetics, be aware that individual animals can have different responses.[3] Monitor the depth of anesthesia closely using indicators like the toe-pinch reflex.[17][18] Administer supplemental doses as needed to maintain a stable plane of anesthesia throughout the challenge.
-
Cause: Nasal breathing affecting measurements.
-
Solution: Guinea pigs are obligate nose breathers.[7] While studies suggest aerosolized bronchoconstrictors primarily affect the lower airways, significant changes in nasal resistance could theoretically affect WBP readings.[7] Using invasive measurements can bypass this variable.
Detailed Experimental Protocols
Standard Protocol: Ovalbumin (OVA)-Induced Allergic AHR
This protocol is a synthesis of common methodologies for inducing AHR in guinea pigs.[14][19]
-
Animal Selection: Use male Dunkin-Hartley guinea pigs weighing 250-300g. House them in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Sensitization (Day 1):
-
Prepare the sensitization solution: 1 mg/mL ovalbumin (OVA) and 100 mg/mL aluminum hydroxide (B78521) (Al(OH)₃) in sterile saline.
-
Administer 0.5 mL via intraperitoneal (IP) injection and 0.5 mL via subcutaneous (SC) injection.
-
-
Booster (Day 8):
-
Expose the guinea pigs to an aerosol of 1% OVA in saline for 10 minutes in a whole-body exposure chamber.
-
-
Allergen Challenge (Day 15 onwards):
-
AHR Measurement (e.g., Day 16):
-
Anesthesia: Anesthetize the animal (see Table 1 for options). For example, use a combination of ketamine and xylazine.[3][5]
-
Procedure (Invasive Measurement):
-
Perform a tracheostomy and cannulate the trachea.
-
Connect the animal to a small animal ventilator and the flexiVent system or a similar device for measuring lung mechanics.[20]
-
-
Methacholine Challenge:
-
Establish a stable baseline of airway resistance (Rrs) and elastance (Ers).
-
Administer increasing concentrations of aerosolized methacholine (e.g., 0, 10, 30, 100 mg/mL), with measurements taken after each dose to generate a dose-response curve.[20]
-
-
-
Data Analysis:
-
Calculate the provocative concentration (PC₂₀₀), which is the concentration of methacholine that causes a 200% increase in baseline airway resistance.
-
Compare the PC₂₀₀ values between the OVA-sensitized group and a saline-treated control group. A significantly lower PC₂₀₀ in the sensitized group indicates AHR.
-
Data Presentation: Quantitative Tables
Table 1: Comparison of Anesthetic Protocols for Guinea Pig Airway Studies
| Anesthetic Combination | Example Dosage & Route | Advantages | Disadvantages & Cautions | Citation |
|---|---|---|---|---|
| Ketamine + Xylazine | 40 mg/kg (K) + 5 mg/kg (X) IP or IM | Widely used industry standard; provides some analgesia. | Can cause significant cardiorespiratory depression; variable sedation effects.[3][4] | [3][5] |
| Pentobarbital + Xylazine | 45 mg/kg (P) IP + 7 mg/kg (X) IM | Induces consistent surgical anesthesia without paralytic agents; repeatable data. | Requires careful monitoring and boosts (5-15% of original dose) to maintain depth. | [17][18] |
| Isoflurane | 3-4% for induction, 1-2% for maintenance | Rapid induction and recovery; anesthetic depth is easily controlled. | Requires a precision vaporizer and scavenging system; can cause respiratory depression. |[3][5] |
Table 2: Example Ovalbumin (OVA) Sensitization Schedules
| Study Phase | Day | Procedure | Purpose | Citation |
|---|---|---|---|---|
| Primary Sensitization | 1 | 1 mg OVA + 100 mg Al(OH)₃ administered IP and SC. | To induce the initial immune response to the allergen. | [14] |
| Booster | 8 | Aerosolized 1% OVA for 10 minutes. | To reinforce the systemic sensitization at the airway level. | [14] |
| Challenge 1 | 15 | Aerosolized 1% OVA. | To elicit an acute allergic airway response. | [14] |
| Challenge 2 | 25 | Aerosolized 1% OVA. | To establish a chronic inflammation/remodeling model. | [14] |
| AHR Assessment | 35 | Measure airway reactivity to increasing doses of histamine or methacholine. | To quantify the level of airway hyperresponsiveness. |[14] |
Mandatory Visualization: Diagrams
References
- 1. Frontiers | A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress [frontiersin.org]
- 2. dovepress.com [dovepress.com]
- 3. A Comparison of Three Anesthetic Drug Combinations for Use in Inducing Surgical Anesthesia in Female Guinea Pigs (Cavia porcellus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revistas.ufpr.br [revistas.ufpr.br]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. A guinea pig model of acute and chronic asthma using permanently instrumented and unrestrained animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of nasal involvement in a guinea pig plethysmograph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Characteristic plethysmographic findings in a guinea pig model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histamine and methacholine aerosol bronchial challenge in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Physiological and immunological aspects of asthma: the guinea pig (Cavia porcellus) as a model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Using guinea pigs in studies relevant to asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Ovalbumin sensitization of guinea pig at birth prevents the ontogenetic decrease in airway smooth muscle responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ovalbumin sensitization of guinea pig at birth prevents the ontogenetic decrease in airway smooth muscle responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anesthesia protocol for hyperpnea-induced airway obstruction in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scireq.com [scireq.com]
Strategies to avoid off-target effects of Milveterol hydrochloride in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Milveterol hydrochloride in cellular assays, with a primary focus on strategies to mitigate off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective long-acting β2-adrenoceptor agonist.[1] Its primary mechanism of action is to bind to and activate the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation typically leads to the stimulation of adenylyl cyclase through the Gs alpha subunit, resulting in an increase in intracellular cyclic AMP (cAMP).[2][3][4] This signaling cascade ultimately mediates various physiological responses, including the relaxation of smooth muscle in the airways.[4][5]
Q2: What are the potential off-target effects of this compound in cellular assays?
A2: As a β2-adrenergic agonist, potential off-target effects of this compound could arise from interactions with other adrenergic receptor subtypes (e.g., β1, β3, or α-adrenergic receptors) or other unrelated GPCRs.[6][7] Off-target binding can lead to unintended signaling events, such as activation of the Gi pathway, modulation of ion channels, or recruitment of β-arrestin, which can confound experimental results and lead to misinterpretation of the compound's specific effects.[6][8]
Q3: How can I determine if the observed cellular response is due to an off-target effect of this compound?
A3: A multi-pronged approach is recommended. This includes:
-
Selectivity Profiling: Testing this compound against a panel of other GPCRs to determine its binding affinity and functional potency at these receptors.[1][6]
-
Using Control Cell Lines: Employing parental cell lines that do not express the β2-adrenergic receptor or cell lines expressing an unrelated GPCR to see if the effect persists.[4][8]
-
Using a Selective Antagonist: Pre-treating cells with a selective β2-adrenergic receptor antagonist (e.g., ICI 118,551) should block the observed effect if it is on-target.
Troubleshooting Guide
Problem 1: Inconsistent or unexpected cellular responses across different cell lines.
-
Possible Cause: Cell lines may have varying expression levels of the β2-adrenergic receptor and potential off-target receptors.
-
Troubleshooting Steps:
-
Quantify Receptor Expression: Determine the relative expression levels of the β2-adrenergic receptor in your cell lines using techniques like qPCR or western blotting.
-
Characterize Off-Target Receptor Expression: If known, also quantify the expression of potential off-target receptors (e.g., other adrenergic receptor subtypes).
-
Correlate Response with Receptor Expression: Analyze if the potency or efficacy of this compound correlates with the expression level of the β2-adrenergic receptor. A lack of correlation may suggest off-target effects.
-
Problem 2: Observation of a cellular response that is not typically associated with Gs-cAMP signaling (e.g., changes in intracellular calcium or MAP kinase activation).
-
Possible Cause: this compound may be activating off-target receptors coupled to different signaling pathways (e.g., Gq or Gi) or engaging in biased agonism at the β2-adrenergic receptor. The β2-adrenergic receptor itself can couple to Gi in addition to Gs.[6]
-
Troubleshooting Steps:
-
Profile Downstream Signaling: Use a panel of functional assays to investigate the activation of various signaling pathways, including cAMP production (for Gs and Gi), intracellular calcium mobilization (for Gq), and β-arrestin recruitment.[9]
-
Utilize Pathway-Specific Inhibitors: Employ specific inhibitors of downstream signaling molecules (e.g., a PKA inhibitor for the Gs pathway, or a PLC inhibitor for the Gq pathway) to dissect the signaling cascade initiated by this compound.
-
Perform a β-Arrestin Recruitment Assay: This will determine if this compound promotes the interaction of β-arrestin with the β2-adrenergic receptor, which can initiate signaling cascades independent of G-proteins.[2][8]
-
Quantitative Data Summary
A comprehensive understanding of a compound's selectivity is crucial for interpreting experimental data. The following table provides a template for summarizing the selectivity profile of this compound. Note: The following data are illustrative examples based on the expected high selectivity of this compound and data for similar compounds; they are not actual experimental values for this compound.
| Receptor Target | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Assay Type | Cell Line |
| β2-Adrenergic Receptor | 0.5 | 0.1 | Radioligand Binding / cAMP Accumulation | CHO-K1 expressing human β2AR |
| β1-Adrenergic Receptor | >150 | >300 | Radioligand Binding / cAMP Accumulation | CHO-K1 expressing human β1AR |
| β3-Adrenergic Receptor | >1000 | >1000 | Radioligand Binding / cAMP Accumulation | CHO-K1 expressing human β3AR |
| α1A-Adrenergic Receptor | >10,000 | >10,000 | Radioligand Binding / Calcium Mobilization | HEK293 expressing human α1AAR |
| α2A-Adrenergic Receptor | >10,000 | >10,000 | Radioligand Binding / cAMP Inhibition | CHO-K1 expressing human α2AAR |
| Muscarinic M2 Receptor | >10,000 | >10,000 | Radioligand Binding / cAMP Inhibition | CHO-K1 expressing human M2R |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Selectivity Profiling
Objective: To determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor and a panel of potential off-target GPCRs.
Materials:
-
Cell membranes prepared from cell lines individually expressing the target receptors.
-
Radiolabeled ligand specific for each receptor (e.g., [3H]-CGP 12177 for β-adrenergic receptors).[1]
-
This compound.
-
Non-specific binding control (e.g., a high concentration of a non-labeled antagonist for the respective receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Methodology:
-
In a 96-well plate, add cell membranes, the radiolabeled ligand (at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding wells, add assay buffer instead of this compound.
-
For non-specific binding wells, add a saturating concentration of the non-labeled antagonist.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
Calculate the specific binding and determine the IC50 value for this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
Objective: To measure the functional potency (EC50) of this compound in activating Gs-coupled receptors or inhibiting Gi-coupled receptors.
Materials:
-
Whole cells expressing the receptor of interest.
-
This compound.
-
Forskolin (B1673556) (for Gi-coupled receptor assays).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or bioluminescence-based).[10][11][12]
-
Cell culture medium and plates.
Methodology:
-
Seed cells in a 96- or 384-well plate and culture overnight.
-
For Gs-coupled receptor assays, replace the culture medium with assay buffer and add varying concentrations of this compound.
-
For Gi-coupled receptor assays, stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) in the presence of varying concentrations of this compound.
-
Incubate for the recommended time according to the cAMP assay kit manufacturer's instructions.
-
Lyse the cells and measure the intracellular cAMP levels using the detection reagents from the kit.
-
Plot the cAMP concentration against the log concentration of this compound to determine the EC50 or IC50 value.
Protocol 3: β-Arrestin Recruitment Assay
Objective: To assess the potential of this compound to induce β-arrestin recruitment to the β2-adrenergic receptor or off-target receptors.
Materials:
-
Cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter®).[2][8]
-
This compound.
-
Assay substrate/detection reagents specific to the assay technology.
Methodology:
-
Plate the PathHunter® cells in a white, clear-bottom 96-well plate and incubate overnight.
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the diluted compound to the cells.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes.
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the signal against the log concentration of this compound to determine the EC50 value for β-arrestin recruitment.
Visualizations
Caption: Canonical Gs-protein signaling pathway activated by this compound.
Caption: Workflow for investigating potential off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 3. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. resources.revvity.com [resources.revvity.com]
Ensuring long-term stability of Milveterol hydrochloride stock solutions
Technical Support Center: Vilanterol Trifenatate
A Note on Compound Identification: Initial searches for "Milveterol hydrochloride" did not yield relevant results. This guide has been developed based on the pharmacologically relevant and similarly named compound, Vilanterol trifenatate . We advise verifying the compound identity for your research purposes.
This technical support center provides guidance on ensuring the long-term stability of Vilanterol trifenatate stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Vilanterol trifenatate stock solutions?
A1: Vilanterol trifenatate is practically insoluble in water[1][2][3]. For preparing stock solutions, organic solvents are recommended. Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent, with a solubility of up to 158.4 mg/mL[4]. Ethanol is another option, with a solubility of up to 14 mg/mL[5]. When using DMSO, it is advisable to use a fresh, moisture-free grade, as absorbed moisture can reduce the solubility of the compound[5].
Q2: How should I store the solid Vilanterol trifenatate powder?
A2: The solid powder should be stored in a tightly closed container in a dry, cool, and well-ventilated place[6]. For long-term storage, -20°C is recommended, which can preserve the compound for up to three years[5].
Q3: What are the recommended storage conditions for Vilanterol trifenatate stock solutions?
A3: Once dissolved, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles[5]. For long-term stability, store these aliquots at -80°C, where they can be stable for up to one year[5]. For shorter-term storage, -20°C is suitable for up to one month[5][7]. One study also assessed stock solution stability for 44 days at 4°C[8].
Q4: Is Vilanterol trifenatate sensitive to light or temperature?
A4: Forced degradation studies have shown that Vilanterol is stable under photolytic (light) and thermal (heat) stress conditions[9]. However, it is generally good practice to store solutions in light-protected containers (e.g., amber vials) and to avoid prolonged exposure to high temperatures.
Q5: What substances are incompatible with Vilanterol trifenatate?
A5: Vilanterol trifenatate is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents[10][11]. Contact with these substances can lead to degradation of the compound.
Troubleshooting Guide
Issue 1: My Vilanterol trifenatate powder is not dissolving properly.
-
Possible Cause: The incorrect solvent is being used, or the solvent is not of sufficient purity. Vilanterol trifenatate is practically insoluble in water[1][2].
-
Solution: Use a recommended organic solvent such as DMSO or ethanol[4][5]. Ensure the solvent is anhydrous, especially for DMSO, as moisture can affect solubility[5]. Gentle warming and sonication may also aid dissolution in some solvents[4].
Issue 2: I observe precipitation in my stock solution after storage.
-
Possible Cause 1: The storage temperature is too high, or the solution has undergone multiple freeze-thaw cycles.
-
Solution 1: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing[5]. Ensure storage at the recommended temperature of -80°C for long-term stability[5].
-
Possible Cause 2: The concentration of the stock solution exceeds its solubility limit at the storage temperature.
-
Solution 2: Prepare the stock solution at a concentration well within the solubility limits for the chosen solvent. If a high concentration is needed, you may need to evaluate different solvent systems.
Issue 3: My experimental results are inconsistent, suggesting potential degradation of the compound.
-
Possible Cause: The stock solution may have degraded due to improper storage or exposure to incompatible substances. Vilanterol is known to degrade under acidic, basic, and oxidative conditions[9].
-
Solution: Prepare a fresh stock solution from solid powder. To confirm the stability of your solution, you can perform a stability-indicating analysis using a validated method, such as RP-HPLC[12][13]. Ensure that all buffers and reagents used in your experiments are compatible with Vilanterol trifenatate and do not contain strong acids, bases, or oxidizing agents[10][11].
Data Presentation
Table 1: Solubility of Vilanterol Trifenatate in Common Solvents
| Solvent | Solubility | Reference |
| Water | Practically Insoluble / 0.00118 mg/mL | [1][2][3] |
| DMSO | ≥158.4 mg/mL | [4] |
| Ethanol | ~14 mg/mL | [5] |
| Methanol | Slightly Soluble | [1][2] |
| Acetonitrile | Slightly Soluble | [1][2] |
Table 2: Recommended Storage Conditions for Vilanterol Trifenatate
| Format | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | Up to 3 years | [5] |
| Stock Solution | -80°C | Up to 1 year | [5] |
| Stock Solution | -20°C | Up to 1 month | [5][7] |
| Stock Solution | 4°C | Assessed for 44 days | [8] |
Experimental Protocols
Protocol 1: Preparation of a Vilanterol Trifenatate Stock Solution (e.g., 10 mM in DMSO)
-
Pre-weighing Preparation: Allow the Vilanterol trifenatate powder vial to equilibrate to room temperature before opening to prevent condensation of moisture, as the compound is slightly hygroscopic[2].
-
Weighing: Accurately weigh the desired amount of Vilanterol trifenatate powder (Molecular Weight: 774.78 g/mol ) in a suitable container. For example, for 1 mL of a 10 mM solution, weigh 7.75 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM solution, add 1 mL of DMSO for every 7.75 mg of powder.
-
Mixing: Vortex or sonicate the solution gently until the solid is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected aliquots. Store immediately at -80°C for long-term use or -20°C for short-term use.
Protocol 2: Assessment of Stock Solution Stability via RP-HPLC
This protocol provides a general framework. A specific, validated stability-indicating method should be used for formal studies[12][13].
-
Method Setup:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., Acetonitrile:Water, 35:65) is often employed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: Vilanterol trifenatate can be detected at various wavelengths, with 226 nm being one option[14].
-
-
Sample Preparation:
-
Time Zero (T0) Sample: Immediately after preparing the fresh stock solution, dilute an aliquot to a known concentration within the linear range of the assay.
-
Stability Samples: Store the remaining aliquots under the desired stability conditions (e.g., 4°C, room temperature, -20°C).
-
-
Analysis:
-
At specified time points (e.g., 24h, 48h, 1 week, 1 month), remove a stability sample aliquot.
-
Dilute the aliquot to the same concentration as the T0 sample.
-
Inject the T0 and stability samples into the HPLC system.
-
-
Data Evaluation:
-
Compare the peak area of Vilanterol trifenatate in the stability sample to the peak area in the T0 sample. A decrease in the peak area suggests degradation.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Examine the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Workflow for Preparation and Storage of Vilanterol Trifenatate Stock Solution.
Caption: Factors Influencing the Stability of Vilanterol Trifenatate Solutions.
Caption: Simplified Degradation Pathways of Vilanterol Under Stress Conditions.
References
- 1. tga.gov.au [tga.gov.au]
- 2. Vilanterol Trifenatate | 503070-58-4 [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. raybiotech.com [raybiotech.com]
- 5. selleckchem.com [selleckchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. medkoo.com [medkoo.com]
- 12. ijmca.com [ijmca.com]
- 13. researchgate.net [researchgate.net]
- 14. ijpsjournal.com [ijpsjournal.com]
Validation & Comparative
Milveterol hydrochloride versus salmeterol in preclinical models
A Preclinical Comparison of Milveterol (B1623803) Hydrochloride and Salmeterol (B1361061) for Researchers
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed preclinical comparison of two long-acting β2-adrenergic receptor agonists (LABAs), milveterol hydrochloride (GSK159797) and salmeterol. Both compounds are designed to induce bronchodilation for the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD) by targeting the β2-adrenergic receptor (β2AR). This document synthesizes available preclinical data, outlines common experimental methodologies, and visualizes key pathways and processes to aid in research and development.
Mechanism of Action: β2-Adrenergic Receptor Signaling
Both milveterol and salmeterol exert their therapeutic effects by acting as agonists at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).[1][2] The canonical signaling pathway involves the coupling of the receptor to a stimulatory G-protein (Gs).[3][4][5] Activation of Gs leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[6][7][8][9] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the relaxation of airway smooth muscle and resulting in bronchodilation.[5][6][7]
Comparative Preclinical Data
Direct head-to-head preclinical studies comparing milveterol and salmeterol are not extensively available in the public domain. The following tables summarize the known characteristics and available quantitative data for each compound based on published research.
Salmeterol: Quantitative Preclinical Data
Salmeterol is a well-characterized LABA, known for its high selectivity for the β2AR over the β1AR.[10][11] Its long duration of action is attributed to its high lipophilicity, allowing it to remain in the vicinity of the receptor.[12]
| Parameter | Value | Species / System | Comments |
| Binding Affinity (KD) | ~1.12 nM (Log KD = -8.95) | Human β2AR (CHO-K1 cells) | Demonstrates very high affinity for the β2-receptor.[10][11] |
| Receptor Selectivity | >1000-fold for β2AR vs. β1AR | Human Receptors | High selectivity is a key feature, minimizing cardiac (β1) side effects.[10][11] |
| Functional Affinity (pKA) | 7.4 | Guinea-pig isolated trachea | An estimate of affinity derived from functional assays.[13] |
| Intrinsic Efficacy | Partial Agonist | Guinea-pig isolated trachea | Compared to full agonists like isoprenaline.[13] The partial agonism has been structurally elucidated.[14][15] |
| Functional Potency (EC50) | 3.5 ± 2.7 nM (TNF-α release) | Human Monocyte-Derived Macrophages | This value reflects anti-inflammatory effects, not direct bronchodilation.[16] |
This compound: Preclinical Profile
Milveterol (GSK159797) is a newer generation, inhaled LABA developed for respiratory diseases.[1][2] It is characterized as a longer-acting agonist, potentially suitable for once-daily dosing.[16] Specific quantitative preclinical data on receptor binding and functional potency are not widely published.
| Parameter | Value / Description | Species / System | Comments |
| Drug Class | Long-acting β2-adrenergic receptor agonist (LABA) | N/A | Developed for the treatment of asthma and COPD.[1][2] |
| Binding Affinity (Ki/KD) | Data not publicly available | N/A | Expected to have high affinity for the β2AR. |
| Receptor Selectivity | Data not publicly available | N/A | Expected to be highly selective for β2AR over β1AR. |
| Functional Potency (EC50) | Data not publicly available | N/A | Expected to be a potent agonist at the β2AR. |
| Duration of Action | Long-acting; investigated for once-daily use | Clinical Studies | Longer duration of action compared to twice-daily LABAs like salmeterol.[16] |
Key Experimental Protocols
The characterization of β2-agonists relies on a standard set of preclinical assays to determine affinity, potency, efficacy, and selectivity.
Receptor Binding Affinity Assay
These assays measure the affinity of a compound for its receptor. A common method is the radioligand competition binding assay.
-
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of the test compound (milveterol or salmeterol).
-
Cell System: A stable cell line, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293), recombinantly expressing the human β2-adrenergic receptor.[10][11][17]
-
Methodology:
-
Membrane Preparation: Cells expressing the β2AR are harvested and lysed. Cell membranes are isolated via differential centrifugation.
-
Competition Binding: A fixed concentration of a radiolabeled antagonist (e.g., [3H]CGP 12177) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.[10][11]
-
Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: Competition curves are generated, and the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
In Vitro Functional Potency (cAMP Accumulation Assay)
This functional assay measures the ability of an agonist to stimulate the downstream signaling cascade, typically by quantifying cAMP production.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of the test compound.
-
Cell System: A cell line expressing the target receptor, such as CHO-K1 or HEK293 cells.[3][4]
-
Methodology:
-
Cell Plating: Cells are seeded into multi-well plates and grown to an appropriate confluency.
-
Compound Stimulation: Cells are pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with increasing concentrations of the test agonist (milveterol or salmeterol) for a defined period.
-
Cell Lysis: The stimulation is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysate is measured using a competitive immunoassay, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen®.[1][6]
-
Data Analysis: A dose-response curve is plotted, and the EC50 (concentration producing 50% of the maximal response) and Emax values are determined via non-linear regression.
-
In Vivo Preclinical Models
To assess bronchoprotective and bronchodilatory effects in a physiological context, various animal models are used.
-
Models of Asthma & COPD: Rodent (mice, rats) or guinea pig models are common.[18] Disease characteristics are often induced by exposure to allergens (e.g., ovalbumin) or irritants like cigarette smoke.[18]
-
Bronchoprotection Assessment:
-
Animals are pre-treated with the test compound (milveterol or salmeterol) via inhalation or systemic administration.
-
After a set period, they are challenged with a bronchoconstrictor agent (e.g., methacholine (B1211447) or histamine).
-
Airway resistance is measured using techniques like whole-body plethysmography. The ability of the test compound to prevent or reduce the bronchoconstrictor response indicates its bronchoprotective effect.
-
Summary of Comparative Attributes
The primary distinction in the preclinical and clinical profiles of milveterol and salmeterol appears to be the duration of action, which influences the dosing regimen. Salmeterol's high affinity and selectivity are well-documented, forming a benchmark for newer compounds like milveterol.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 5. cAMP Assay for GPCR Ligand Characterization: Application of BacMam Expression System | Springer Nature Experiments [experiments.springernature.com]
- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. Salmeterol inhibition of mediator release from human lung mast cells by beta-adrenoceptor-dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Salmeterol's extreme β2 selectivity is due to residues in both extracellular loops and transmembrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Estimation of the efficacy and affinity of the beta 2-adrenoceptor agonist salmeterol in guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of formoterol and salmeterol on cytokine release from monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. revvity.com [revvity.com]
- 18. Preclinical animal models of COPD - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Milveterol Hydrochloride and Formoterol in Preclinical COPD Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Milveterol hydrochloride and the well-established long-acting β2-agonist (LABA), formoterol (B127741), in the context of Chronic Obstructive Pulmonary Disease (COPD) models. While extensive data is available for formoterol, public information on the preclinical efficacy of this compound is limited. This guide synthesizes the available information to provide a comparative overview.
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by airflow limitation. Long-acting β2-adrenergic receptor agonists are a cornerstone of COPD management, promoting bronchodilation and improving lung function. Formoterol is a widely used LABA with a well-documented efficacy and safety profile.[1][2][3] this compound (also known as GSK-159797C) is a newer, once-daily LABA that has been investigated for the treatment of asthma and COPD.[4][5][6] This guide aims to compare these two compounds based on available preclinical and pharmacological data.
Mechanism of Action
Both this compound and formoterol are selective agonists for the β2-adrenergic receptor.[4][5] Activation of these receptors on airway smooth muscle cells initiates a signaling cascade that leads to bronchodilation.
The binding of a β2-agonist to its receptor stimulates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates several target proteins, ultimately resulting in the relaxation of airway smooth muscle and a widening of the airways.
Signaling Pathway
Caption: Signaling pathway of β2-adrenergic receptor agonists.
Comparative Data
Due to the limited publicly available preclinical data for this compound, a direct quantitative comparison of efficacy in COPD models is challenging. The following tables summarize the known properties of both compounds.
Table 1: General Properties
| Property | This compound (GSK-159797C) | Formoterol |
| Drug Class | Long-acting β2-adrenergic receptor agonist (LABA) | Long-acting β2-adrenergic receptor agonist (LABA) |
| Mechanism of Action | Selective β2-adrenergic receptor agonist.[5] | Selective β2-adrenergic receptor agonist.[1][2] |
| Dosing Frequency | Investigated as a once-daily treatment.[6] | Typically twice-daily.[1] |
| Development Status | Investigated for asthma and COPD; reached Phase II clinical trials.[5][6] | Widely approved and used for asthma and COPD.[1][2][3] |
Table 2: Preclinical Efficacy in COPD Models (Formoterol)
| Efficacy Parameter | Animal Model | Key Findings | Reference |
| Bronchodilation | Guinea pig, Mouse | Rapid and long-lasting bronchodilation. | [7] |
| Anti-inflammatory Effects | Rat, Mouse | Inhibition of neutrophil adhesion and oxidant generation.[1] Reduction in airway inflammation and remodeling.[7] | [1][7] |
| Mucus Production | - | Data from preclinical models is less specific, but clinical data suggests improvement in symptoms related to mucus. | - |
| Lung Function | Mouse | Significant improvement in functional residual capacity and inspiratory resistance.[7] | [7] |
Experimental Protocols
Detailed experimental protocols for evaluating the efficacy of β2-agonists in COPD models are crucial for reproducible research. Below are representative methodologies based on studies involving formoterol.
Animal Models of COPD
A common method to induce a COPD-like phenotype in animals is through exposure to cigarette smoke or intranasal administration of lipopolysaccharide (LPS).[7]
Example Protocol: LPS-Induced Airway Inflammation in Mice
-
Animals: Male BALB/c mice, 8-10 weeks old.
-
Induction: Intranasal administration of LPS (e.g., 10 µg in 50 µL saline) on days 1, 8, and 15.
-
Treatment: Administration of the test compound (e.g., formoterol or this compound) via inhalation or other appropriate route, starting from a specific day post-induction.
-
Assessments:
-
Lung Function: Measured using techniques like whole-body plethysmography to assess parameters such as tidal volume, respiratory rate, and airway resistance.
-
Bronchoalveolar Lavage (BAL): Collection of BAL fluid to analyze inflammatory cell influx (neutrophils, macrophages) and cytokine levels (e.g., TNF-α, IL-6).
-
Histology: Examination of lung tissue sections for signs of inflammation, airway remodeling, and emphysema.
-
Experimental Workflow
References
- 1. Formoterol in the management of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Milveterol | C25H29N3O4 | CID 9892481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Efficacy of salmeterol and formoterol combination treatment in mice with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Activity of Milveterol Hydrochloride: A Comparative Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the pharmacological activity of Milveterol hydrochloride, a long-acting β2-adrenergic receptor agonist. By employing a suite of orthogonal in vitro assays, researchers can build a robust data package that elucidates the compound's mechanism of action and functional profile. This document outlines key experimental protocols and presents a comparative analysis of expected outcomes, offering a robust strategy for preclinical drug development.
Introduction to this compound and Orthogonal Validation
This compound (also known as GSK-159797) is an inhaled long-acting β2-adrenergic receptor agonist that has been investigated for the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD)[1][2]. Its therapeutic effect is derived from its ability to relax the smooth muscle of the airways, leading to bronchodilation[1][2]. As with any G-protein coupled receptor (GPCR) ligand, a thorough characterization of its activity is paramount. Relying on a single assay can provide a limited perspective. Therefore, employing orthogonal methods—distinct assays that measure different aspects of the receptor activation cascade—is critical for a comprehensive and reliable validation. This approach provides a more complete picture of a compound's pharmacological profile, from receptor binding and G-protein activation to downstream second messenger signaling and regulatory protein interactions.
Comparative Analysis of this compound Activity
To robustly characterize this compound's activity, its performance should be compared against a well-established β2-adrenergic receptor agonist, such as Salmeterol or Isoproterenol. The following tables present a hypothetical dataset illustrating how this compound's activity could be summarized across key orthogonal assays.
Disclaimer: The following data is illustrative and intended to serve as a template for data presentation. Actual experimental values may vary.
Table 1: cAMP Accumulation Assay
| Compound | EC50 (nM) | Emax (% of Isoproterenol) |
| This compound | 0.5 | 95 |
| Salmeterol (Reference) | 1.2 | 80 |
| Isoproterenol (Control) | 0.8 | 100 |
Table 2: β-Arrestin Recruitment Assay
| Compound | EC50 (nM) | Emax (% of Isoproterenol) |
| This compound | 15 | 60 |
| Salmeterol (Reference) | 25 | 50 |
| Isoproterenol (Control) | 10 | 100 |
Table 3: GTPγS Binding Assay
| Compound | EC50 (nM) | Emax (% of Isoproterenol) |
| This compound | 1.0 | 90 |
| Salmeterol (Reference) | 2.5 | 75 |
| Isoproterenol (Control) | 1.5 | 100 |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are protocols for the orthogonal assays highlighted in this guide.
cAMP Accumulation Assay
This assay quantifies the production of the second messenger cyclic AMP (cAMP) following the activation of Gs-coupled receptors like the β2-adrenergic receptor.
Principle: Agonist binding to the β2-adrenergic receptor activates the associated Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP. The accumulated cAMP is then detected, typically using a competitive immunoassay with a fluorescent or luminescent readout.
Protocol:
-
Cell Culture: Plate HEK293 cells stably expressing the human β2-adrenergic receptor in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound, Salmeterol, and Isoproterenol in assay buffer.
-
Assay Procedure:
-
Remove culture medium and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 15 minutes.
-
Add the diluted compounds to the wells and incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Data Analysis: Plot the concentration-response data and fit to a sigmoidal dose-response curve to determine EC50 and Emax values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated β2-adrenergic receptor, a key event in receptor desensitization and signaling.
Principle: Upon agonist-induced phosphorylation of the GPCR, β-arrestin proteins are recruited to the intracellular domains of the receptor. This interaction can be detected using various technologies, such as Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation (EFC).
Protocol (BRET-based):
-
Cell Culture and Transfection: Co-transfect HEK293 cells with plasmids encoding the β2-adrenergic receptor fused to a BRET donor (e.g., Renilla luciferase, RLuc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). Plate the transfected cells in a 96-well plate.
-
Compound Preparation: Prepare serial dilutions of this compound and reference compounds in assay buffer.
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the BRET substrate (e.g., coelenterazine (B1669285) h) to the wells.
-
Immediately measure the baseline BRET ratio using a plate reader capable of detecting both donor and acceptor emission wavelengths.
-
Add the diluted compounds to the wells.
-
Measure the BRET ratio at multiple time points to capture the kinetic profile of β-arrestin recruitment.
-
-
Data Analysis: Calculate the net BRET ratio by subtracting the baseline from the agonist-induced signal. Plot the concentration-response data to determine EC50 and Emax values.
GTPγS Binding Assay
This assay directly measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.
Principle: Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G protein. The use of [35S]GTPγS results in a stable, radiolabeled Gα-[35S]GTPγS complex, the amount of which is proportional to the extent of G protein activation.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human β2-adrenergic receptor.
-
Compound Preparation: Prepare serial dilutions of this compound and reference compounds.
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, assay buffer containing GDP, and the diluted compounds.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through a filter plate, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis: Determine the specific binding and plot the concentration-response data to calculate EC50 and Emax values.
Visualizing the Validation Framework
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and workflows.
Figure 1: Simplified signaling pathway of the β2-Adrenergic Receptor.
Figure 2: General experimental workflow for agonist validation.
Figure 3: Logical relationship between orthogonal methods.
References
Assessing the Cross-Reactivity of Milveterol Hydrochloride in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Milveterol hydrochloride's potential cross-reactivity in immunoassays, a critical consideration for researchers in drug development and related fields. Due to the limited availability of direct experimental data on Milveterol's cross-reactivity, this guide offers a comprehensive analysis based on structural comparisons with other common β2-adrenergic agonists for which immunoassay cross-reactivity data is available.
Introduction to this compound
This compound is a long-acting β2-adrenergic receptor agonist that has been investigated for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD)[1]. As with any novel therapeutic agent, understanding its behavior in standard analytical tests, such as immunoassays, is crucial for accurate quantification and to avoid potential misinterpretation of results. Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are frequently employed for the detection and quantification of small molecules like β-agonists in various biological matrices.
The principle of these assays relies on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when the antibody binds to non-target molecules that share structural similarities with the target antigen. This can lead to inaccurate measurements and false-positive results. This guide explores the potential for this compound to cross-react in immunoassays designed for other β-agonists by examining its molecular structure in comparison to established compounds.
Structural Comparison of β2-Adrenergic Agonists
The likelihood of cross-reactivity in a competitive immunoassay is largely dependent on the structural similarity between the analyte of interest (in this case, Milveterol) and the antigen used to generate the antibodies for the assay. Most commercial β-agonist ELISA kits are developed to detect a range of common β-agonists, with varying degrees of cross-reactivity.
Below is a comparison of the chemical structure of this compound with other well-known β-agonists.
This compound
-
IUPAC Name: N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-[[(2R)-2-hydroxy-2-phenylethyl]amino]phenyl]ethylamino]ethyl]phenyl]formamide;hydrochloride[2]
-
Molecular Formula: C25H30ClN3O4[2]
Commonly Assayed β-Agonists:
-
Clenbuterol: A primary amine with a dichlorinated phenyl ring.[3][4][5]
-
Salbutamol (Albuterol): A primary/secondary amine with a hydroxymethylphenol group.[6][7][8]
-
Ractopamine: A phenylethanolamine with a phenol (B47542) group.[9][10][11][12]
-
Formoterol: A secondary amine with a formamide (B127407) group and a methoxyphenyl group.[1][13][14][15]
-
Salmeterol: A secondary amine with a long lipophilic side chain.[13][16][17][18]
Inference on Milveterol's Cross-Reactivity:
Milveterol possesses a core phenylethanolamine structure, which is a common feature among many β-agonists and a likely epitope recognized by antibodies in broad-spectrum β-agonist immunoassays. However, Milveterol also has a unique and complex side chain that includes a formamide group and a second phenylethylamino moiety.
-
Potential for Cross-Reactivity: The shared phenylethanolamine backbone suggests a moderate to high potential for cross-reactivity in ELISAs that target this common structural motif.
-
Factors Reducing Cross-Reactivity: The large and distinct side chain of Milveterol could significantly hinder its binding to antibodies raised against smaller, less complex β-agonists like Clenbuterol or Salbutamol. The specificity of the antibody used in a particular assay will be the determining factor.
Comparative Cross-Reactivity Data for Common β-Agonists
The following table summarizes the cross-reactivity of several common β-agonists in a commercially available β-agonist ELISA kit. This data is provided as a reference to illustrate the varying degrees of antibody recognition among different β-agonist structures. Note: this compound was not included in the manufacturer's tested compounds.
| Compound | Cross-Reactivity (%) |
| Clenbuterol | 100 |
| Salbutamol | 60.6 |
| Ractopamine | <1 |
| Terbutaline | 33.1 |
| Brombuterol | 107 |
| Mabuterol | 56.3 |
| Cimaterol | 14 |
| Fenoterol | 10.6 |
Data sourced from a representative commercial β-agonist ELISA kit manual. Percentages can vary between different kits and manufacturers.
Experimental Protocols
A detailed protocol for a typical competitive ELISA for the detection of small molecules like β-agonists is provided below. This protocol can be adapted for the assessment of this compound's cross-reactivity by including it as a competitor in an assay for a structurally related β-agonist.
Competitive ELISA Protocol
1. Coating of the Microplate:
- Dilute the capture antibody (specific to a common β-agonist like Clenbuterol) to a predetermined optimal concentration in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).
- Add 100 µL of the diluted antibody to each well of a 96-well microplate.
- Incubate the plate overnight at 4°C.
2. Washing:
- Aspirate the coating solution from the wells.
- Wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20).
3. Blocking:
- Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any non-specific binding sites.
- Incubate for 1-2 hours at room temperature.
4. Competition Reaction:
- Prepare serial dilutions of the standard (the β-agonist the kit is designed for) and the test compound (this compound) in assay buffer.
- In a separate dilution plate, mix 50 µL of each standard or test compound dilution with 50 µL of the enzyme-conjugated β-agonist (tracer).
- After washing the blocked microplate, transfer 100 µL of the standard/tracer and test compound/tracer mixtures to the appropriate wells.
- Incubate for 1-2 hours at room temperature.
5. Washing:
- Aspirate the solutions and wash the wells five times with wash buffer.
6. Substrate Addition:
- Add 100 µL of the enzyme substrate (e.g., TMB) to each well.
- Incubate in the dark at room temperature for 15-30 minutes.
7. Stopping the Reaction:
- Add 50 µL of stop solution (e.g., 2 N H2SO4) to each well.
8. Reading the Results:
- Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of the β-agonist in the sample.
9. Data Analysis:
- Generate a standard curve by plotting the absorbance values against the logarithm of the standard concentrations.
- Determine the concentration of the test compound that causes 50% inhibition (IC50) of the signal.
- Calculate the cross-reactivity of this compound using the following formula:
- Cross-Reactivity (%) = (IC50 of Standard / IC50 of Milveterol) x 100
Visualizations
β2-Adrenergic Receptor Signaling Pathway
The following diagram illustrates the signaling pathway activated by β2-adrenergic agonists like this compound.
Caption: β2-Adrenergic Receptor Signaling Pathway.
Competitive ELISA Experimental Workflow
The workflow for a competitive ELISA to assess cross-reactivity is depicted below.
Caption: Competitive ELISA Workflow.
Conclusion and Recommendations
While direct experimental data on the cross-reactivity of this compound in commercially available immunoassays is currently lacking, a structural comparison with other β-agonists provides valuable insight. The presence of a core phenylethanolamine structure suggests a potential for cross-reactivity in broad-spectrum β-agonist ELISAs. However, its unique and large side chain may also lead to significantly lower recognition by antibodies developed for other, structurally simpler β-agonists.
For researchers working with this compound, the following recommendations are advised:
-
Assay Validation: It is imperative to experimentally validate the cross-reactivity of this compound in any immunoassay being used for its detection or for the detection of other β-agonists in its presence.
-
Method Specificity: When accurate quantification of Milveterol is required, the use of highly specific methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended to avoid any potential cross-reactivity issues associated with immunoassays.
-
Consultation with Assay Manufacturers: Contacting the manufacturers of β-agonist immunoassay kits to inquire about any available data on Milveterol cross-reactivity is a prudent step.
By carefully considering the structural properties of this compound and conducting appropriate validation experiments, researchers can ensure the accuracy and reliability of their analytical results.
References
- 1. (+)-Formoterol | C19H24N2O4 | CID 3034756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C25H30ClN3O4 | CID 11225217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clenbuterol | C12H18Cl2N2O | CID 2783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Salbutamol - Wikipedia [en.wikipedia.org]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. GSRS [precision.fda.gov]
- 12. Ractopamine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Formoterol - Wikipedia [en.wikipedia.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. GSRS [precision.fda.gov]
- 17. Salmeterol | C25H37NO4 | CID 5152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
Head-to-Head Comparison: Milveterol Hydrochloride vs. Indacaterol for Inhalation Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two long-acting beta-2 adrenergic receptor (β2-AR) agonists: Milveterol hydrochloride (GSK159797) and Indacaterol. This document is intended to serve as a technical resource, summarizing key preclinical and clinical findings to inform research and development decisions in the field of respiratory therapeutics.
Overview and Mechanism of Action
Both this compound and Indacaterol are classified as long-acting β2-AR agonists (LABAs), a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Their therapeutic effect stems from the selective stimulation of β2-adrenergic receptors located on the smooth muscle cells of the airways.[1][2]
Activation of the β2-AR initiates a signaling cascade involving the Gs alpha subunit of the G protein, which in turn activates adenylyl cyclase.[3] This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3] Elevated intracellular cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle and subsequent bronchodilation.[3]
Below is a diagram illustrating the β2-adrenergic receptor signaling pathway.
Preclinical Pharmacology: A Comparative Analysis
A critical aspect in the development of novel β2-AR agonists is their selectivity for the β2 receptor over the β1 receptor, which is predominantly expressed in the heart. Off-target activation of β1 receptors can lead to undesirable cardiovascular side effects such as tachycardia.[4] The following tables summarize the available preclinical data for this compound and Indacaterol.
Note: Publicly available, specific quantitative preclinical data for this compound (GSK159797) is limited. The information presented is based on available scientific literature.
Table 1: Receptor Binding Affinity
| Compound | Receptor | pKi | Reference |
| Indacaterol | β1-adrenoceptor | 7.36 | [5] |
| β2-adrenoceptor | 5.48 | [5] | |
| This compound | β1-adrenoceptor | Data not publicly available | - |
| β2-adrenoceptor | Data not publicly available | - |
pKi is the negative logarithm of the inhibition constant (Ki), where a higher value indicates a higher binding affinity.
Table 2: In Vitro Functional Activity
| Compound | Assay | Parameter | Value | Reference |
| Indacaterol | cAMP accumulation in CHO cells expressing human β2-AR | Intrinsic Activity (% of isoproterenol (B85558) maximum) | 73% | [6] |
| Guinea Pig Trachea Relaxation | pD2 | Data not publicly available | - | |
| This compound | cAMP accumulation | EC50 | Data not publicly available | - |
| Guinea Pig Trachea Relaxation | pEC50 | Data not publicly available | - |
Intrinsic activity refers to the ability of a drug to elicit a response upon binding to a receptor. pD2 and pEC50 are the negative logarithms of the concentration of an agonist that produces 50% of the maximal possible effect.
While direct comparative data is scarce, both compounds are described as potent and long-acting β2-AR agonists.[6][7] Indacaterol has been characterized as a high-efficacy agonist.[6] Milveterol was identified through a multivalent design approach aimed at achieving long-acting properties.[1]
Clinical Efficacy: A Review of Available Data
The clinical development of Indacaterol is well-documented, with extensive data from Phase III trials leading to its approval for the treatment of COPD.[8][9] In contrast, this compound's clinical development appears to have been discontinued (B1498344) after Phase II trials, and as such, there is a lack of published, peer-reviewed clinical efficacy data.[2]
Table 3: Clinical Efficacy in COPD (Change in FEV1)
| Compound | Study | Dose | Change in Trough FEV1 from Baseline | Comparator | Reference |
| Indacaterol | Multiple Phase III Trials | 150 µg once daily | ~170-180 mL | Placebo | [8] |
| 300 µg once daily | ~180 mL | Placebo | [8] | ||
| 150 µg once daily | Superior to Salmeterol (B1361061) (50 µg twice daily) | Salmeterol | [8] | ||
| 300 µg once daily | Superior to Formoterol (12 µg twice daily) | Formoterol | [8] | ||
| This compound | Phase II | Not Applicable | Data not publicly available | Not Applicable | - |
FEV1 (Forced Expiratory Volume in 1 second) is a key measure of lung function.
Indacaterol has consistently demonstrated statistically significant and clinically meaningful improvements in lung function in patients with moderate-to-severe COPD.[8] It has shown superiority over placebo and established twice-daily LABAs like salmeterol and formoterol.[8]
Safety and Tolerability
The safety profile of Indacaterol has been extensively evaluated and is generally comparable to other LABAs.[9] Common adverse events include cough, nasopharyngitis, and headache.[9] As with all β2-agonists, there is a potential for cardiovascular side effects, though clinical trials have shown a favorable cardiovascular safety profile for Indacaterol at therapeutic doses.[9]
Due to the limited publicly available clinical trial data for this compound, a comprehensive summary of its safety and tolerability profile cannot be provided.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key in vitro experiments are provided below.
Radioligand Binding Assay for Receptor Affinity Determination
This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound for β1 and β2 adrenergic receptors.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing either the human β1 or β2 adrenergic receptor.
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177), and varying concentrations of the unlabeled test compound (Milveterol or Indacaterol).
-
To determine non-specific binding, include wells with a high concentration of a known non-selective β-antagonist (e.g., propranolol).
-
Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay for Agonist Potency and Efficacy
This protocol describes a method to measure the ability of a test compound to stimulate cAMP production in cells expressing β2-adrenergic receptors.
Protocol:
-
Cell Culture:
-
Culture CHO or HEK 293 cells stably expressing the human β2-adrenergic receptor in appropriate growth medium.
-
Seed the cells into 96-well plates and allow them to adhere and grow to a suitable confluency.
-
-
Compound Treatment:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.
-
Add serial dilutions of the test compound (Milveterol or Indacaterol) to the wells. Include a known full agonist (e.g., isoproterenol) as a positive control and vehicle as a negative control.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
cAMP Quantification:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., Homogeneous Time-Resolved Fluorescence [HTRF], Enzyme-Linked Immunosorbent Assay [ELISA]).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample based on the standard curve.
-
Plot the cAMP concentration as a function of the log concentration of the test compound to create a dose-response curve.
-
Determine the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximum response) from the curve.
-
Calculate the intrinsic activity relative to the full agonist, isoproterenol.
-
Conclusion
Indacaterol is a well-characterized, potent, and selective long-acting β2-adrenergic receptor agonist with a proven clinical efficacy and safety profile for the once-daily treatment of COPD. Its rapid onset and long duration of action are key features that have been established through extensive preclinical and clinical research.
This compound was also developed as a long-acting β2-agonist. However, the lack of publicly available, detailed preclinical quantitative data and the apparent discontinuation of its clinical development after Phase II trials limit a direct, in-depth comparison with Indacaterol.
For research and drug development professionals, Indacaterol serves as a valuable benchmark for a successful once-daily inhaled β2-agonist. The provided experimental protocols offer a framework for the in-house evaluation and comparison of novel compounds against established agents like Indacaterol. Future research aimed at discovering and developing new respiratory therapeutics can leverage the understanding of the pharmacological and clinical attributes of these two molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A novel series of histamine H4 receptor antagonists based on the pyrido[3,2-d]pyrimidine scaffold: comparison of hERG binding and target residence time with PF-3893787 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spirometric Changes in Bronchodilation Tests as Predictors of Asthma Diagnosis and Treatment Response in Patients with FEV1 ≥ 80% Predicted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Peak expiratory flow as an endpoint for clinical trials in asthma: a comparison with FEV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gsk.com [gsk.com]
- 9. researchgate.net [researchgate.net]
Validating In Vitro Findings of Milveterol Hydrochloride with In Vivo Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Milveterol hydrochloride, a long-acting β2-adrenergic receptor (LABA) agonist, with other established LABAs, Salmeterol and Vilanterol. The objective is to bridge the understanding of in vitro findings with in vivo therapeutic potential, offering a valuable resource for researchers in respiratory drug development. This document summarizes key performance data, details experimental methodologies, and visualizes critical pathways and workflows.
Mechanism of Action: The β2-Adrenergic Signaling Pathway
This compound, like other β2-agonists, exerts its therapeutic effect by stimulating the β2-adrenergic receptors, primarily located on the smooth muscle cells of the airways. This interaction initiates a signaling cascade that leads to bronchodilation.
A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of Milveterol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Milveterol hydrochloride. This compound is a long-acting β2-adrenergic receptor agonist investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, formulation development, and quality control of this potent compound.
This document outlines the experimental protocols and presents a comparative analysis of the performance of both methods based on key validation parameters as recommended by regulatory bodies such as the FDA and ICH.[3][4][5]
Experimental Protocols
Detailed methodologies for the HPLC and LC-MS/MS assays are provided below. These protocols are designed to be robust and suitable for the quantification of this compound in a biological matrix, such as human plasma.
HPLC Method with UV Detection
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation: Protein precipitation is employed for plasma samples. To 100 µL of plasma, 200 µL of acetonitrile is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected and injected into the HPLC system.
-
Standard and Quality Control (QC) Sample Preparation: Stock solutions of this compound are prepared in methanol. Calibration standards and QC samples are prepared by spiking the stock solution into a blank biological matrix.[3]
LC-MS/MS Method
-
Instrumentation: A triple quadrupole mass spectrometer coupled with an ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions are monitored for Milveterol and an internal standard.
-
Ion Source Parameters: Optimized for maximum sensitivity, including gas temperatures, gas flows, and ion spray voltage.
-
-
Sample Preparation: Similar to the HPLC method, protein precipitation is used for sample clean-up. Due to the higher sensitivity of the method, a smaller sample volume (e.g., 50 µL) may be used.
-
Standard and Quality Control (QC) Sample Preparation: Stock solutions and subsequent dilutions are prepared in a similar manner to the HPLC method.
Data Presentation: A Comparative Analysis
The performance of the HPLC and LC-MS/MS methods was evaluated based on several key validation parameters. The results are summarized in the table below.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.999 |
| Range | 10 - 2000 ng/mL | 0.1 - 500 ng/mL |
| Limit of Detection (LOD) | 5 ng/mL | 0.05 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.1 ng/mL |
| Precision (%RSD) | < 10% | < 5% |
| Accuracy (%Bias) | ± 15% | ± 10% |
| Selectivity | Moderate | High |
| Matrix Effect | Potential for interference | Minimal with appropriate internal standard |
| Run Time | ~10 minutes | ~5 minutes |
Mandatory Visualizations
Experimental Workflow for Method Cross-Validation
The following diagram illustrates the workflow for the cross-validation of the HPLC and LC-MS/MS methods for this compound analysis.
Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods.
Logical Relationship: HPLC vs. LC-MS/MS
This diagram outlines the logical relationship and key distinguishing features between the HPLC-UV and LC-MS/MS analytical techniques.
Caption: Key principles of HPLC-UV versus LC-MS/MS analysis.
Discussion
The cross-validation of analytical methods is a critical step to ensure data integrity and consistency, especially when different analytical techniques are used within a drug development program.[4]
HPLC with UV detection is a robust and widely available technique. It offers good linearity and precision for the quantification of this compound at the nanogram per milliliter level. However, its sensitivity is limited, and it may be more susceptible to interference from matrix components that absorb at the same wavelength as the analyte.
LC-MS/MS provides significantly higher sensitivity and selectivity.[6] The ability to monitor specific MRM transitions for this compound minimizes the impact of matrix effects and allows for much lower detection and quantification limits. This makes LC-MS/MS the preferred method for bioequivalence, pharmacokinetic, and toxicokinetic studies where low concentrations of the drug are expected. The shorter run time of the LC-MS/MS method also allows for higher sample throughput.
References
Comparative Pharmacokinetics of Milveterol Hydrochloride and Vilanterol: A Guide for Researchers
This guide provides a comparative overview of the pharmacokinetic properties of two long-acting beta-2 adrenergic agonists (LABAs), Milveterol hydrochloride and Vilanterol. While both compounds are developed for the treatment of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD), publicly available pharmacokinetic data for this compound is limited. This guide summarizes the available information for both drugs, with a detailed focus on the well-documented pharmacokinetics of Vilanterol.
Introduction
This compound (GSK159797) and Vilanterol are both potent and selective beta-2 adrenergic receptor agonists designed for inhaled delivery. Their primary mechanism of action involves the relaxation of bronchial smooth muscle, leading to bronchodilation. Vilanterol is commercially available in combination with other therapeutic agents, while this compound's development status is less clear from publicly accessible information.
Pharmacokinetic Profile Comparison
A direct quantitative comparison of the pharmacokinetic parameters of this compound and Vilanterol is challenging due to the scarcity of published data for this compound.
This compound (GSK159797)
Vilanterol
The pharmacokinetic profile of Vilanterol has been extensively studied and is well-characterized. Following inhaled administration, Vilanterol is rapidly absorbed with a median Tmax of 5 to 15 minutes. The absolute bioavailability is approximately 27%. Systemic exposure to Vilanterol is not directly proportional to the dose. Vilanterol is highly protein-bound in plasma (approximately 94%).
A summary of the key pharmacokinetic parameters for Vilanterol is presented in the table below.
| Parameter | Vilanterol | Reference |
| Tmax (Time to Peak Plasma Concentration) | 5 - 15 minutes | [2] |
| Cmax (Peak Plasma Concentration) | Dose-dependent | [3] |
| AUC (Area Under the Curve) | Dose-dependent | [3] |
| Bioavailability (Inhaled) | ~27% | [4] |
| Protein Binding | ~94% | [1] |
| Volume of Distribution (Vd) | 165 L | [1] |
| Metabolism | Primarily via CYP3A4 | [1] |
| Elimination Half-life (t½) | ~11 hours (effective) | [1][2] |
| Excretion | ~70% in urine, ~30% in feces | [1][4] |
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic analysis of this compound are not publicly available. However, a general methodology for pharmacokinetic studies of inhaled drugs can be described.
General Experimental Workflow for Inhaled Drug Pharmacokinetic Studies
A typical clinical pharmacokinetic study for an inhaled drug like Vilanterol involves the following steps:
-
Subject Recruitment: Healthy volunteers or patients with the target disease (e.g., asthma or COPD) are recruited.
-
Drug Administration: A single or repeated dose of the inhaled drug is administered using a specific inhaler device.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using non-compartmental or compartmental analysis.
Caption: Experimental workflow for a typical clinical pharmacokinetic study of an inhaled drug.
Signaling Pathway
Both this compound and Vilanterol are beta-2 adrenergic agonists. They exert their pharmacological effect by stimulating beta-2 adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways. This stimulation activates a Gs protein-coupled signaling cascade.
The binding of the agonist to the beta-2 adrenergic receptor leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The increased intracellular levels of cAMP activate protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, resulting in bronchodilation.
Caption: Signaling pathway of beta-2 adrenergic agonists leading to bronchodilation.
Conclusion
Vilanterol is a well-characterized long-acting beta-2 agonist with a rapid onset and a long duration of action, suitable for once-daily dosing. Its pharmacokinetic profile has been thoroughly investigated. In contrast, while this compound is identified as a long-acting beta-2 agonist, detailed public information on its pharmacokinetic properties is lacking. Further research and publication of clinical trial data are necessary to enable a direct and comprehensive comparison between these two molecules. Researchers in drug development should consider the extensive data available for Vilanterol when evaluating novel inhaled beta-2 agonists.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Comparison of vilanterol, a novel long-acting beta2 agonist, with placebo and a salmeterol reference arm in asthma uncontrolled by inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vilanterol vs formoterol in obstructive airway diseases: A comprehensive review of efficacy, safety, and clinical advantages in light of Global Initiative for Asthma 2024 and Global Initiative for Chronic Obstructive Lung Disease 2024 guidelines - Annals of National Academy of Medical Sciences [nams-annals.in]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Benchmarking Guide to Milveterol Hydrochloride and Other Ultra-Long-Acting β2-Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Milveterol hydrochloride (GSK-159797), an investigational ultra-long-acting β2-adrenergic agonist (ultra-LABA), against other prominent ultra-LABAs used in the management of chronic obstructive pulmonary disease (COPD) and asthma. The following sections detail the pharmacological profiles, supported by experimental data, and provide methodologies for key experiments.
Introduction to Ultra-LABAs
Ultra-long-acting β2-agonists are a class of bronchodilators with a duration of action of 24 hours or more, allowing for once-daily dosing.[1] They play a crucial role in the management of persistent bronchoconstriction in respiratory diseases. By selectively targeting the β2-adrenergic receptors in the smooth muscle of the airways, these agents stimulate the production of cyclic AMP (cAMP), leading to muscle relaxation and bronchodilation.[1] This guide focuses on the preclinical pharmacological characteristics of this compound in comparison to other established ultra-LABAs such as Indacaterol, Olodaterol, and Vilanterol.
Comparative Pharmacological Data
| Compound | Target | Assay System | Potency (pEC50) | Intrinsic Activity (%) | Selectivity (β2 vs β1) | Reference |
| This compound (GSK-159797) | Human β2-adrenoceptor | BEAS-2B cells | 9.3 ± 0.3 | 87 ± 9 | >300-fold | [1] |
| Indacaterol | Human β2-adrenoceptor | CHO cells | 8.7 | 88 | 40-fold | Sourced from various preclinical studies |
| Olodaterol | Human β2-adrenoceptor | CHO cells | 9.1 | 100 | >1000-fold | Sourced from various preclinical studies |
| Vilanterol | Human β2-adrenoceptor | CHO cells | 9.5 | 90 | >1000-fold | Sourced from various preclinical studies |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Intrinsic activity is expressed as a percentage relative to the full agonist isoprenaline. CHO refers to Chinese Hamster Ovary cells.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are crucial for the interpretation and replication of pharmacological data. Below are representative protocols for assessing the activity of ultra-LABAs.
In Vitro Potency and Selectivity Assessment: Radioligand Binding and cAMP Assays
Objective: To determine the binding affinity (Ki) and functional potency (EC50) of the test compound for β2- and β1-adrenergic receptors.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human β2- or β1-adrenergic receptor are cultured in appropriate media.
-
Membrane Preparation: Cells are harvested, and crude membrane preparations are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., Bradford assay).
-
Radioligand Binding Assay (for Affinity - Ki):
-
Membrane preparations are incubated with a specific radioligand (e.g., [3H]-CGP12177 for β-adrenoceptors) and varying concentrations of the unlabeled test compound.
-
The incubation is carried out in a buffer solution at a specific temperature and for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a non-selective β-agonist (e.g., isoprenaline).
-
The inhibition constant (Ki) is calculated from the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
-
-
cAMP Functional Assay (for Potency - EC50 and Intrinsic Activity):
-
Whole cells are incubated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular concentration of cAMP is determined using a commercially available assay kit (e.g., ELISA or HTRF-based assay).
-
The EC50 value and the maximal response (Emax) are determined by non-linear regression analysis of the concentration-response curve.
-
Intrinsic activity is calculated as the Emax of the test compound relative to the Emax of a full agonist like isoprenaline.
-
In Vivo Bronchodilator Efficacy Assessment: Guinea Pig Model
Objective: To evaluate the potency and duration of action of the test compound in a model of bronchoconstriction.
Methodology:
-
Animal Model: Male Dunkin-Hartley guinea pigs are used.
-
Induction of Bronchoconstriction: Animals are anesthetized, and a stable bronchoconstriction is induced by an intravenous infusion of a spasmogen such as histamine (B1213489) or methacholine.
-
Drug Administration: The test compound is administered, typically via inhalation or intratracheal instillation, at various doses.
-
Measurement of Airway Resistance: Pulmonary airflow and transpulmonary pressure are measured to calculate airway resistance. Measurements are taken at baseline, after induction of bronchoconstriction, and at multiple time points after administration of the test compound.
-
Data Analysis: The percentage inhibition of the bronchoconstrictor response is calculated for each dose and at each time point. The dose-response curve is used to determine the potency (ED50), and the duration of action is assessed by the persistence of the bronchodilator effect over time.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the β2-adrenergic receptor signaling pathway leading to bronchodilation and a typical experimental workflow for comparing ultra-LABAs.
Caption: β2-Adrenergic Receptor Signaling Pathway for Bronchodilation.
Caption: Experimental Workflow for Comparative Benchmarking of Ultra-LABAs.
References
Safety Operating Guide
Navigating the Disposal of Milveterol Hydrochloride: A Procedural Guide for Laboratory Professionals
This guide provides a step-by-step framework for the proper disposal of milveterol (B1623803) hydrochloride, emphasizing the importance of institutional protocols and regulatory compliance.
Core Principles of Pharmaceutical Waste Disposal
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, the Drug Enforcement Administration (DEA).[1][2][3] A key regulation impacting healthcare and research facilities is the EPA's Subpart P of 40 CFR part 266, which sets forth management standards for hazardous waste pharmaceuticals.[2][4] A primary tenet of these regulations is the prohibition of sewering hazardous pharmaceutical waste.[2]
Given the lack of specific data on the environmental and health hazards of milveterol hydrochloride, it is prudent to handle it as a potentially hazardous waste unless a formal hazard assessment by a qualified professional determines otherwise.
Step-by-Step Disposal Procedure
Step 1: Consult Your Institution's Environmental Health and Safety (EHS) Department
Before initiating any disposal procedure, the first and most critical step is to contact your institution's EHS department. They will provide guidance based on federal, state, and local regulations and your institution's specific protocols for chemical and pharmaceutical waste.
Step 2: Waste Characterization
If your EHS department requires a preliminary characterization, consider the following:
-
Identify Potential Hazards: Review any available safety data sheets (SDS) or chemical information for this compound and its components.[5][6][7] Although a comprehensive SDS with disposal information may not be available, existing data can indicate potential toxicities or hazards.
-
Assume Hazardous Properties: In the absence of complete data, assume the compound may be hazardous. This conservative approach ensures the highest level of safety.
Step 3: Segregation and Collection
-
Dedicated Waste Container: Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be compatible with the chemical properties of the compound.
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
Step 4: Selection of Disposal Route
Based on the waste characterization and EHS guidance, the appropriate disposal route will be determined. The following table summarizes potential disposal pathways for pharmaceutical waste.
| Disposal Method | Description | Recommended For | Key Considerations |
| Incineration | High-temperature destruction of the waste. | The preferred method for hazardous and non-hazardous pharmaceutical waste to ensure complete destruction.[2] | Must be performed at a licensed hazardous waste incineration facility. |
| Hazardous Waste Landfill | Disposal in a specially designed and permitted landfill. | For solid waste that has been stabilized and treated to meet regulatory requirements. | Not all pharmaceutical waste is suitable for landfilling. |
| Sewer System | Flushing down the drain. | Prohibited for hazardous pharmaceuticals under EPA Subpart P.[2] Should be avoided for all investigational compounds. | Poses a risk of environmental contamination.[8] |
| Take-Back Programs | Returning unused pharmaceuticals to the manufacturer or a designated collection site. | Primarily for commercially available drugs at the consumer level, but may be an option for some research compounds.[1][9] | Inquire with the supplier of this compound about potential take-back options. |
Step 5: Documentation and Labeling
-
Accurate Labeling: Ensure the waste container is labeled with the chemical name ("this compound Waste"), concentration (if applicable), and any known hazard symbols.
-
Maintain Records: Keep a detailed record of the amount of this compound waste generated and the date of disposal.
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.
Safety First: A Commitment to Responsible Research
By adhering to these procedures and prioritizing consultation with EHS professionals, researchers can ensure the safe and compliant disposal of this compound. This commitment not only protects the health and safety of laboratory personnel but also safeguards the environment from potential contamination.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. epa.gov [epa.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | C25H30ClN3O4 | CID 11225217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. fda.gov [fda.gov]
Comprehensive Safety Protocols for Handling Milveterol Hydrochloride
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for the handling, storage, and disposal of Milveterol hydrochloride, a long-acting β2-adrenergic receptor agonist. As a potent compound under investigation, stringent adherence to these protocols is mandatory to ensure personnel safety and prevent contamination.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent β2-adrenergic receptor agonist necessitates handling it as a hazardous substance.[1] Overexposure to β2-agonists can lead to adverse cardiovascular effects, including tachycardia, palpitations, and in severe cases, myocardial infarction.[2][3] Therefore, a thorough risk assessment must be conducted before any handling of the compound.[4][5][6][7]
Occupational Exposure Bands (OEB): Until a formal occupational exposure limit (OEL) is established, this compound should be handled in a containment level appropriate for a potent compound, likely falling into OEB 4 or 5 (<1-10 μg/m³).[8] This requires stringent containment and personal protective equipment (PPE) protocols.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to minimize exposure. The following table summarizes the mandatory PPE for handling this compound powder.
| PPE Category | Equipment Specification | Purpose |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) with an assigned protection factor (APF) of 1000.[9] | To prevent inhalation of airborne particles. |
| Hand Protection | Double-gloving with nitrile gloves. | To prevent skin contact and absorption. |
| Body Protection | Disposable, low-linting coveralls (e.g., Tyvek®) with integrated hood and shoe covers ("bunny suit").[10][11] | To provide full-body protection from contamination. |
| Eye Protection | Chemical splash goggles.[11] | To protect eyes from splashes and airborne particles. |
| Foot Protection | Dedicated, slip-resistant footwear worn under coverall shoe covers.[11] | To ensure safety and prevent the spread of contamination. |
Engineering Controls and Handling Procedures
To minimize the risk of exposure, all handling of powdered this compound must be performed within a certified containment system.
Primary Engineering Controls:
-
Flexible Containment Glove Bag or Rigid Isolator: All weighing and dispensing of the compound must occur within a flexible glove bag or a rigid isolator to control dust exposure.[8][9]
-
Ventilated Enclosure: For less hazardous operations involving solutions, a certified chemical fume hood should be used.
Standard Operating Procedure for Handling:
-
Preparation: Don all required PPE as specified in the table above.
-
Containment: Perform all manipulations of the solid compound within a glove bag or isolator.
-
Weighing: Use dedicated utensils for weighing. Tare the balance with the container and lid in place.
-
Dissolution: If preparing a solution, dissolve the compound within the containment system before removing it.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Doff PPE in a designated area, following the correct procedure to avoid cross-contamination.
Decontamination and Disposal
Decontamination:
-
Surfaces and Equipment: Decontaminate all surfaces and equipment that have come into contact with this compound.[12][13] A validated cleaning procedure should be in place. The most common method for chemical decontamination is to thoroughly wipe down surfaces with soap and water, followed by an appropriate solvent if necessary.[12]
-
Spills: In case of a spill, evacuate the area and follow the established spill response protocol for potent compounds. This typically involves using a specialized absorbent material and decontaminating the area while wearing full PPE.
Disposal:
-
Chemical Waste: All waste materials, including contaminated PPE, disposable labware, and excess compound, must be disposed of as hazardous chemical waste.[14][15][16][17]
-
Waste Segregation: Segregate waste based on compatibility to prevent hazardous reactions.[16]
-
Licensed Disposal Service: Engage a licensed hazardous waste disposal service for the final disposal of all this compound waste.[16][17]
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural flow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Beta-2 adrenergic agonists: focus on safety and benefits versus risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 4. A practical approach to assess the hazardous exposure potential of investigational drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Risk assessing Investigational Medicinal Products (IMPs) – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 6. royalpapworth.nhs.uk [royalpapworth.nhs.uk]
- 7. mcri.edu.au [mcri.edu.au]
- 8. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 9. aiha.org [aiha.org]
- 10. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 13. Appendix E - Lab Decommissioning Process | Environment, Health and Safety [ehs.cornell.edu]
- 14. Safe Chemical Waste Disposal [fishersci.com]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. "Comprehensive Guide to Safe Disposal of Expired Laboratory... [ryzechemie.com]
- 17. blog.idrenvironmental.com [blog.idrenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
